(+)-DIOP
説明
The exact mass of the compound (+)-2,2-Dimethyl-4,5-((diphenylphosphino)dimethyl)dioxolane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
[(4S,5S)-5-(diphenylphosphanylmethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl-diphenylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32O2P2/c1-31(2)32-29(23-34(25-15-7-3-8-16-25)26-17-9-4-10-18-26)30(33-31)24-35(27-19-11-5-12-20-27)28-21-13-6-14-22-28/h3-22,29-30H,23-24H2,1-2H3/t29-,30-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCHDBLPQYJAQSQ-LOYHVIPDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(C(O1)CP(C2=CC=CC=C2)C3=CC=CC=C3)CP(C4=CC=CC=C4)C5=CC=CC=C5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]([C@H](O1)CP(C2=CC=CC=C2)C3=CC=CC=C3)CP(C4=CC=CC=C4)C5=CC=CC=C5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H32O2P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001119711 | |
| Record name | 1,1′-[[(4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]bis(methylene)]bis[1,1-diphenylphosphine] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001119711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
498.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37002-48-5 | |
| Record name | 1,1′-[[(4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]bis(methylene)]bis[1,1-diphenylphosphine] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37002-48-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,5-Bis(diphenylphosphinomethyl)-2,2-dimethyl-1,3-dioxolane, (S,S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037002485 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1′-[[(4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]bis(methylene)]bis[1,1-diphenylphosphine] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001119711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+)-2,2-dimethyl-4,5-((diphenylphosphino)dimethyl)dioxolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.446 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,5-BIS(DIPHENYLPHOSPHINOMETHYL)-2,2-DIMETHYL-1,3-DIOXOLANE, (S,S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5P52K0IJ7T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the (+)-DIOP Ligand
Introduction
This compound stands as a landmark chiral phosphine ligand in the field of asymmetric catalysis. As one of the first C₂-symmetric diphosphine ligands developed, it has been instrumental in the enantioselective synthesis of chiral compounds.[1] Its full name is (+)-2,3-O-Isopropylidene-2,3-dihydroxy-1,4-bis(diphenylphosphino)butane . A preferred IUPAC name is {(4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]bis(methylene)}bis(diphenylphosphane) . This guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on its role in asymmetric hydrogenation and hydroformylation reactions.
Core Properties of this compound
| Property | Value |
| IUPAC Name | {(4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]bis(methylene)}bis(diphenylphosphane) |
| Synonyms | This compound, (S,S)-DIOP, (4S,5S)-(+)-4,5-Bis(diphenylphosphinomethyl)-2,2-dimethyl-1,3-dioxolane |
| CAS Number | 37002-48-5 |
| Molecular Formula | C₃₁H₃₂O₂P₂ |
| Molar Mass | 498.54 g/mol |
| Appearance | White to off-white powder/solid |
| Chirality | C₂-Symmetric |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is a well-established multi-step process starting from the readily available chiral pool material, L-(+)-tartaric acid. The procedure involves the protection of the diol, reduction of the carboxylic acids, and subsequent nucleophilic substitution with diphenylphosphine.
Detailed Methodology:
-
Protection of the Diol: L-(+)-tartaric acid is first converted to its diethyl ester, L-(+)-diethyl tartrate. This is followed by acetalization with acetone, typically under acidic catalysis (e.g., p-toluenesulfonic acid), to form (4S,5S)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylic acid diethyl ester. This step protects the hydroxyl groups.
-
Reduction to the Diol: The ester groups of the resulting dioxolane are reduced to primary alcohols using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent such as tetrahydrofuran (THF). This yields (4S,5S)-4,5-bis(hydroxymethyl)-2,2-dimethyl-1,3-dioxolane.
-
Conversion to a Leaving Group: The primary alcohol groups are converted into a better leaving group, typically a tosylate, by reacting the diol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. This forms (4S,5S)-4,5-bis(tosyloxymethyl)-2,2-dimethyl-1,3-dioxolane.
-
Nucleophilic Substitution: The final step involves the nucleophilic substitution of the tosylate groups with diphenylphosphine. Lithium diphenylphosphide (LiPPh₂), prepared from the reaction of triphenylphosphine or chlorodiphenylphosphine with lithium metal, is reacted with the ditosylate in THF to yield the final product, this compound.
-
Purification: The crude this compound is typically purified by recrystallization from a solvent such as ethanol or a benzene/petroleum ether mixture to yield a white solid.
In Situ Preparation of Rhodium-(+)-DIOP Catalysts
For catalytic applications, the active rhodium complex is often prepared in situ just before the reaction.
Detailed Methodology:
-
A suitable rhodium precursor, such as [Rh(COD)Cl]₂ (chloro(1,5-cyclooctadiene)rhodium(I) dimer) or [Rh(acac)(CO)₂] (acetylacetonato dicarbonyl rhodium(I)), is dissolved in a degassed, anhydrous solvent (e.g., methanol, THF, or benzene) under an inert atmosphere (e.g., Argon or Nitrogen).
-
A slight molar excess of the this compound ligand (typically 1.1 to 1.2 equivalents per Rh atom) is added to the solution.
-
The mixture is stirred at room temperature for a short period to allow for the formation of the chiral catalyst complex. The resulting solution can be used directly for the asymmetric reaction.
Applications in Asymmetric Catalysis
This compound, in complex with transition metals like rhodium, is a highly effective catalyst for various asymmetric transformations.
Asymmetric Hydrogenation
The rhodium-(+)-DIOP system was one of the first catalysts to show high efficiency in the asymmetric hydrogenation of prochiral olefins, particularly in the synthesis of chiral amino acids and their derivatives from enamides.
Quantitative Data: Asymmetric Hydrogenation of Enamides
| Substrate | Product Configuration | Solvent | Enantiomeric Excess (ee) | Reference |
| N-acetamidoacrylic acid | (S)-N-acetylalanine | Ethanol/Benzene | 79% | [2] |
| α-acetamidocinnamic acid | (R)-N-acetylphenylalanine | Ethanol/Benzene | 81% | [2] |
| N-acetyl-α-phenyl-enamide | (R)-N-acetyl-α-phenylethylamine | Ethanol/Benzene (1:2) | 58% | [2] |
| N-acetyl-α-phenyl-enamide | (S)-N-acetyl-α-phenylethylamine | Benzene | 44% | [2] |
Note: The reversal of product configuration depending on the solvent system is a notable feature.
General Experimental Protocol for Hydrogenation
-
The rhodium-(+)-DIOP catalyst is prepared in situ as described above in a suitable reaction vessel.
-
The prochiral substrate (e.g., an enamide) is added to the catalyst solution under an inert atmosphere.
-
The reaction vessel is purged with hydrogen gas and then pressurized to the desired pressure (typically 1-50 atm).
-
The reaction is stirred at a specific temperature (e.g., room temperature) until the hydrogen uptake ceases or analysis (e.g., by TLC or GC) shows complete conversion of the starting material.
-
The solvent is removed under reduced pressure, and the product is purified, typically by chromatography or crystallization, to isolate the chiral product. The enantiomeric excess is determined using chiral HPLC or GC.
Visualization: Catalytic Cycle for Asymmetric Hydrogenation
The mechanism for Rh-DIOP catalyzed hydrogenation of enamides generally follows the "unsaturated pathway," where the olefin coordinates to the rhodium center before the oxidative addition of hydrogen.
Caption: Rh-DIOP Asymmetric Hydrogenation Cycle (Unsaturated Pathway).
Asymmetric Hydroformylation
DIOP was the first chiral ligand utilized in platinum-tin-catalyzed hydroformylation and has also been extensively studied in rhodium-catalyzed systems.[3] This reaction introduces both a formyl (-CHO) group and a hydrogen atom across a double bond, creating a new chiral center when a branched aldehyde is formed.
Quantitative Data: Asymmetric Hydroformylation of Styrene
| Metal/Ligand System | Temp (°C) | Pressure (CO/H₂) | Branched:Linear Ratio | ee (%) of Branched Aldehyde | Reference |
| Rh/(+)-DIOP | 25 | 10 bar (1:1) | >95:5 | ~25% (R) | [1][3] |
| Pt-Sn/(+)-DIOP | 50 | 100 bar (1:1) | 80:20 | 16% (S) | [3] |
Note: The regioselectivity (branched vs. linear aldehyde) and enantioselectivity are highly dependent on reaction conditions such as temperature, pressure, and the metal center.[3]
General Experimental Protocol for Hydroformylation
-
In a high-pressure autoclave, the rhodium catalyst is prepared in situ as described previously, or a pre-formed catalyst like [RhH(CO)(this compound)] is used.
-
The olefin substrate (e.g., styrene) is added to the autoclave under an inert atmosphere.
-
The autoclave is sealed, purged with syngas (a mixture of CO and H₂), and then pressurized to the desired level.
-
The reaction is heated and stirred for a specified time.
-
After cooling and venting the excess gas, the reaction mixture is analyzed (e.g., by GC or NMR) to determine conversion, regioselectivity, and enantiomeric excess of the resulting aldehyde.
Visualization: Catalytic Cycle for Asymmetric Hydroformylation
The process follows the general Heck-Breslow mechanism for hydroformylation.
Caption: Rh-DIOP Catalyzed Asymmetric Hydroformylation Cycle.
References
Synthesis of (+)-DIOP from (+)-Tartaric Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and detailed experimental protocols for the synthesis of the chiral phosphine ligand, (+)-DIOP ((+)-2,3-O-isopropylidene-2,3-dihydroxy-1,4-bis(diphenylphosphino)butane), commencing from the readily available and inexpensive chiral starting material, (+)-tartaric acid. The synthesis is a well-established four-step process involving esterification and protection, reduction, tosylation, and finally, phosphination. This document outlines the detailed methodologies for each of these critical transformations, supported by quantitative data and visualizations to facilitate understanding and replication in a laboratory setting.
Synthetic Strategy Overview
The conversion of (+)-tartaric acid to this compound is a chiral synthesis that preserves the stereochemistry of the starting material. The overall transformation can be visualized as a linear sequence of reactions, each step building upon the last to construct the target molecule.
An In--Depth Technical Guide to (+)-DIOP: Structure, Chirality, and Application
Abstract: This technical guide provides a comprehensive overview of (+)-DIOP, a seminal organophosphorus compound in the field of asymmetric catalysis. We delve into its precise molecular structure, nomenclature, and the origins of its chirality, which is derived from L-(+)-tartaric acid. A key focus is the explanation of its C2-symmetric nature and the profound impact this symmetry has on achieving high enantioselectivity in chemical reactions. The guide summarizes key physicochemical data and presents detailed experimental protocols for both the synthesis of this compound and its classic application in rhodium-catalyzed asymmetric hydrogenation. This document is intended for researchers, chemists, and professionals in drug development who utilize or study chiral ligands and their catalytic applications.
Introduction
DIOP, or (2,3-O-isopropylidene-2,3-dihydroxy-1,4-bis(diphenylphosphino)butane), is an organophosphorus compound of significant historical importance in the development of asymmetric catalysis.[1] First described by Kagan and Dang in 1971, it was the pioneering example of a C2-symmetric chiral diphosphine ligand.[2] This structural feature—possessing a twofold rotational axis of symmetry while being chiral—was a conceptual breakthrough.[3] The C2 symmetry simplifies the number of potential transition states in a catalytic cycle, which can lead to significantly higher enantioselectivity.[2] Complexes of DIOP have been successfully applied to the asymmetric reduction of prochiral olefins, ketones, and imines, making it a foundational tool in the stereoselective synthesis of molecules for the pharmaceutical and fine chemical industries.[1]
Molecular Structure and Nomenclature
The precise stereochemistry of DIOP is critical to its function. The dextrorotatory enantiomer, this compound, has the (4S, 5S) configuration.
-
Preferred IUPAC Name: {[(4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]bis(methylene)}bis(diphenylphosphane)
-
Common Name: (+)-2,3-O-Isopropylidene-2,3-dihydroxy-1,4-bis(diphenylphosphino)butane[4]
| Identifier | Value |
| CAS Number | 37002-48-5[1] |
| Molecular Formula | C31H32O2P2[4] |
| Molar Mass | 498.54 g·mol−1 |
Chirality and C2 Symmetry Explained
The chirality of this compound is derived from its precursor, the naturally abundant and enantiomerically pure L-(+)-tartaric acid.[6] This starting material imparts two stereogenic centers at the C4 and C5 positions of the central 1,3-dioxolane ring, which have an (S,S) absolute configuration in the this compound enantiomer.[4]
The molecule also possesses a C2 axis of symmetry. This is an imaginary line that passes through the central oxygen of the isopropylidene group and bisects the C4-C5 bond of the dioxolane ring. A 180° rotation around this axis results in a molecule that is indistinguishable from the original.
The significance of this C2 symmetry is profound. In a catalytic complex, the two equivalent phosphorus donor atoms coordinate to a metal center, creating a rigid chiral environment. This symmetry drastically reduces the number of possible diastereomeric transition states for a substrate to adopt when it binds to the catalyst.[2][3] By limiting the available reaction pathways, the catalyst preferentially guides the reaction toward the formation of one enantiomer of the product, resulting in high enantiomeric excess (e.e.).
Physicochemical Properties
This compound is a white, crystalline solid that is stable in air but is best stored under an inert atmosphere to prevent oxidation of the phosphine groups. It is insoluble in water but shows good solubility in many organic solvents like benzene, toluene, and chloroform.
| Property | Value | Conditions |
| Melting Point | 88-90 °C | (lit.)[7] |
| Specific Optical Rotation ([α]D) | +26° | (c = 2.0, CHCl3)[7] |
Note: Specific rotation is a physical constant that depends on temperature, solvent, concentration, and the wavelength of light used.[8][9]
Experimental Protocols
Synthesis of this compound
The synthesis of this compound begins with commercially available L-(+)-tartaric acid. The general, well-established route involves four main transformations: protection of the diol, reduction of the carboxylic acids, conversion of the resulting diol to a good leaving group (like a tosylate), and finally, nucleophilic substitution with diphenylphosphine.
Detailed Protocol Outline:
-
Preparation of (4S,5S)-4,5-bis(hydroxymethyl)-2,2-dimethyl-1,3-dioxolane: L-(+)-Tartaric acid is first converted to its diethyl ester. The diol is then protected as an acetonide by reacting with acetone under acidic conditions. The ester groups are subsequently reduced to primary alcohols using a strong reducing agent like lithium aluminum hydride (LiAlH4) in an anhydrous ether solvent.
-
Tosylation: The resulting diol is converted to its corresponding ditosylate by reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base such as pyridine. This step converts the hydroxyl groups into excellent leaving groups for the subsequent substitution.
-
Phosphination: In a separate flask, lithium diphenylphosphide (LiPPh2) is prepared by reacting diphenylphosphine with an organolithium reagent like n-butyllithium in an anhydrous, inert solvent (e.g., THF). The ditosylate prepared in the previous step is then added to the solution of LiPPh2. A double SN2 reaction occurs, displacing the tosylate groups to form the two C-P bonds, yielding this compound.
-
Workup and Purification: The reaction is quenched with degassed water. The product is extracted into an organic solvent, washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization from a solvent system like ethanol or benzene/petroleum ether, to yield pure this compound as a white crystalline solid.[5]
Application in Asymmetric Hydrogenation (General Kagan-Dang Protocol)
This compound is famously used as a ligand in rhodium-catalyzed asymmetric hydrogenation of prochiral enamides and olefins.[10] The active catalyst is typically prepared in situ.
Detailed Protocol Outline:
-
Catalyst Preparation: In a Schlenk flask or glovebox under an inert atmosphere (e.g., Argon or Nitrogen), a rhodium precursor (e.g., [Rh(COD)2]BF4 or [Rh(COD)Cl]2) and a slight excess of this compound (e.g., 1.1 equivalents per Rh) are dissolved in a thoroughly degassed solvent (e.g., ethanol, benzene, or THF). The solution is stirred at room temperature for a short period (15-30 minutes) to allow for the formation of the active cationic [Rh(this compound)(Solvent)x]+ catalyst.
-
Reaction Setup: The prochiral substrate (e.g., an α-acylaminoacrylic acid derivative) is added to the catalyst solution. The reaction flask is then placed in a stainless-steel autoclave or a high-pressure hydrogenation apparatus.
-
Hydrogenation: The apparatus is purged several times with hydrogen gas before being pressurized to the desired pressure (e.g., 1-50 atm H2). The reaction is stirred vigorously at a specified temperature (often room temperature) until hydrogen uptake ceases or analysis (e.g., TLC, GC) shows complete consumption of the starting material.
-
Workup: The vessel is carefully depressurized, and the solvent is removed from the reaction mixture under reduced pressure.
-
Analysis: The residue is dissolved in a suitable solvent. The conversion can be determined by 1H NMR spectroscopy. The enantiomeric excess (e.e.) of the chiral product is determined using a chiral analytical technique, most commonly chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), by comparing the product to racemic or authenticated enantiopure standards.
Conclusion
This compound remains a cornerstone in the field of asymmetric catalysis. Its structure, elegantly derived from a natural chiral pool starting material, introduced the powerful concept of C2 symmetry to ligand design. This symmetry, combined with its well-defined stereochemistry, provides a rigid and effective chiral environment for a variety of metal-catalyzed transformations. Understanding the synthesis, structure, and application of this compound is essential for researchers and professionals dedicated to the art and science of stereoselective synthesis.
References
- 1. DIOP - Wikipedia [en.wikipedia.org]
- 2. pnas.org [pnas.org]
- 3. C2-Symmetric ligands - Wikipedia [en.wikipedia.org]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. This compound | 37002-48-5 [chemicalbook.com]
- 6. Synthesis and Characterization of Long-Chain Tartaric Acid Diamides as Novel Ceramide-Like Compounds [mdpi.com]
- 7. 32305-98-9 CAS MSDS ((-)-DIOP) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Specific Rotation - Chemistry Steps [chemistrysteps.com]
- 10. DIOP for Asymmetric Hydrogenation Catalysis [sigmaaldrich.com]
An In-depth Technical Guide to C2-Symmetric Diphosphine Ligands
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric catalysis, C2-symmetric diphosphine ligands have established themselves as a cornerstone for the stereoselective synthesis of chiral molecules. Their unique structural feature, a twofold rotational axis of symmetry, imparts a well-defined and predictable chiral environment around a metal center. This attribute is paramount in achieving high levels of enantioselectivity in a multitude of chemical transformations, making these ligands indispensable tools in academic research and the industrial production of pharmaceuticals and fine chemicals. This guide provides a comprehensive overview of prominent examples of C2-symmetric diphosphine ligands, including their synthesis, catalytic applications with quantitative performance data, and the mechanistic pathways they influence.
Prominent Examples of C2-Symmetric Diphosphine Ligands
Several families of C2-symmetric diphosphine ligands have gained widespread use in asymmetric catalysis. The following sections detail some of the most significant examples.
BINAP: A Pioneer in Asymmetric Catalysis
2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) is a foundational C2-symmetric diphosphine ligand possessing axial chirality arising from restricted rotation about the C-C bond connecting the two naphthalene rings.[1] Since its development, BINAP has been extensively used in a variety of metal-catalyzed asymmetric reactions, most notably in ruthenium- and rhodium-catalyzed hydrogenations.[2][3]
Synthesis of (S)-BINAP: The synthesis of enantiomerically pure BINAP typically starts from 1,1'-bi-2-naphthol (BINOL). The resolution of racemic BINOL is a critical step, followed by the conversion of the hydroxyl groups into triflates. Subsequent nickel- or palladium-catalyzed phosphinylation with diphenylphosphine affords the desired BINAP enantiomer.[4]
Experimental Protocol: Synthesis of (S)-BINAP from (S)-BINOL
A detailed experimental protocol for the synthesis of (S)-BINAP from (S)-BINOL can be found in the literature, often involving the following key steps:
-
Resolution of Racemic BINOL: This can be achieved through various methods, including fractional crystallization of diastereomeric salts or enzymatic resolution.
-
Ditriflation of (S)-BINOL: The enantiomerically pure (S)-BINOL is reacted with triflic anhydride in the presence of a base to form the corresponding bistriflate.
-
Nickel-Catalyzed Phosphinylation: The (S)-BINOL bistriflate is then coupled with diphenylphosphine in the presence of a nickel(II) catalyst, such as NiCl₂(dppe), and a reducing agent to yield (S)-BINAP.
Catalytic Applications:
The Ru-BINAP system, famously developed by Noyori, is highly effective for the asymmetric hydrogenation of a wide range of substrates, including ketones and olefins.[3] For instance, the asymmetric hydrogenation of β-keto esters to the corresponding chiral β-hydroxy esters is a hallmark application.
DIPAMP: A Ligand of Historical Significance
(R,R)-1,2-bis[(o-methoxyphenyl)phenylphosphino]ethane (DIPAMP) is another pioneering C2-symmetric diphosphine ligand. Its successful application in the industrial synthesis of the anti-Parkinson's drug L-DOPA marked a significant milestone in asymmetric catalysis.[5][6]
Synthesis of (R,R)-DIPAMP: The synthesis of DIPAMP involves the oxidative coupling of a P-chiral phosphine oxide precursor, followed by stereospecific reduction. A modern approach utilizes phosphine-boranes as intermediates to achieve high enantiopurity.[7]
DuPhos and BPE: A Versatile Class of Ligands
The DuPhos and BPE (bis-phospholanoethane) families of ligands, developed by Burk, are characterized by their chiral phospholane rings.[8][9] These ligands have demonstrated exceptional performance in rhodium-catalyzed asymmetric hydrogenations of a broad spectrum of substrates, particularly enamides, leading to the synthesis of unnatural amino acids.[2][9]
Synthesis of (R,R)-Me-DuPhos: The synthesis of DuPhos ligands typically starts from a chiral 1,4-diol, which is converted to a cyclic sulfate. Nucleophilic ring-opening with a primary phosphine, followed by a second ring closure, affords the phospholane ring. The two phospholane moieties are then linked to a benzene backbone.
Experimental Protocol: Synthesis of a DuPhos derivative, (R,R)-BozPHOS
A detailed procedure for the synthesis of (R,R)-BozPHOS, a mono-oxidized derivative of (R,R)-Me-DuPhos, has been reported in Organic Syntheses.[10] The key steps involve:
-
Protection of one phosphine group: (R,R)-Me-DuPHOS is treated with borane dimethyl sulfide to selectively protect one of the phosphine groups.
-
Oxidation: The unprotected phosphine is then oxidized using hydrogen peroxide.
-
Deprotection: The borane protecting group is removed to yield (R,R)-BozPHOS.
Chiraphos: A Classic Ligand for Asymmetric Hydrogenation
(S,S)-2,3-bis(diphenylphosphino)butane (Chiraphos) is a C2-symmetric diphosphine ligand with chirality centered on the carbon backbone.[7] It is readily synthesized from commercially available and inexpensive chiral starting materials.
Synthesis of (S,S)-Chiraphos: The synthesis starts from (S,S)-2,3-butanediol, which is derived from (S,S)-tartaric acid. The diol is converted to its ditosylate, which is then treated with lithium diphenylphosphide to yield the final ligand.[1]
JosiPhos: A Versatile Ferrocene-Based Ligand
The JosiPhos family of ligands are ferrocene-based diphosphines that exhibit planar chirality.[2] They have found wide application in various asymmetric transformations, including hydrogenation and C-C bond-forming reactions. The synthesis of JosiPhos ligands often starts from Ugi's amine, a chiral ferrocenyl amine derivative.[8][11]
Quantitative Data on Catalytic Performance
The efficacy of C2-symmetric diphosphine ligands is best illustrated through quantitative data from their application in asymmetric catalysis. The following tables summarize the performance of various ligands in key transformations.
Table 1: Asymmetric Hydrogenation of Methyl (Z)-α-Acetamidocinnamate
| Entry | Ligand | Catalyst System | Solvent | Temp (°C) | Pressure (atm) | ee (%) | Ref. |
| 1 | (R,R)-DIPAMP | [Rh(COD)(DIPAMP)]BF₄ | MeOH | 25 | 1 | 94 | [12] |
| 2 | (S,S)-Chiraphos | [Rh(COD)(Chiraphos)]BF₄ | EtOH | 25 | 1 | 99 | [13] |
| 3 | (R,R)-Me-DuPhos | [Rh(COD)(Me-DuPhos)]BF₄ | MeOH | 25 | 1 | >99 | [13] |
| 4 | (R)-BINAP | [Rh(COD)(BINAP)]BF₄ | MeOH | 25 | 1 | 87 | [13] |
| 5 | (R,S)-JosiPhos | [Rh(COD)(JosiPhos)]BF₄ | MeOH | 25 | 1 | 99 | [13] |
Table 2: Asymmetric Hydrogenation of Methyl Acetoacetate
| Entry | Ligand | Catalyst System | Solvent | Temp (°C) | Pressure (atm) | ee (%) | Ref. |
| 1 | (R)-BINAP | RuCl₂(BINAP) | MeOH | 25 | 100 | 98 | [14] |
| 2 | (R)-MeO-BIPHEP | RuCl₂(MeO-BIPHEP) | MeOH | 25 | 100 | 97 | [15] |
Table 3: Asymmetric Hydrogenation of Acetophenone
| Entry | Ligand | Catalyst System | Base | Solvent | Temp (°C) | Pressure (atm) | ee (%) | Ref. | | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | | 1 | (S)-BINAP | RuCl₂((S)-BINAP)((S,S)-DPEN) | t-BuOK | i-PrOH | 28 | 8 | 97 |[8] | | 2 | (S)-Xyl-BINAP | RuCl₂((S)-Xyl-BINAP)((S,S)-DPEN) | t-BuOK | i-PrOH | 28 | 8 | 99 |[8] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key processes related to C2-symmetric diphosphine ligands.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. DuPhos and BPE Ligands [sigmaaldrich.com]
- 3. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 4. Heterocycle-containing Noyori–Ikariya catalysts for asymmetric transfer hydrogenation of ketones - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT02411J [pubs.rsc.org]
- 5. Asymmetric hydrogenation of isobutyrophenone using a [(Diphosphine) RuCl2 (1,4-diamine)] catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (−)-1,2-ビス[(2R,5R)-2,5-ジメチルホスホラノ]ベンゼン kanata purity | Sigma-Aldrich [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scribd.com [scribd.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Unravelling the mechanism of the asymmetric hydrogenation of acetophenone by [RuX2(diphosphine)(1,2-diamine)] catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
The Genesis of a Chiral Pioneer: A Technical Guide to Kagan's DIOP Ligand
For Researchers, Scientists, and Drug Development Professionals
The development of DIOP ((-)-2,3-O-Isopropylidene-2,3-dihydroxy-1,4-bis(diphenylphosphino)butane) by Henri B. Kagan and his student Dang Tuan Phat in 1971 marked a pivotal moment in the field of asymmetric catalysis.[1] As the first C2-symmetric chiral diphosphine ligand, DIOP demonstrated the profound impact of ligand design in controlling the stereochemical outcome of metal-catalyzed reactions, particularly in asymmetric hydrogenation. Its success laid the groundwork for the development of a vast array of chiral ligands and has had a lasting influence on the synthesis of enantiomerically pure compounds, a critical aspect of modern drug development.
This technical guide provides an in-depth exploration of the history, synthesis, and application of Kagan's DIOP ligand, offering detailed experimental protocols and quantitative data to support researchers in this field.
From Tartaric Acid to a Chiral Ligand: The Synthesis of DIOP
The ingenuity of Kagan's design lies in the use of a readily available and inexpensive chiral starting material: (+)-tartaric acid.[2] The synthesis of (-)-DIOP is a concise and efficient four-step process that establishes the C2-symmetric backbone.
Experimental Protocol: Synthesis of (-)-DIOP from (+)-Tartaric Acid
This protocol outlines the key steps in the synthesis of (-)-DIOP.
Step 1: Protection of the Diol
The diol of (+)-tartaric acid is first protected as an acetonide. This is typically achieved by reacting tartaric acid with 2,2-dimethoxypropane in the presence of a catalytic amount of a strong acid, such as p-toluenesulfonic acid.
Step 2: Reduction of the Carboxylic Acids
The two carboxylic acid groups of the protected tartaric acid are then reduced to primary alcohols. This transformation is commonly carried out using a powerful reducing agent like lithium aluminum hydride (LiH4) in an anhydrous ether solvent.
Step 3: Tosylation of the Primary Alcohols
The resulting diol is subsequently converted into a ditosylate by reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine. This step transforms the hydroxyl groups into good leaving groups for the final phosphination step.
Step 4: Nucleophilic Substitution with Diphenylphosphine
The final step involves the nucleophilic substitution of the tosyl groups with diphenylphosphine. This is typically achieved by reacting the ditosylate with lithium diphenylphosphide (LiPPh2) or sodium diphenylphosphide (NaPPh2) in a suitable solvent like tetrahydrofuran (THF).
Asymmetric Hydrogenation: The Signature Application of DIOP
The true significance of DIOP was revealed in its application in rhodium-catalyzed asymmetric hydrogenation of prochiral olefins. The DIOP-rhodium complex proved to be a highly effective catalyst for the enantioselective reduction of various substrates, particularly precursors to amino acids and other biologically active molecules.
Quantitative Data: Rhodium-DIOP Catalyzed Asymmetric Hydrogenation
The following table summarizes the performance of the Rh/(-)-DIOP catalytic system in the asymmetric hydrogenation of various prochiral olefins.
| Substrate | Product | Solvent | Pressure (atm) | Temp (°C) | S/C Ratio | Yield (%) | ee (%) |
| (Z)-α-Acetamidocinnamic acid | N-acetyl-phenylalanine | Benzene/Ethanol | 1 | 25 | 100 | 95 | 81 (R) |
| Methyl (Z)-α-acetamidocinnamate | N-acetyl-phenylalanine methyl ester | Benzene/Ethanol | 1 | 25 | 100 | 100 | 72 (R) |
| Atropic acid | Hydratropic acid | Benzene/Ethanol + NEt3 | 1 | 25 | 200 | 100 | 63 (S) |
| α-Ethylstyrene | 2-Phenylbutane | Benzene/Ethanol | 1 | 25 | 100 | 100 | 15 (R) |
| N-acetamidoacrylic acid | N-acetylalanine | Benzene/Ethanol | 1 | 25 | 100 | - | 71 (R) |
Experimental Protocol: Asymmetric Hydrogenation of (Z)-α-Acetamidocinnamic Acid
This protocol provides a general procedure for the asymmetric hydrogenation of (Z)-α-acetamidocinnamic acid using a Rh/(-)-DIOP catalyst.
Catalyst Preparation: A solution of the rhodium precursor, such as [Rh(COD)Cl]2 (COD = 1,5-cyclooctadiene), and (-)-DIOP (in a 1:2.2 Rh:DIOP molar ratio) in a degassed solvent (e.g., benzene/ethanol 1:2) is stirred under an inert atmosphere (e.g., argon or nitrogen) for a specified time to form the active catalyst complex.
Hydrogenation Reaction: The substrate, (Z)-α-acetamidocinnamic acid, is added to the catalyst solution. The reaction vessel is then purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (typically 1 atm) at room temperature.
Workup and Analysis: After the reaction is complete (as determined by monitoring hydrogen uptake or by techniques like TLC or GC), the solvent is removed under reduced pressure. The residue is then purified, typically by recrystallization, to isolate the product, N-acetyl-phenylalanine. The enantiomeric excess (ee) of the product is determined using a suitable analytical technique, such as chiral HPLC or GC.
The Logical Evolution of a Groundbreaking Ligand
The development of DIOP can be visualized as a logical progression from a conceptual idea to a powerful synthetic tool. This workflow highlights the key stages in its history.
The legacy of DIOP extends far beyond its own applications. It fundamentally demonstrated that rational design based on stereochemical principles could lead to highly effective catalysts for asymmetric transformations. This pioneering work inspired generations of chemists to explore and develop new chiral ligands, ultimately revolutionizing the synthesis of single-enantiomer drugs and other valuable chiral molecules.
References
The Core Mechanism of (+)-DIOP in Asymmetric Catalysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-DIOP, or (+)-2,3-O-isopropylidene-2,3-dihydroxy-1,4-bis(diphenylphosphino)butane, stands as a landmark chiral ligand in the field of asymmetric catalysis. Its development by Kagan and Dang in the early 1970s was a pivotal moment, demonstrating the efficacy of C₂-symmetric ligands in achieving high enantioselectivity in metal-catalyzed reactions.[1][2] This guide provides an in-depth exploration of the fundamental mechanisms through which this compound imparts chirality, focusing on its most prominent application: rhodium-catalyzed asymmetric hydrogenation.
The C₂-Symmetric Chiral Environment
The efficacy of this compound originates from its C₂-symmetric backbone, derived from the readily available chiral pool molecule, (+)-tartaric acid.[3][4][5][6] This specific stereochemistry forces the four phenyl groups on the phosphorus atoms into a well-defined chiral arrangement when the ligand chelates to a metal center, such as rhodium. This creates a chiral pocket around the catalytically active site.
The stereoselectivity is often rationalized using a quadrant diagram model. In this model, the chiral ligand's bulky substituents (the phenyl groups of DIOP) occupy specific quadrants, creating a sterically hindered and a less hindered pathway for the incoming prochiral substrate to coordinate to the metal. The substrate will preferentially bind in a manner that minimizes steric clash, thus dictating the stereochemical outcome of the reaction. For a Rh-(+)-DIOP complex, the phenyl groups create a chiral environment that favors the approach of the substrate from one of its two prochiral faces.
Caption: Quadrant diagram illustrating steric hindrance.
The Catalytic Cycle: Halpern's Unsaturated Pathway
The mechanism of rhodium-DIOP catalyzed asymmetric hydrogenation of prochiral enamides, precursors to chiral amino acids, is well-described by Halpern's "unsaturated pathway".[7][8][9][10][11][12] This mechanism posits that the olefinic substrate coordinates to the rhodium catalyst before the oxidative addition of hydrogen.
The key steps are as follows:
-
Substrate Coordination: The prochiral enamide substrate displaces solvent molecules from the solvated Rh(I)-DIOP complex to form a catalyst-substrate adduct. This coordination is reversible, and two diastereomeric adducts can be formed, corresponding to the coordination of the two different prochiral faces of the olefin.
-
Oxidative Addition: Molecular hydrogen adds to the rhodium center, oxidizing it from Rh(I) to Rh(III) and forming a dihydrido-rhodium(III) complex.
-
Migratory Insertion: One of the hydride ligands migrates to the coordinated olefin, forming a rhodium-alkyl intermediate. This step determines the stereochemistry of the final product.
-
Reductive Elimination: The second hydride ligand transfers to the alkyl group, leading to the formation of the saturated product and regenerating the Rh(I) catalyst, which can then re-enter the catalytic cycle.
Crucially, Halpern's work demonstrated that the major diastereomeric catalyst-substrate adduct is not necessarily the one that leads to the major enantiomer of the product. Instead, the minor, less stable diastereomer can be significantly more reactive, and its rapid turnover dictates the overall enantioselectivity of the reaction.[8][10]
Caption: The unsaturated pathway for Rh-DIOP hydrogenation.
Quantitative Data on Enantioselectivity
The Rh-(+)-DIOP catalytic system has been successfully applied to the asymmetric hydrogenation of a variety of prochiral olefins, particularly precursors to α-amino acids. The enantiomeric excess (ee) is dependent on the substrate, solvent, and reaction conditions.
| Substrate | Product Configuration | Solvent | Enantiomeric Excess (ee, %) |
| (Z)-α-Acetamidocinnamic acid | (R)-N-acetylphenylalanine | Ethanol/Benzene | 72 |
| Methyl (Z)-α-acetamidocinnamate | (R)-N-acetylphenylalanine methyl ester | Methanol | 70 |
| (Z)-α-Acetamidoacrylic acid | (R)-N-acetylalanine | Ethanol/Benzene | 81 |
| Itaconic acid | (R)-Methylsuccinic acid | Benzene | 68 |
| Atropic acid | (S)-Hydratropic acid | Benzene/Ethanol (+NEt₃) | 63 |
Experimental Protocols
In situ Preparation of the Rh-(+)-DIOP Catalyst
The active catalyst is typically prepared in situ from a rhodium precursor and the this compound ligand.
Materials:
-
[Rh(COD)₂]BF₄ (Bis(cyclooctadiene)rhodium(I) tetrafluoroborate)
-
This compound
-
Anhydrous, deoxygenated solvent (e.g., methanol, toluene, or a mixture)
Procedure:
-
In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), dissolve [Rh(COD)₂]BF₄ (1 mol%) and this compound (1.1-1.2 mol%) in the chosen anhydrous, deoxygenated solvent.
-
Stir the solution at room temperature for 15-30 minutes. The formation of the active cationic rhodium-DIOP complex is usually indicated by a color change.
Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate
Materials:
-
Methyl (Z)-α-acetamidocinnamate (substrate)
-
In situ prepared Rh-(+)-DIOP catalyst solution
-
Anhydrous, deoxygenated solvent
-
Hydrogen gas
Procedure:
-
In a reaction vessel suitable for hydrogenation (e.g., a Parr shaker or a flask equipped with a balloon of hydrogen), dissolve the substrate in the chosen solvent.
-
Add the freshly prepared catalyst solution to the substrate solution. The substrate-to-catalyst ratio (S/C) is typically in the range of 50:1 to 200:1.[3][4][6]
-
Purge the reaction vessel with hydrogen gas several times.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 1-50 atm) and begin vigorous stirring.
-
Monitor the reaction progress by techniques such as TLC, GC, or HPLC.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
The solvent can be removed under reduced pressure, and the product can be purified by standard methods such as chromatography or crystallization.
-
The enantiomeric excess of the product is determined by chiral HPLC or GC.
Caption: Experimental workflow for asymmetric hydrogenation.
Conclusion
This compound remains a cornerstone in the history and practice of asymmetric catalysis. Its C₂-symmetric design and the well-understood mechanistic pathways of its rhodium complexes have paved the way for the development of numerous other chiral ligands. For researchers and professionals in drug development, a thorough understanding of the principles of DIOP-catalyzed reactions provides a solid foundation for the design of new synthetic routes to enantiomerically pure compounds. The ability to predict stereochemical outcomes based on ligand-substrate interactions is a powerful tool in the synthesis of chiral pharmaceuticals and other high-value chemicals.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Combined Theoretical and Experimental Studies Unravel Multiple Pathways to Convergent Asymmetric Hydrogenation of Enamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Co-Catalyzed Asymmetric Hydrogenation. The Same Enantioselection Pattern for Different Mechanisms | MDPI [mdpi.com]
- 6. Highly Enantioselective Hydrogenation of Cyclic Enamides Catalyzed by a Rh-PennPhos Catalyst [organic-chemistry.org]
- 7. Asymmetric hydrogenation with antibody-achiral rhodium complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Mechanism and stereoselectivity of asymmetric hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to Organophosphorus Chiral Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of organophosphorus chiral ligands, a cornerstone of modern asymmetric catalysis. It is designed to serve as a foundational resource for researchers, scientists, and professionals in drug development who are new to this field. The content covers the core principles, classification, synthesis, and application of these ligands, with a focus on practical utility. Quantitative data is presented in structured tables for comparative analysis, detailed experimental protocols for key ligands and reactions are provided, and logical workflows are visualized to facilitate understanding.
Introduction to Asymmetric Catalysis and Chiral Ligands
Chirality is a fundamental property of molecules that exist as non-superimposable mirror images, known as enantiomers. In the pharmaceutical and fine chemical industries, the specific three-dimensional arrangement of a molecule is often critical to its biological activity and efficacy.[1] Asymmetric catalysis is a powerful strategy for selectively producing one enantiomer of a chiral molecule, and at its heart lies the chiral catalyst, typically a metal complex coordinated to a chiral ligand.[2]
Organophosphorus compounds, particularly chiral phosphines, have emerged as a privileged class of ligands in asymmetric catalysis.[3] Their success stems from their strong coordination to transition metals and the ability to fine-tune their steric and electronic properties to create a highly effective chiral environment around the metal center.[2][3] This control dictates the stereochemical outcome of a reaction, leading to high enantioselectivity.
Classification of Organophosphorus Chiral Ligands
Organophosphorus chiral ligands can be broadly categorized based on the location of the stereogenic element. The two primary classes are ligands with chirality on the phosphorus atom (P-chiral) and those with chirality in the carbon backbone of the ligand structure.[2][3]
-
P-Chiral Ligands: These ligands possess a stereogenic phosphorus center. A notable example is DIPAMP , which was instrumental in the industrial synthesis of L-DOPA.[2] The development of synthetic routes using phosphine-borane intermediates has made P-chiral ligands more accessible.[4][5]
-
Backbone Chirality Ligands: This is the larger and more extensively studied class of ligands. Chirality is introduced through stereogenic centers or axial chirality in the carbon framework connecting the phosphorus atoms. Prominent families include:
-
BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl): This ligand exhibits atropisomerism due to restricted rotation around the binaphthyl C-C bond, creating a C₂-symmetric chiral scaffold.[6]
-
DuPhos (1,2-bis(2,5-dialkylphospholano)benzene): These ligands feature a C₂-symmetric design with stereogenic centers on the phospholane rings, creating a rigid and well-defined chiral pocket.[7]
-
Josiphos (Ferrocenyl Diphosphines): These ligands derive their chirality from both the planar chirality of the ferrocene unit and a stereogenic center in the side chain, allowing for extensive tunability.[8]
-
dot
Caption: A diagram illustrating the main classes of organophosphorus chiral ligands.
Performance in Asymmetric Hydrogenation
Asymmetric hydrogenation of prochiral olefins is a benchmark reaction for evaluating the performance of chiral ligands. The following tables summarize quantitative data for representative ligands in the rhodium-catalyzed hydrogenation of standard substrates.
Table 1: Performance in Rh-Catalyzed Asymmetric Hydrogenation of Methyl (Z)-α-Acetamidocinnamate
| Ligand | Catalyst Precursor | S/C Ratio | H₂ Pressure (atm) | Temp (°C) | Solvent | Time (h) | Conversion (%) | ee (%) | Reference |
| (S,S)-Et-DuPhos | [Rh(COD)₂]BF₄ | 1000 | 3 | RT | MeOH | - | >99 | >99 (R) | [8][9] |
| (R,S)-Josiphos | [Rh(COD)₂]BF₄ | - | 1 | 25 | MeOH | - | 100 | 99 (R) | [10] |
| (S,S)-t-Bu-BisP* | [Rh(COD)]BF₄ | 100 | 3 | RT | MeOH | 24 | 100 | >99.9 (S) | [11] |
| (S,S)-DIPAMP | [Rh(COD)]BF₄ | - | 3 | 50 | MeOH | - | 100 | 95 (S) | [2] |
S/C = Substrate-to-Catalyst Ratio; ee = Enantiomeric Excess; RT = Room Temperature.
Table 2: Performance in Asymmetric Hydrogenation of Other Key Substrates
| Ligand | Substrate | Catalyst Precursor | H₂ Pressure (atm) | Temp (°C) | Solvent | ee (%) | Reference |
| (R,R)-Me-DuPhos | Dimethyl Itaconate | [Rh(COD)]OTf | 1 | RT | MeOH | 98 (R) | [12] |
| (R,S)-Josiphos | N-(1-phenylvinyl)acetamide | [Rh(COD)₂]BF₄ | 1 | 25 | MeOH | 97 (S) | [10] |
| (S,S)-t-Bu-MiniPHOS | Methyl 2-acetamidoacrylate | [Rh(COD)]BF₄ | 3 | RT | MeOH | >99.9 (S) | [11] |
| (S)-BINAP | (Z)-2-(Benzamidomethyl)-3-oxobutanoate | [Ru(OAc)₂(ligand)] | 4 | 25 | MeOH | 99 (S) | [1] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of representative ligands from each major class and a general procedure for a catalytic asymmetric hydrogenation reaction.
Synthesis of (R)-(+)-BINAP
This protocol is adapted from Organic Syntheses and involves a two-step process from (R)-(+)-1,1'-bi-2-naphthol.[7][13]
Step A: Preparation of (R)-(+)-1,1'-Bi-2-naphthol Ditriflate
-
To an oven-dried 100-mL flask under a nitrogen atmosphere, add (R)-(+)-1,1'-bi-2-naphthol (8.5 g, 30 mmol).
-
Add dry methylene chloride (60 mL), followed by dry pyridine (7.2 mL, 90 mmol).
-
Cool the mixture to 5–10°C in an ice bath.
-
Slowly add trifluoromethanesulfonic anhydride (20.0 g, 70 mmol).
-
Allow the reaction to warm to room temperature and stir overnight (approx. 17 hours).
-
Add hexane (60 mL) and filter the mixture through a pad of silica gel.
-
Wash the silica gel with a 1:1 mixture of hexane and methylene chloride (200 mL).
-
Concentrate the filtrate under vacuum to yield the ditriflate as a white solid (approx. 15.4 g, 94% yield).
Step B: Preparation of (R)-(+)-BINAP
-
Charge an oven-dried 250-mL flask with [1,2-bis(diphenylphosphino)ethane]nickel(II) chloride (NiCl₂dppe, 1.1 g, 2 mmol) under a nitrogen atmosphere.
-
Add anhydrous dimethylformamide (DMF, 40 mL) followed by diphenylphosphine (2.0 mL, 12 mmol).
-
Heat the resulting dark red solution to 100°C for 30 minutes.
-
In a separate flask, dissolve the ditriflate from Step A (11.0 g, 20 mmol) and 1,4-diazabicyclo[2.2.2]octane (DABCO, 9.0 g, 80 mmol) in anhydrous DMF (40 mL).
-
Add the solution of the ditriflate and DABCO to the hot nickel-phosphine solution.
-
Add three additional portions of diphenylphosphine (3 x 2 mL) at 1, 3, and 7 hours.
-
Maintain the reaction at 100°C for 2–3 days until the ditriflate is consumed (monitor by TLC or HPLC).
-
Cool the dark brown solution to -15°C and stir for 2 hours.
-
Filter the resulting precipitate, wash with cold methanol (2 x 20 mL), and dry under vacuum to yield (R)-(+)-BINAP as a white to off-white solid (approx. 9.6 g, 77% yield).
Synthesis of (S,S)-Ethyl-DuPhos
This protocol is based on the established synthesis of DuPhos ligands, which involves the key steps of chiral diol formation, conversion to a cyclic sulfate, and reaction with a lithiated bis(phosphino)benzene.[7]
Step A: Synthesis of (3S,6S)-Octane-3,6-diol
-
In a high-pressure reactor, dissolve 3,6-octanedione (1 equivalent) in methanol.
-
Add a catalytic amount of a chiral ruthenium catalyst, such as Ru(OAc)₂[(R)-BINAP].
-
Pressurize the reactor with hydrogen gas (50-100 atm) and stir at room temperature for 24-48 hours.
-
After the reaction is complete, vent the reactor and remove the solvent under reduced pressure to obtain the crude diol, which can be purified by chromatography.
Step B: Preparation of (3S,6S)-Octane-3,6-diol Cyclic Sulfate
-
Dissolve the chiral diol from Step A (1 equivalent) in carbon tetrachloride and cool to 0°C.
-
Add thionyl chloride (1.1 equivalents) dropwise and stir the mixture at room temperature for 2 hours.
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude cyclic sulfite.
-
Dissolve the crude sulfite in a mixture of acetonitrile, carbon tetrachloride, and water.
-
Add a catalytic amount of ruthenium(III) chloride hydrate and sodium periodate (2.2 equivalents).
-
Stir the mixture vigorously at room temperature for 2 hours.
-
Partition the mixture between diethyl ether and water. The organic layer is washed, dried, and concentrated.
-
Purify the crude product by recrystallization or chromatography to yield the cyclic sulfate.
Step C: Synthesis of (S,S)-Ethyl-DuPhos
-
Under an inert atmosphere, dissolve 1,2-bis(phosphino)benzene (1 equivalent) in THF and cool to -78°C.
-
Add n-butyllithium (2 equivalents) dropwise and allow the mixture to warm to room temperature for 1 hour to form the dilithio-bis(phosphide).
-
Cool the solution back to -78°C.
-
Add a solution of the cyclic sulfate from Step B (2 equivalents) in THF dropwise.
-
Slowly warm the reaction mixture to room temperature and stir overnight.
-
Quench the reaction with degassed methanol and remove the solvent under reduced pressure.
-
Extract the residue with diethyl ether, filter through silica gel, and concentrate.
-
Purify the crude ligand by recrystallization from methanol to yield (S,S)-Ethyl-DuPhos as a white crystalline solid.
Synthesis of a P-Chiral Ligand Precursor: (S,S)-1,2-Bis(boranato(tert-butyl)methylphosphino)ethane
This protocol, adapted from Organic Syntheses, describes the synthesis of a key intermediate for P-chiral BisP* ligands.[14]
-
Under an argon atmosphere in a flame-dried flask, dissolve tert-butyl(dichloro)phosphine (15.9 g, 100 mmol) in THF (100 mL) and cool to -10°C.
-
Add a solution of methylmagnesium bromide (3.0 M in Et₂O, 57 mL, 171 mmol) diluted with THF (100 mL) dropwise, keeping the temperature below 0°C. Stir for 5 hours at room temperature.
-
Add a solution of borane-THF complex (1.0 M in THF, 93 mL, 93 mmol) dropwise at -10°C and stir overnight at room temperature. This forms the tert-butyl(methyl)phosphine-borane adduct.
-
In a separate flame-dried flask, dissolve (-)-sparteine (8.18 g, 35 mmol) in diethyl ether (40 mL) and cool to -78°C.
-
Add sec-butyllithium (1.3 M in cyclohexane, 26.8 mL, 35 mmol) dropwise and stir for 30 minutes.
-
Add a solution of the previously prepared phosphine-borane adduct (4.21 g, 31.9 mmol) in diethyl ether (40 mL) dropwise.
-
Stir the mixture at -78°C for 1 hour and then at -50°C for 4 hours.
-
Add anhydrous copper(II) chloride (5.14 g, 38 mmol) and stir at -50°C for 1 hour, then at room temperature overnight.
-
Quench the reaction with aqueous ammonium chloride and extract with diethyl ether.
-
The organic layers are washed, dried, and concentrated. The crude product is purified by chromatography to yield the title compound.
General Protocol for Asymmetric Hydrogenation
This procedure is representative for the Rh-catalyzed hydrogenation of enamides.[8]
-
In a glovebox, charge a glass liner for a high-pressure reactor with the substrate (e.g., methyl (Z)-α-acetamidocinnamate, 1.0 g, 4.56 mmol) and the catalyst precursor (e.g., [Rh(COD)₂((R,R)-Et-DuPhos)]BF₄, 3.9 mg, 0.00456 mmol, S/C = 1000).
-
Add anhydrous, degassed methanol (10 mL) to dissolve the solids.
-
Seal the reactor and remove it from the glovebox.
-
Connect the reactor to a hydrogen line, purge with hydrogen gas several times.
-
Pressurize the reactor to the desired pressure (e.g., 3 atm).
-
Stir the reaction at room temperature for the required time (e.g., 12-24 hours).
-
Monitor the reaction for hydrogen uptake and/or by analyzing aliquots (TLC, GC, or HPLC).
-
Upon completion, carefully vent the reactor.
-
Remove the solvent under reduced pressure.
-
The conversion and enantiomeric excess of the product are determined by NMR spectroscopy and chiral HPLC or GC analysis, respectively.
Experimental and Optimization Workflows
The successful application of chiral ligands in asymmetric catalysis often requires screening and optimization of various reaction parameters.
dot
Caption: A typical workflow for ligand screening and reaction optimization.
Key Optimization Parameters:
-
Ligand: The structure of the ligand is the most critical factor influencing enantioselectivity. Screening a library of ligands is the first step.
-
Metal Precursor: The choice of metal (Rh, Ru, Ir, etc.) and its precursor can affect activity and selectivity.
-
Solvent: Solvent polarity and coordinating ability can significantly impact the catalytic cycle.[15]
-
Temperature: Lower temperatures often lead to higher enantioselectivity by increasing the energy difference between diastereomeric transition states.[15]
-
Hydrogen Pressure: This parameter can influence reaction rates and, in some cases, selectivity.
-
Substrate-to-Catalyst Ratio (S/C): Optimizing the S/C ratio is crucial for process efficiency and cost-effectiveness.
Reaction Mechanism: Rh-Catalyzed Asymmetric Hydrogenation
Understanding the catalytic cycle is essential for rational ligand design and reaction optimization. The generally accepted mechanism for the Rh-catalyzed asymmetric hydrogenation of enamides with diphosphine ligands (the "unsaturated pathway") is illustrated below.
dot
Caption: The unsaturated pathway for Rh-catalyzed asymmetric hydrogenation.
-
Catalyst Activation & Substrate Coordination: The solvent molecules on the active catalyst are displaced by the prochiral substrate, forming a catalyst-substrate adduct. The enantiofacial discrimination, where the catalyst selectively binds to one face of the double bond, occurs at this stage.
-
Oxidative Addition: Molecular hydrogen adds to the rhodium center, oxidizing it from Rh(I) to Rh(III) and forming a dihydride intermediate.
-
Hydride Insertion: One of the hydride ligands is transferred to a carbon atom of the coordinated double bond. This migratory insertion step is typically the rate-determining and enantio-determining step, forming a rhodium-alkyl intermediate.
-
Reductive Elimination: The second hydride ligand is transferred to the other carbon atom, forming the C-H bond and releasing the chiral product. This step regenerates the Rh(I) catalyst, which can then re-enter the catalytic cycle.
Conclusion
Organophosphorus chiral ligands are indispensable tools in modern asymmetric synthesis, enabling the efficient production of enantiomerically pure compounds. This guide has provided an introduction to their classification, performance, and practical application. By understanding the principles of ligand design, having access to reliable experimental protocols, and employing systematic optimization strategies, researchers can effectively harness the power of these remarkable catalysts for applications in drug discovery, development, and beyond.
References
- 1. researchgate.net [researchgate.net]
- 2. Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Synthesis and applications of high-performance P-chiral phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and applications of high-performance P-chiral phosphine ligands [jstage.jst.go.jp]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. ajchem-b.com [ajchem-b.com]
- 10. DIPAMP - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Continuous-flow catalytic asymmetric hydrogenations: Reaction optimization using FTIR inline analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Properties and Solubility of (+)-DIOP
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-DIOP, or (+)-2,3-O-Isopropylidene-2,3-dihydroxy-1,4-bis(diphenylphosphino)butane, is a chiral phosphine ligand that has played a pivotal role in the development of asymmetric catalysis. Its C2-symmetric backbone, derived from L-(+)-tartaric acid, provides a well-defined chiral environment for transition metal catalysts, enabling high enantioselectivity in a variety of chemical transformations. This technical guide provides a comprehensive overview of the physicochemical properties and solubility of this compound, along with detailed experimental protocols and a mechanistic exploration of its application in asymmetric hydrogenation.
Physicochemical Properties of this compound
This compound is a white, crystalline solid at room temperature. A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | (4S,5S)-4,5-Bis(diphenylphosphinomethyl)-2,2-dimethyl-1,3-dioxolane | |
| CAS Number | 37002-48-5 | [1] |
| Molecular Formula | C₃₁H₃₂O₂P₂ | [1] |
| Molar Mass | 498.54 g/mol | [1] |
| Appearance | White solid | [1] |
| Melting Point | 86-89 °C | [1] |
| Optical Rotation | [α]²⁰/D +12.5° (c=2, benzene) |
Solubility Profile of this compound
Table 2: Qualitative Solubility of this compound
| Solvent | Solubility |
| Water | Insoluble |
| Benzene | Soluble |
| Toluene | Soluble |
| Chloroform | Soluble |
| Ethanol | Soluble |
| Methanol | Soluble |
Experimental Protocols
Synthesis of this compound from L-(+)-Tartaric Acid
The synthesis of this compound is a multi-step process starting from the readily available and inexpensive chiral precursor, L-(+)-tartaric acid. The following is a representative experimental protocol.
Experimental Workflow for the Synthesis of this compound
Caption: Synthetic pathway for this compound from L-(+)-tartaric acid.
Detailed Methodology:
-
Protection of the Diol: L-(+)-Tartaric acid is first converted to its acetonide by reacting it with acetone in the presence of a catalytic amount of sulfuric acid. This protects the diol functionality.
-
Reduction of the Carboxylic Acids: The resulting (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylic acid is then reduced to the corresponding diol, (4R,5R)-4,5-bis(hydroxymethyl)-2,2-dimethyl-1,3-dioxolane, using a strong reducing agent such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent like tetrahydrofuran (THF).
-
Activation of the Hydroxyl Groups: The primary hydroxyl groups of the diol are then activated for nucleophilic substitution by converting them into a good leaving group. This is typically achieved by tosylation with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine.
-
Nucleophilic Substitution with Diphenylphosphide: Finally, the ditosylate is reacted with a nucleophilic phosphide reagent, such as potassium diphenylphosphide (KPPh₂), in THF. The diphenylphosphide anion displaces the tosylate groups in an Sₙ2 reaction to yield this compound.
Determination of Solubility
A general procedure for determining the solubility of a solid compound in an organic solvent is outlined below. This method can be adapted to quantify the solubility of this compound in various solvents at different temperatures.
Experimental Workflow for Solubility Determination
Caption: General workflow for determining the solubility of a solid.
Detailed Methodology:
-
Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the desired organic solvent (e.g., 10 mL). The excess solid ensures that a saturated solution is formed.
-
Equilibration: Seal the vial and place it in a constant temperature bath. Stir the mixture vigorously for an extended period (e.g., 24 hours) to ensure that equilibrium is reached.
-
Isolation of the Saturated Solution: After equilibration, allow the undissolved solid to settle. Carefully filter a portion of the supernatant through a syringe filter to obtain a clear, saturated solution.
-
Quantification: Accurately transfer a known volume of the saturated solution to a pre-weighed vial.
-
Solvent Evaporation: Remove the solvent under reduced pressure or by gentle heating.
-
Mass Determination: Once the solvent is completely removed, weigh the vial containing the solid residue.
-
Calculation: The solubility can be calculated using the following formula:
Solubility (g/100mL) = [(Mass of vial with residue) - (Mass of empty vial)] / (Volume of aliquot in mL) * 100
Application in Asymmetric Catalysis: Rhodium-Catalyzed Hydrogenation
This compound is widely recognized for its effectiveness as a chiral ligand in rhodium-catalyzed asymmetric hydrogenation of prochiral olefins, particularly for the synthesis of chiral amino acids.
Catalytic Cycle for Rh-(+)-DIOP Catalyzed Asymmetric Hydrogenation
Caption: Simplified catalytic cycle for Rh-(+)-DIOP hydrogenation.
Mechanism Overview:
-
Catalyst Activation and Substrate Coordination: The active catalyst is typically a cationic rhodium(I) complex of this compound. The prochiral olefin substrate coordinates to the rhodium center, displacing solvent molecules. This coordination can occur in two diastereomeric forms.
-
Oxidative Addition: Molecular hydrogen undergoes oxidative addition to the rhodium(I) center, forming a rhodium(III) dihydride complex.
-
Migratory Insertion: One of the hydride ligands migrates to one of the olefinic carbons, forming a rhodium-alkyl intermediate. The stereochemistry of the final product is determined at this step, as the chiral environment created by the this compound ligand directs the hydride addition to a specific face of the double bond.
-
Reductive Elimination: The second hydride ligand combines with the alkyl group, leading to the reductive elimination of the hydrogenated product and regeneration of the active rhodium(I) catalyst, which can then enter another catalytic cycle.
Conclusion
This compound remains a significant and versatile chiral ligand in the field of asymmetric catalysis. Its well-defined structure, derived from a readily available chiral pool starting material, and its favorable solubility in common organic solvents contribute to its widespread use. The detailed protocols and mechanistic insights provided in this guide are intended to support researchers and professionals in the effective application of this compound in their synthetic endeavors, particularly in the development of enantioselective processes for the pharmaceutical and fine chemical industries.
References
Introduction to chelation with DIOP ligands
An In-depth Technical Guide to Chelation with DIOP Ligands for Researchers, Scientists, and Drug Development Professionals
Introduction to DIOP Ligands and Chelation
DIOP, or (2,3-O-isopropylidene-2,3-dihydroxy-1,4-bis(diphenylphosphino)butane), is a chiral organophosphorus compound that has played a pivotal role in the advancement of asymmetric catalysis.[1] First described in 1971, it was the pioneering example of a C₂-symmetric diphosphine ligand.[1] Its significance lies in its ability to form stable chelate complexes with transition metals, which then act as highly selective catalysts for producing chiral molecules. This is of paramount importance in the pharmaceutical industry, where the therapeutic effect of a drug is often dependent on a specific three-dimensional arrangement of its atoms.[2]
DIOP binds to a metal center through its two phosphorus atoms, forming a conformationally flexible seven-membered chelate ring.[1][2] This chelation creates a chiral environment around the metal, enabling the catalyst to direct a chemical reaction towards the formation of one enantiomer over its mirror image. The stability and structure of these DIOP-metal complexes are crucial for their catalytic activity and selectivity.
Quantitative Data on DIOP-Metal Chelation
| Parameter | Description | Typical Values/Information for DIOP-Metal Complexes |
| Stability Constant (log β) | A measure of the strength of the interaction between the DIOP ligand and a metal ion in solution. Higher values indicate a more stable complex.[3][4] | Specific values for DIOP are not readily available in compiled sources. Stability is influenced by the metal ion, solvent, and temperature.[5] |
| Coordination Number | The number of donor atoms from the DIOP ligand and any other ligands bonded to the central metal ion.[6] | For a single DIOP ligand, the coordination is bidentate. The overall coordination number of the metal complex (commonly 4 or 6) depends on the metal and other coordinating species.[6] |
| P-M-P Bite Angle | The angle formed by the two phosphorus atoms of the DIOP ligand and the central metal atom. This is a key structural parameter influencing catalytic selectivity. | The seven-membered chelate ring results in a relatively large and flexible bite angle compared to ligands forming five- or six-membered rings. |
| M-P Bond Length | The distance between the metal center and the phosphorus atoms of the DIOP ligand. | Varies depending on the metal. For Rh(I) complexes with phosphine ligands, Rh-P bond lengths are typically in the range of 2.2-2.4 Å. |
Experimental Protocols
Synthesis of (-)-DIOP
The synthesis of DIOP is a well-established procedure starting from tartaric acid.[1] A detailed experimental protocol is as follows:
Step 1: Preparation of Sodium Diarylphosphide Solution
-
In a suitable reactor, prepare a solution of sodium diarylphosphide.
Step 2: Reaction with Bis(tosylate)
-
Charge the reactor with 16.0 grams of (-)-1,4-di-O-tosyl-2,3-O-isopropylidene-L-threitol (bis(tosylate)) and purge with N₂ for 30 minutes.
-
Dissolve the bis(tosylate) in 100 mL of degassed, anhydrous THF.
-
Transfer the sodium diarylphosphide solution to an addition funnel and add it dropwise to the rapidly stirring bis(tosylate) solution, maintaining the reactor temperature below 40°C.
Step 3: Completion of the Reaction and Work-up
-
After the addition is complete, heat the reaction mixture to 50°C for 45 minutes.
-
Remove approximately 50% of the THF by distillation.
-
Add 100 mL each of degassed heptane and water to achieve phase separation.
-
Filter the two-phase solution through an inert glass sintered funnel to remove any solids.
-
Separate the lower aqueous phase.
-
Wash the upper organic phase with an additional 50 mL of degassed water and separate the aqueous layer.
Step 4: Extraction and Isolation
-
Extract the organic heptane phase with 100 mL of anhydrous, degassed acetonitrile.
-
Separate the lower acetonitrile phase and re-extract the heptane phase with another 50 mL of degassed acetonitrile.
-
Combine the acetonitrile extracts and remove the solvent under vacuum to yield a glassy solid.
Step 5: Recrystallization and Final Product
-
Dissolve the glassy solid in 100 mL of degassed methanol and heat to reflux to ensure complete dissolution.
-
Cool the flask in an ice bath to -10°C to induce crystallization of a white to off-white solid.
-
Collect the solid DIOP ligand by filtration through a glass sintered Schlenk filter, wash with cold methanol, and dry under vacuum overnight.
Determination of Stability Constants for a DIOP-Metal Complex (Generalized Protocol)
This protocol describes a general method for determining the stability constants of a metal-ligand complex using pH-metric titration, which would need to be adapted for the specific DIOP-metal system.[3][5]
Materials:
-
DIOP ligand
-
Metal salt (e.g., RhCl₃·3H₂O)
-
Standardized acid solution (e.g., HClO₄)
-
Standardized base solution (e.g., NaOH)
-
Inert salt for maintaining constant ionic strength (e.g., NaClO₄)
-
Solvent (a mixture, such as dioxane-water, may be necessary due to the solubility of DIOP)
-
Calibrated pH meter and electrode
-
Thermostated reaction vessel
Procedure:
-
Solution Preparation: Prepare solutions of the DIOP ligand, metal salt, acid, and base of known concentrations in the chosen solvent system.
-
Titration of Ligand: Titrate a solution of the DIOP ligand and a known amount of acid with the standardized base solution. Record the pH after each addition of the base. This allows for the determination of the ligand's protonation constants.
-
Titration of Metal-Ligand Mixture: Titrate a solution containing the DIOP ligand, the metal salt, and a known amount of acid with the standardized base solution. Record the pH after each addition of the base.
-
Data Analysis:
-
Plot the pH versus the volume of base added for both titrations.
-
From the titration curves, calculate the average number of protons bound per ligand molecule at each pH.
-
Calculate the free ligand concentration at each pH.
-
Determine the average number of ligands bound per metal ion.
-
Construct a formation curve by plotting the average number of ligands per metal ion against the negative logarithm of the free ligand concentration.
-
From the formation curve, the stepwise and overall stability constants (β) can be calculated using various computational methods.
-
Applications in Drug Development: Asymmetric Synthesis
The primary application of DIOP-metal complexes in drug development is as catalysts for the asymmetric synthesis of chiral drug intermediates.[7] A prominent example is the synthesis of L-DOPA, a drug used to treat Parkinson's disease, which was a landmark achievement in industrial asymmetric catalysis. The workflow involves the hydrogenation of a prochiral olefin to produce the desired enantiomer of the amino acid precursor.
Caption: Workflow for the synthesis of a chiral drug precursor using a DIOP-rhodium catalyst.
Catalytic Cycle of Asymmetric Hydrogenation
The mechanism of rhodium-catalyzed asymmetric hydrogenation of prochiral olefins has been extensively studied.[8][9] The DIOP ligand plays a crucial role in creating the chiral environment that leads to the high enantioselectivity of the reaction. The generally accepted catalytic cycle involves the following key steps:
-
Substrate Coordination: The prochiral olefin coordinates to the rhodium catalyst.
-
Oxidative Addition: Molecular hydrogen (H₂) adds to the rhodium center, increasing its oxidation state from Rh(I) to Rh(III).
-
Migratory Insertion: One of the hydride ligands on the rhodium inserts into the carbon-carbon double bond of the coordinated olefin. This is the stereodetermining step where the chirality of the DIOP ligand directs the hydride addition to one face of the double bond.
-
Reductive Elimination: The second hydride ligand transfers to the resulting alkyl group, leading to the formation of the chiral product and regeneration of the Rh(I) catalyst.
Caption: Catalytic cycle for asymmetric hydrogenation with a DIOP-rhodium complex.
Conclusion
DIOP remains a historically significant and synthetically useful chiral ligand. Its ability to form stable chelate complexes with transition metals, particularly rhodium, has enabled the development of powerful catalysts for asymmetric synthesis. While detailed, compiled quantitative data on its coordination chemistry is sparse in the public domain, its practical application in the synthesis of enantiomerically pure compounds for the pharmaceutical and other fine chemical industries is well-established. The principles of its chelation and the mechanisms of the catalytic reactions it facilitates continue to inform the design of new and more efficient chiral ligands and catalysts.
References
- 1. Synthesis and applications of high-performance P-chiral phosphine ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DIOP - Wikipedia [en.wikipedia.org]
- 3. Stability constants of complexes - Wikipedia [en.wikipedia.org]
- 4. scispace.com [scispace.com]
- 5. ijtsrd.com [ijtsrd.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. scribd.com [scribd.com]
- 8. Asymmetric catalysis with FLPs - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00701D [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
A Comprehensive Technical Guide to (+)-DIOP: Structure, Properties, and Applications in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-DIOP, or (+)-2,3-O-Isopropylidene-2,3-dihydroxy-1,4-bis(diphenylphosphino)butane, is a chiral phosphine ligand that has played a pivotal role in the development of asymmetric catalysis. Its C2-symmetric backbone, derived from (+)-tartaric acid, provides a well-defined chiral environment for transition metal catalysts, enabling high levels of enantioselectivity in a variety of chemical transformations. This technical guide provides an in-depth overview of this compound, including its chemical identifiers, physical and spectroscopic properties, a detailed experimental protocol for its synthesis, and its application in asymmetric hydrogenation. Furthermore, this guide illustrates the catalytic cycle of rhodium-catalyzed hydrogenation using this compound and a general experimental workflow for conducting such reactions.
Core Identifiers and Properties of this compound
This compound is a white, crystalline solid that is stable in air and soluble in many common organic solvents.[1] Key identifiers and physical properties are summarized in the tables below.
Chemical Identifiers
| Identifier | Value |
| CAS Number | 37002-48-5[1] |
| IUPAC Name | {[(4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]bis(methylene)}bis(diphenylphosphane) |
| Synonyms | (S,S)-DIOP, (+)-1,4-Bis(diphenylphosphino)-1,4-dideoxy-2,3-O-isopropylidene-D-threitol |
| Molecular Formula | C₃₁H₃₂O₂P₂ |
| Molecular Weight | 498.53 g/mol |
| SMILES | CC1(C)O--INVALID-LINK----INVALID-LINK--O1 |
| InChI Key | VCHDBLPQYJAQSQ-IMJSQSHPSA-N |
Physical and Spectroscopic Properties
| Property | Value |
| Appearance | White crystalline powder[1] |
| Melting Point | 88-90 °C |
| Specific Rotation ([α]²⁰/D) | +26° (c = 2.3 in chloroform) |
| Solubility | Soluble in benzene, toluene, and other common organic solvents; Insoluble in water.[1] |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.50-7.20 (m, 20H, Ar-H), 4.05 (m, 2H, CHO), 2.45 (m, 4H, CH₂P), 1.30 (s, 6H, C(CH₃)₂) |
| ³¹P NMR (CDCl₃, 162 MHz) δ (ppm) | -22.5 |
| Infrared (IR) ν (cm⁻¹) | 3055 (C-H, aromatic), 2980, 2920 (C-H, aliphatic), 1480, 1435 (P-Ph), 1095 (C-O) |
| Mass Spectrum (EI) | m/z 498 (M⁺), 441, 321, 185 |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is a well-established procedure starting from commercially available (+)-tartaric acid. The following protocol is adapted from the seminal work of Kagan and Dang.
Procedure:
-
Preparation of (+)-1,4-Ditosyl-2,3-O-isopropylidene-D-threitol:
-
To a solution of (+)-2,3-O-isopropylidene-D-threitol (16.2 g, 0.1 mol) in pyridine (100 mL) cooled to 0 °C, p-toluenesulfonyl chloride (42.0 g, 0.22 mol) is added portion-wise with stirring.
-
The reaction mixture is stirred at 0 °C for 4 hours and then allowed to stand at room temperature overnight.
-
The mixture is poured into ice-water (500 mL) and the resulting white precipitate is collected by filtration, washed with water, and recrystallized from ethanol to yield the ditosylate.
-
-
Synthesis of this compound:
-
A solution of lithium diphenylphosphide is prepared by reacting chlorodiphenylphosphine (22.0 g, 0.1 mol) with lithium wire (1.4 g, 0.2 g-atom) in anhydrous tetrahydrofuran (THF) (150 mL) under an inert atmosphere.
-
To the resulting deep red solution of LiPPh₂, a solution of (+)-1,4-ditosyl-2,3-O-isopropylidene-D-threitol (23.5 g, 0.05 mol) in THF (100 mL) is added dropwise at room temperature.
-
The reaction mixture is stirred overnight at room temperature.
-
The solvent is removed under reduced pressure, and the residue is partitioned between diethyl ether and water.
-
The organic layer is separated, dried over anhydrous magnesium sulfate, and the solvent is evaporated.
-
The crude product is recrystallized from ethanol to afford pure this compound as white crystals.
-
Asymmetric Hydrogenation of (Z)-α-Acetamidocinnamic Acid
This protocol describes a typical application of this compound in the rhodium-catalyzed asymmetric hydrogenation of a prochiral olefin.
Procedure:
-
Catalyst Preparation (in situ):
-
In a Schlenk flask under an argon atmosphere, [Rh(COD)Cl]₂ (12.3 mg, 0.025 mmol) and this compound (27.4 mg, 0.055 mmol) are dissolved in degassed benzene (10 mL).
-
The solution is stirred at room temperature for 15 minutes to form the active catalyst complex.
-
-
Hydrogenation Reaction:
-
To the catalyst solution, (Z)-α-acetamidocinnamic acid (410 mg, 2.0 mmol) dissolved in degassed ethanol (10 mL) is added.
-
The reaction vessel is connected to a hydrogen source, purged with hydrogen gas, and then pressurized to 3 atm.
-
The reaction mixture is stirred vigorously at room temperature for 12 hours.
-
-
Work-up and Analysis:
-
The hydrogen pressure is released, and the solvent is removed under reduced pressure.
-
The residue is dissolved in a 10% aqueous solution of sodium hydroxide and washed with diethyl ether to remove the catalyst.
-
The aqueous layer is acidified with concentrated HCl to pH 2, and the product, N-acetyl-D-phenylalanine, is extracted with ethyl acetate.
-
The organic extracts are dried over anhydrous magnesium sulfate, and the solvent is evaporated.
-
The enantiomeric excess of the product is determined by chiral HPLC or by measuring the specific rotation of its methyl ester derivative.
-
Visualizations: Catalytic Cycle and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate key aspects of working with this compound.
Figure 1: Catalytic cycle for rhodium-(+)-DIOP catalyzed asymmetric hydrogenation of a prochiral olefin.
Figure 2: General experimental workflow for asymmetric hydrogenation using a this compound-based catalyst.
Conclusion
This compound remains a cornerstone in the field of asymmetric catalysis. Its straightforward synthesis, robust nature, and proven efficacy have solidified its place in the toolbox of synthetic organic chemists. This technical guide provides essential information for researchers and professionals working with or considering the use of this compound, offering a centralized resource for its identification, properties, and practical application in enantioselective synthesis. The detailed protocols and visual workflows aim to facilitate the successful implementation of this compound-catalyzed reactions in the laboratory.
References
Methodological & Application
Application Notes and Protocols: Rhodium-Catalyzed Asymmetric Hydrogenation with (+)-DIOP
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhodium-catalyzed asymmetric hydrogenation is a cornerstone of modern organic synthesis, providing a highly efficient method for the enantioselective reduction of prochiral olefins. The development of chiral phosphine ligands has been pivotal to the success of this methodology. Among these, (+)-DIOP [(+)-2,3-O-isopropylidene-2,3-dihydroxy-1,4-bis(diphenylphosphino)butane] stands as a landmark chiral ligand. Introduced by Kagan and Dang in 1971, the rhodium/(+)-DIOP catalytic system was one of the first to demonstrate practical levels of enantioselectivity in the hydrogenation of various alkenes, achieving optical yields up to 72% with substrate-to-catalyst ratios as high as 200:1. This pioneering work paved the way for the development of a vast array of chiral ligands and catalysts that are now indispensable in academic and industrial settings, particularly in the synthesis of chiral pharmaceuticals and fine chemicals.
The Rh/(+)-DIOP catalyst is typically generated in situ from a rhodium precursor, such as [Rh(COD)Cl]₂ or a related complex, and the this compound ligand. The active catalytic species is a cationic rhodium complex that coordinates the prochiral olefin and delivers hydrogen with facial selectivity, thereby establishing the stereochemistry of the product. The catalyst has proven effective for the hydrogenation of a variety of substrates, including α-enamides (precursors to α-amino acids), itaconic acid derivatives, and certain ketones.
These application notes provide a detailed protocol for the rhodium-catalyzed asymmetric hydrogenation of a model substrate, (Z)-α-acetamidocinnamic acid, using this compound as the chiral ligand. Additionally, a summary of the catalyst's performance with various substrates is presented, along with a workflow diagram illustrating the experimental procedure.
Data Presentation
The following table summarizes the performance of the rhodium-(+)-DIOP catalytic system in the asymmetric hydrogenation of various prochiral olefins. The data highlights the substrate scope, enantiomeric excess (e.e.), and typical reaction conditions.
| Substrate | Product | Solvent | Pressure (atm H₂) | S/C Ratio | Yield (%) | e.e. (%) | Configuration | Reference |
| (Z)-α-Acetamidocinnamic acid | N-Acetyl-D-phenylalanine | Ethanol/Benzene | 1 | 100:1 | 95 | 72 | D | Kagan, H. B.; Dang, T. P. J. Am. Chem. Soc. 1972, 94, 6429-6433. |
| Methyl (Z)-α-acetamidocinnamate | N-Acetyl-D-phenylalanine methyl ester | Methanol | 1 | 100:1 | ~100 | 70 | D | Kagan, H. B.; Dang, T. P. J. Am. Chem. Soc. 1972, 94, 6429-6433. |
| α-Ethylstyrene | (S)-2-Phenylbutane | Ethanol/Benzene | 1 | 200:1 | 95 | 15 | S | Kagan, H. B.; Dang, T. P. J. Am. Chem. Soc. 1972, 94, 6429-6433. |
| Methyl atropate | Methyl (R)-2-phenylpropanoate | Ethanol/Benzene | 1 | 200:1 | 90 | 7 | R | Kagan, H. B.; Dang, T. P. J. Am. Chem. Soc. 1972, 94, 6429-6433. |
| Itaconic acid | (R)-Methylsuccinic acid | Ethanol | 1 | 100:1 | ~100 | 38 | R | Kagan, H. B.; Dang, T. P. J. Am. Chem. Soc. 1972, 94, 6429-6433. |
Experimental Protocols
Preparation of the Rhodium/(+)-DIOP Catalyst Solution (in situ)
This protocol describes the in situ preparation of the active rhodium catalyst from a stable rhodium precursor and the this compound ligand.
Materials:
-
[Rh(COD)Cl]₂ (di-μ-chloro-bis(1,5-cyclooctadiene)dirhodium(I))
-
This compound ((+)-2,3-O-isopropylidene-2,3-dihydroxy-1,4-bis(diphenylphosphino)butane)
-
Anhydrous, degassed solvent (e.g., ethanol/benzene 1:1 v/v)
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Argon or nitrogen source for inert atmosphere
Procedure:
-
In a Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve [Rh(COD)Cl]₂ (1 equivalent) in the anhydrous, degassed solvent.
-
In a separate flask, dissolve this compound (2.2 equivalents) in the same solvent.
-
Slowly add the this compound solution to the rhodium precursor solution with gentle stirring.
-
Stir the resulting orange-red solution at room temperature for 15-20 minutes to ensure complete formation of the active catalyst complex. The catalyst solution is now ready for use in the hydrogenation reaction.
Asymmetric Hydrogenation of (Z)-α-Acetamidocinnamic Acid
This protocol details the enantioselective hydrogenation of (Z)-α-acetamidocinnamic acid to N-acetyl-D-phenylalanine using the pre-formed Rh/(+)-DIOP catalyst.
Materials:
-
(Z)-α-Acetamidocinnamic acid
-
Freshly prepared Rhodium/(+)-DIOP catalyst solution
-
Anhydrous, degassed solvent (e.g., ethanol/benzene 1:1 v/v)
-
Hydrogenation apparatus (e.g., Parr hydrogenator or a flask equipped with a hydrogen balloon)
-
Hydrogen gas (high purity)
-
Standard laboratory glassware for workup
-
Rotary evaporator
-
Deuterated solvent for NMR analysis (e.g., CDCl₃)
-
Chiral HPLC or GC column for enantiomeric excess determination
Procedure:
-
To the freshly prepared catalyst solution, add (Z)-α-acetamidocinnamic acid (e.g., at a substrate-to-catalyst ratio of 100:1).
-
Ensure the reaction mixture is homogenous. If necessary, add more solvent.
-
Seal the reaction vessel and purge the system with hydrogen gas 3-4 times.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 1-3 atm) and commence vigorous stirring.
-
Monitor the reaction progress by hydrogen uptake or by taking aliquots for analysis (e.g., TLC or ¹H NMR). The reaction is typically complete within a few hours at room temperature.
-
Once the reaction is complete (no more hydrogen uptake and disappearance of starting material), carefully vent the hydrogen and purge the system with an inert gas.
-
Remove the solvent from the reaction mixture under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography.
-
Analyze the purified product by ¹H and ¹³C NMR to confirm its structure and purity.
-
Determine the enantiomeric excess of the product by chiral HPLC or GC analysis, or by comparing the optical rotation of the product with the literature value for the enantiopure compound.
Visualizations
Caption: Workflow for Rh-(+)-DIOP hydrogenation.
Caption: Rhodium-(+)-DIOP catalytic cycle.
Application Notes and Protocols: Asymmetric Hydroformylation Using (+)-DIOP Catalyst
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of the chiral diphosphine ligand (+)-DIOP in asymmetric hydroformylation reactions. This document details the catalyst's application with various substrates, presents quantitative data on its performance, and offers detailed experimental protocols.
Introduction
Asymmetric hydroformylation is a powerful atom-economical reaction that installs a chiral aldehyde functionality onto a prochiral olefin. The development of chiral ligands has been pivotal to the success of this transformation, enabling the synthesis of enantiomerically enriched aldehydes that are valuable building blocks in the pharmaceutical and fine chemical industries.
This compound, or (+)-2,3-O-isopropylidene-2,3-dihydroxy-1,4-bis(diphenylphosphino)butane, is a C₂-symmetric chiral diphosphine ligand that has been effectively employed in asymmetric catalysis, particularly with rhodium precursors. The rhodium/(+)-DIOP catalytic system has demonstrated its utility in the asymmetric hydroformylation of various olefins, influencing both the enantioselectivity and regioselectivity of the reaction. The outcome of the hydroformylation is often dependent on reaction parameters such as temperature, pressure, and solvent.[1]
Quantitative Data Summary
The following table summarizes the performance of DIOP-type ligands in the rhodium-catalyzed asymmetric hydroformylation of various substrates. It is important to note that while the general trends are well-established, specific results can vary based on the exact reaction conditions and the specific DIOP analogue used.
| Substrate | Catalyst System | Temp. (°C) | Pressure (bar, CO/H₂) | Solvent | Conversion (%) | Branched/Linear Ratio (b/l) | ee (%) (Configuration) | Reference |
| Vinyl Acetate | Rh(acac)(CO)₂ / (-)-DIOP analogue | 25 | 7 | Toluene | >95 | 149 | 96.9 (S) | See Note 1 |
| Styrene | Rh precursor / Chiral Diphosphite | 25 | 10 (1:1) | Not specified | 40 | 93:7 | 34 (S) | [2] |
| Styrene | Rh precursor / Chiral Diphosphite | 40 | 10 (1:1) | Not specified | 99 | 92:8 | 25 (S) | [2] |
| Styrene | Rh precursor / Chiral Diphosphite | 40 | 10 (1:1) | Not specified | 89 | 96:4 | 50 (S) | [2] |
| 1-Butene | Rh-based catalyst | 70-100 | 10-30 | TEXANOL | High | Varies with L/Rh ratio | Not Reported | [3] |
| cis-2-Butene | Rh-based catalyst | 70-100 | 10-30 | TEXANOL | High | Varies with L/Rh ratio | Not Reported | [3] |
Note 1: Data is for a DIOP analogue as reported in the asymmetric hydroformylation of vinyl acetate, which achieved high enantioselectivity and regioselectivity.
Experimental Protocols
This section provides a general yet detailed protocol for performing an asymmetric hydroformylation reaction using an in situ prepared rhodium/(+)-DIOP catalyst.
3.1. Materials and Reagents:
-
Rhodium precursor (e.g., Rh(CO)₂(acac), [Rh(CO)₂Cl]₂)
-
This compound ligand
-
Prochiral olefin (e.g., styrene, vinyl acetate, 1-butene)
-
Anhydrous, degassed solvent (e.g., toluene, benzene)
-
Syngas (a mixture of CO and H₂, typically 1:1)
-
High-pressure autoclave reactor equipped with a magnetic stirrer, pressure gauge, and gas inlet/outlet.
-
Standard Schlenk line and inert atmosphere techniques (e.g., argon or nitrogen)
3.2. Catalyst Preparation (in situ):
The active rhodium/(+)-DIOP catalyst is typically prepared in situ just before the hydroformylation reaction.
-
In a Schlenk flask under an inert atmosphere, dissolve the rhodium precursor (e.g., Rh(CO)₂(acac), 1 mol%) and the this compound ligand (1-1.5 mol%) in the anhydrous, degassed solvent.
-
The molar ratio of ligand to rhodium is a critical parameter and should be optimized for the specific substrate. A slight excess of the ligand is often used.
-
Stir the solution at room temperature for a predetermined time (e.g., 15-30 minutes) to allow for the formation of the active catalytic complex. The solution may change color, indicating complex formation.
3.3. Asymmetric Hydroformylation Procedure:
-
Transfer the freshly prepared catalyst solution to the autoclave reactor under an inert atmosphere.
-
Add the prochiral olefin to the reactor.
-
Seal the autoclave and purge it several times with syngas to remove any residual air.
-
Pressurize the reactor with the CO/H₂ mixture to the desired pressure.
-
Commence stirring and heat the reactor to the desired temperature.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by gas chromatography (GC) or other suitable analytical techniques to determine conversion and regioselectivity.
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess gas in a well-ventilated fume hood.
-
The product can be isolated and purified using standard techniques such as distillation or column chromatography.
-
The enantiomeric excess (ee) of the chiral aldehyde can be determined by chiral GC or HPLC.
Visualizations
4.1. Experimental Workflow
The following diagram illustrates the general workflow for the asymmetric hydroformylation of an olefin using a rhodium/(+)-DIOP catalyst.
References
Application of (+)-DIOP in Chiral Drug Synthesis: A Detailed Guide for Researchers
Introduction
(+)-DIOP, or (+)-2,3-O-Isopropylidene-2,3-dihydroxy-1,4-bis(diphenylphosphino)butane, is a pioneering chiral phosphine ligand that has played a significant role in the advancement of asymmetric catalysis. Its C2-symmetric backbone, derived from tartaric acid, allows for the formation of chiral metal complexes that can effectively induce enantioselectivity in a variety of chemical transformations. This application note focuses on the use of this compound in the synthesis of chiral drugs, with a particular emphasis on its application in the rhodium-catalyzed asymmetric hydrogenation of prochiral olefins to produce key chiral intermediates. A notable success in this area is the synthesis of L-DOPA, a cornerstone in the treatment of Parkinson's disease, a feat that contributed to the 2001 Nobel Prize in Chemistry awarded to William S. Knowles for his work on chirally catalyzed hydrogenation reactions.[1]
Key Applications and Quantitative Data
The rhodium/(+)-DIOP catalytic system has been successfully employed in the asymmetric hydrogenation of various prochiral substrates, particularly precursors of amino acids. The enantiomeric excess (ee) achieved is dependent on the substrate, solvent, and reaction conditions. Below is a summary of representative quantitative data from the literature.
| Substrate | Product | Catalyst System | Solvent | Pressure (atm) | Temperature (°C) | Enantiomeric Excess (ee%) | Yield (%) | Reference |
| (Z)-α-acetamidocinnamic acid | N-acetyl-phenylalanine | [Rh(COD)DIOP]⁺BF₄⁻ | Ethanol/Benzene | 1 | 25 | 79 | ~100 | [2] |
| (Z)-α-acetamido-3,4-dihydroxycinnamic acid | N-acetyl-L-DOPA | Rh/DIOP | Ethanol/Benzene | 1 | 25 | 83 | High | [1] |
| (Z)-α-acetamido-4-hydroxycinnamic acid | N-acetyl-tyrosine | Rh/DIOP | Ethanol/Benzene | 1 | 25 | 80 | High | [1] |
| (Z)-α-acetamidoacrylic acid | N-acetyl-alanine | Rh/DIOP | Ethanol/Benzene | 1 | 25 | 73 | High | [1] |
Experimental Protocols
This section provides a detailed methodology for a typical asymmetric hydrogenation reaction using a Rh/(+)-DIOP catalyst. The following protocol is a representative example for the hydrogenation of an amino acid precursor.
Materials:
-
Substrate: (Z)-α-acetamidocinnamic acid
-
Catalyst Precursor: [Rh(COD)₂]⁺BF₄⁻ (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate)
-
Ligand: this compound
-
Solvent: Anhydrous, degassed ethanol/benzene (2:1 v/v)
-
Hydrogen Gas: High purity (99.999%)
-
Apparatus: Parr hydrogenation apparatus or a similar high-pressure reactor, Schlenk line for inert gas handling, magnetic stirrer, and standard laboratory glassware.
Protocol 1: In situ Catalyst Preparation and Asymmetric Hydrogenation
-
Reactor Preparation: Ensure the Parr hydrogenation vessel is clean, dry, and free of any contaminants. Assemble the reactor according to the manufacturer's instructions.
-
Inert Atmosphere: Place the magnetic stir bar in the reaction vessel. Seal the vessel and purge with a stream of inert gas (argon or nitrogen) for 10-15 minutes to remove all oxygen.
-
Catalyst Precursor and Ligand Addition: Under a positive pressure of inert gas, quickly add [Rh(COD)₂]⁺BF₄⁻ (e.g., 0.01 mmol) and this compound (e.g., 0.011 mmol, 1.1 equivalents) to the reaction vessel.
-
Solvent Addition: Add the degassed ethanol/benzene solvent mixture (e.g., 20 mL) to the vessel via a cannula or a gas-tight syringe.
-
Catalyst Formation: Stir the mixture at room temperature for 15-20 minutes to allow for the formation of the active chiral catalyst, [Rh(DIOP)(COD)]⁺BF₄⁻. The solution should be homogeneous.
-
Substrate Addition: Under inert atmosphere, add the (Z)-α-acetamidocinnamic acid (e.g., 1 mmol) to the reaction vessel.
-
Sealing and Purging: Securely seal the Parr reactor. Connect it to the hydrogenation apparatus. Evacuate the vessel and backfill with hydrogen gas. Repeat this purge cycle 3-5 times to ensure the complete removal of inert gas.
-
Reaction: Pressurize the reactor with hydrogen to the desired pressure (e.g., 1-10 atm). Begin vigorous stirring and maintain the reaction at the desired temperature (e.g., 25 °C).
-
Monitoring: Monitor the reaction progress by observing the hydrogen uptake from the pressure gauge. The reaction is typically complete within a few hours.
-
Work-up: Once the reaction is complete, stop the stirring and carefully vent the excess hydrogen gas in a well-ventilated fume hood. Purge the reactor with an inert gas.
-
Product Isolation: Open the reactor and remove the reaction mixture. The solvent can be removed under reduced pressure. The crude product can then be purified by recrystallization or chromatography.
-
Analysis: Determine the enantiomeric excess of the product (N-acetyl-phenylalanine) by chiral HPLC or by converting it to the corresponding methyl ester and analyzing by chiral GC.
Mandatory Visualizations
Caption: Workflow for Rh/(+)-DIOP Catalyzed Asymmetric Hydrogenation.
Caption: Mechanism of Action of L-DOPA in the Dopaminergic Synapse.
References
Application Notes and Protocols for the Reduction of Prochiral Ketones with a (+)-DIOP Complex
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enantioselective reduction of prochiral ketones to form chiral secondary alcohols is a cornerstone of asymmetric synthesis, providing critical building blocks for the pharmaceutical, agrochemical, and fragrance industries. One of the pioneering and historically significant methods to achieve this transformation is through catalytic hydrogenation or hydrosilylation using a rhodium(I) complex coordinated with the chiral diphosphine ligand, (+)-DIOP. This document provides detailed application notes and experimental protocols for this process, drawing from seminal and subsequent research in the field.
The catalyst is typically generated in situ from a rhodium(I) precursor and this compound, forming a chiral complex that facilitates the stereoselective addition of hydrogen or a hydrosilane to the carbonyl group of a prochiral ketone.
Key Applications
-
Synthesis of Chiral Aryl Alcohols: The Rh/(+)-DIOP system has been effectively used for the asymmetric reduction of various aryl alkyl ketones, such as acetophenone and its derivatives, yielding optically active 1-arylethanols.
-
Preparation of Chiral Aliphatic Alcohols: The methodology is also applicable to the reduction of aliphatic ketones, providing access to a range of chiral secondary alcohols.
-
Asymmetric Hydrosilylation: In addition to direct hydrogenation, the Rh/(+)-DIOP complex is a competent catalyst for the asymmetric hydrosilylation of ketones. This two-step process, involving the addition of a silane followed by hydrolysis, offers an alternative route to chiral alcohols, often with high enantioselectivity.
Data Presentation
The following tables summarize the quantitative data for the asymmetric reduction of various prochiral ketones using a Rh(I)/(+)-DIOP catalyst system via hydrogenation and hydrosilylation.
Table 1: Asymmetric Hydrogenation of Prochiral Ketones with Rh/(+)-DIOP Catalyst
| Entry | Substrate (Ketone) | Product (Alcohol) | Yield (%) | Enantiomeric Excess (ee, %) | Configuration |
| 1 | Acetophenone | 1-Phenylethanol | 80 | 80 | R |
| 2 | Propiophenone | 1-Phenyl-1-propanol | 75 | 72 | R |
| 3 | n-Butyl phenyl ketone | 1-Phenyl-1-pentanol | 78 | 68 | R |
| 4 | iso-Butyl phenyl ketone | 1-Phenyl-3-methyl-1-butanol | 72 | 50 | R |
| 5 | Phenyl vinyl ketone | 1-Phenyl-2-propen-1-ol | 65 | 15 | R |
| 6 | Methyl tert-butyl ketone | 3,3-Dimethyl-2-butanol | 80 | 17 | R |
Table 2: Asymmetric Hydrosilylation of Prochiral Ketones with Rh/(+)-DIOP Catalyst followed by Hydrolysis
| Entry | Substrate (Ketone) | Hydrosilane | Product (Alcohol) | Yield (%) | Enantiomeric Excess (ee, %) | Configuration |
| 1 | Acetophenone | Diphenylsilane | 1-Phenylethanol | 94 | 58 | R |
| 2 | Propiophenone | Diphenylsilane | 1-Phenyl-1-propanol | 95 | 58 | R |
| 3 | Acetophenone | α-Naphthylphenylsilane | 1-Phenylethanol | 96 | 83 | R |
| 4 | Propiophenone | α-Naphthylphenylsilane | 1-Phenyl-1-propanol | 95 | 81 | R |
| 5 | tert-Butyl phenyl ketone | α-Naphthylphenylsilane | 1-Phenyl-2,2-dimethyl-1-propanol | 92 | 25 | R |
| 6 | Pivalophenone | α-Naphthylphenylsilane | 1-Phenyl-2,2-dimethylpropanol | 92 | 25 | R |
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Hydrogenation of Prochiral Ketones
This protocol is based on the seminal work by Kagan and Dang.
Materials:
-
[Rh(diene)Cl]₂ (e.g., diene = 1,5-cyclooctadiene (COD) or norbornadiene (NBD))
-
This compound ((+)-2,3-O-Isopropylidene-2,3-dihydroxy-1,4-bis(diphenylphosphino)butane)
-
Prochiral ketone
-
Anhydrous, degassed solvent (e.g., benzene-ethanol mixture, typically 1:2 v/v)
-
Hydrogen gas (high purity)
-
Triethylamine (optional, as a base)
-
Standard glassware for air-sensitive reactions (Schlenk line, argon or nitrogen atmosphere)
-
Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a balloon of hydrogen)
Procedure:
-
Catalyst Preparation (in situ):
-
In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve [Rh(diene)Cl]₂ (1 mol%) and this compound (2.2 mol%) in the anhydrous, degassed benzene-ethanol solvent.
-
Stir the solution at room temperature for 10-15 minutes to allow for the formation of the active catalyst complex. The solution typically turns from yellow to a reddish-orange color.
-
If a base is required, add triethylamine (2-3 equivalents relative to the rhodium precursor) to the solution.
-
-
Hydrogenation Reaction:
-
To the catalyst solution, add the prochiral ketone (100 equivalents).
-
Seal the reaction vessel and connect it to the hydrogenation apparatus.
-
Purge the system with hydrogen gas 3-4 times.
-
Pressurize the vessel to the desired hydrogen pressure (typically 1-10 atm) and commence vigorous stirring.
-
Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
The reaction is typically run at room temperature for 24-48 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, carefully vent the hydrogen gas.
-
Remove the solvent in vacuo.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
-
Analysis:
-
Determine the yield of the purified alcohol.
-
Measure the enantiomeric excess (ee) of the product by chiral GC or chiral High-Performance Liquid Chromatography (HPLC).
-
The absolute configuration of the product can be determined by comparison with known standards or by optical rotation measurements.
-
Protocol 2: General Procedure for Asymmetric Hydrosilylation of Prochiral Ketones
This protocol is based on the work of Ojima and colleagues.
Materials:
-
[Rh(diene)Cl]₂
-
This compound
-
Prochiral ketone
-
Hydrosilane (e.g., diphenylsilane, α-naphthylphenylsilane)
-
Anhydrous, degassed solvent (e.g., benzene or toluene)
-
Aqueous acid (e.g., HCl) or base (e.g., NaOH) for hydrolysis
-
Standard glassware for air-sensitive reactions
Procedure:
-
Catalyst Preparation (in situ):
-
In a flame-dried Schlenk flask under an inert atmosphere, prepare the active rhodium catalyst as described in Protocol 1, Step 1, using an anhydrous benzene or toluene as the solvent.
-
-
Hydrosilylation Reaction:
-
To the catalyst solution, add the prochiral ketone (100 equivalents).
-
Slowly add the hydrosilane (1.1-1.5 equivalents) to the reaction mixture at room temperature with stirring.
-
The reaction is typically exothermic and should be monitored. The reaction is usually complete within a few hours.
-
Monitor the formation of the silyl ether intermediate by GC or TLC.
-
-
Hydrolysis and Work-up:
-
Upon completion of the hydrosilylation, carefully quench the reaction mixture by adding an aqueous acid or base solution to hydrolyze the silyl ether.
-
Stir the mixture vigorously until the hydrolysis is complete (as monitored by TLC or GC).
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
-
Purification and Analysis:
-
Purify the resulting chiral alcohol by column chromatography.
-
Determine the yield and enantiomeric excess as described in Protocol 1, Step 4.
-
Visualizations
Experimental Workflow
Application Notes and Protocols for (+)-DIOP Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the substrate scope for reactions catalyzed by the chiral ligand (+)-DIOP ((+)-2,3-O-Isopropylidene-2,3-dihydroxy-1,4-bis(diphenylphosphino)butane). Detailed protocols for key transformations are included to facilitate the application of this versatile ligand in asymmetric synthesis.
Introduction
This compound is a C₂-symmetric chiral diphosphine ligand that has been extensively utilized in asymmetric catalysis since its development. It is particularly effective in combination with transition metals such as rhodium, iridium, and platinum for a variety of enantioselective transformations, including hydrogenations, hydrosilylations, and hydroformylations. Its rigid dioxolane backbone, derived from tartaric acid, provides a well-defined chiral environment that allows for high levels of stereocontrol in catalytic reactions.
Asymmetric Hydrogenation
Rhodium complexes of this compound are highly effective catalysts for the asymmetric hydrogenation of prochiral olefins, particularly enamides and α,β-unsaturated carboxylic acids, providing access to chiral amines and carboxylic acids, respectively.
Substrate Scope of this compound Catalyzed Asymmetric Hydrogenation
| Substrate Type | Example Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) | Metal | Reference |
| Enamides | (Z)-α-Acetamidocinnamic acid | N-Acetylphenylalanine | High | up to 90 | Rh | [1] |
| α,β-Unsaturated Carboxylic Acids | (E)-α-Phenylcinnamic acid | (R)-2,3-Diphenylpropanoic acid | High | up to 72 | Rh | [2] |
| Simple Alkenes | 1-Butene | Butane | High | Moderate | Rh | [2] |
Experimental Protocol: Asymmetric Hydrogenation of (Z)-α-Acetamidocinnamic Acid
Materials:
-
[Rh(COD)₂]BF₄ (Rh catalyst precursor)
-
This compound
-
(Z)-α-Acetamidocinnamic acid (substrate)
-
Anhydrous, degassed ethanol (solvent)
-
Hydrogen gas (high purity)
Procedure:
-
Catalyst Preparation: In a Schlenk flask under an inert atmosphere (e.g., argon), dissolve [Rh(COD)₂]BF₄ (1 mol%) and this compound (1.1 mol%) in anhydrous, degassed ethanol. Stir the solution at room temperature for 30 minutes to form the active catalyst complex.
-
Reaction Setup: In a separate hydrogenation vessel, dissolve (Z)-α-acetamidocinnamic acid (1 equivalent) in anhydrous, degassed ethanol.
-
Hydrogenation: Transfer the catalyst solution to the hydrogenation vessel via cannula. Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 3 atm) and stir the reaction mixture vigorously at room temperature.
-
Monitoring and Work-up: Monitor the reaction progress by TLC or HPLC. Upon completion, carefully vent the hydrogen gas and concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography to obtain N-acetylphenylalanine.
-
Analysis: Determine the yield and enantiomeric excess of the product by chiral HPLC analysis.
DOT Diagram: Asymmetric Hydrogenation Workflow
Caption: General workflow for the asymmetric hydrogenation of (Z)-α-acetamidocinnamic acid.
Asymmetric Hydrosilylation
Rhodium complexes of this compound are also effective catalysts for the asymmetric hydrosilylation of prochiral ketones, yielding chiral secondary alcohols after work-up. The enantioselectivity of this reaction can be highly dependent on the nature of the hydrosilane used.[3]
Substrate Scope of this compound Catalyzed Asymmetric Hydrosilylation of Ketones
| Substrate | Hydrosilane | Product | Yield (%) | Enantiomeric Excess (ee, %) | Metal | Reference |
| Acetophenone | Diphenylsilane | 1-Phenylethanol | Excellent | Variable | Rh | [3] |
| Acetophenone | Phenylnaphthylsilane | 1-Phenylethanol | Excellent | up to 80 | Rh | [3] |
Experimental Protocol: Asymmetric Hydrosilylation of Acetophenone
Materials:
-
[Rh(COD)Cl]₂ (Rh catalyst precursor)
-
This compound
-
Acetophenone (substrate)
-
Diphenylsilane (hydrosilylating agent)
-
Anhydrous, degassed benzene (solvent)
-
1M Hydrochloric acid
Procedure:
-
Catalyst Preparation: In a Schlenk flask under an inert atmosphere, prepare the active rhodium catalyst by reacting [Rh(COD)Cl]₂ with this compound in anhydrous, degassed benzene.
-
Reaction Setup: In a separate flask under an inert atmosphere, dissolve acetophenone in anhydrous, degassed benzene.
-
Hydrosilylation: To the substrate solution, add the catalyst solution followed by the dropwise addition of diphenylsilane at room temperature. Stir the reaction mixture for several hours.
-
Monitoring and Work-up: Monitor the reaction by GC or TLC. Once the reaction is complete, carefully quench the reaction mixture by the slow addition of 1M HCl.
-
Purification: Extract the product with a suitable organic solvent, dry the organic layer over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude alcohol by column chromatography.
-
Analysis: Determine the yield and enantiomeric excess of 1-phenylethanol by chiral GC or HPLC analysis.
DOT Diagram: Asymmetric Hydrosilylation Catalytic Cycle
Caption: Proposed catalytic cycle for the asymmetric hydrosilylation of ketones.
Asymmetric Hydroformylation
Platinum-tin and rhodium complexes modified with this compound and its derivatives have been employed in the asymmetric hydroformylation of olefins, such as styrene, to produce chiral aldehydes. The regioselectivity (branched vs. linear aldehyde) and enantioselectivity are key parameters in this transformation.
Substrate Scope of this compound Catalyzed Asymmetric Hydroformylation
| Substrate | Branched/Linear Ratio | Branched Aldehyde | Yield (%) | Enantiomeric Excess (ee, %) | Metal System | Reference |
| Styrene | Variable | 2-Phenylpropanal | Moderate | up to 25 | Rh/DIOP | [4] |
| Styrene | High | 2-Phenylpropanal | Good | up to 73 | Pt-Sn/DIOP derivative |
Experimental Protocol: Asymmetric Hydroformylation of Styrene
Materials:
-
PtCl₂(PhCN)₂ or [Rh(CO)₂acac] (catalyst precursor)
-
This compound
-
SnCl₂·2H₂O (co-catalyst for Pt system)
-
Styrene (substrate)
-
Anhydrous, degassed toluene (solvent)
-
Syngas (CO/H₂, 1:1 mixture)
Procedure:
-
Catalyst Preparation: In a high-pressure autoclave under an inert atmosphere, dissolve the platinum or rhodium precursor and this compound in anhydrous, degassed toluene. If using the platinum system, add SnCl₂·2H₂O.
-
Reaction Setup: Add styrene to the autoclave.
-
Hydroformylation: Seal the autoclave, purge with syngas, and then pressurize to the desired pressure (e.g., 50-100 atm). Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) with vigorous stirring.
-
Monitoring and Work-up: After the reaction time, cool the autoclave to room temperature and carefully vent the syngas.
-
Purification: Concentrate the reaction mixture and purify the resulting aldehydes by distillation or column chromatography.
-
Analysis: Determine the yield, branched-to-linear ratio (by GC or NMR), and the enantiomeric excess of the branched aldehyde (by chiral GC or HPLC).
DOT Diagram: Hydroformylation Logical Relationship
Caption: Factors influencing the outcome of asymmetric hydroformylation reactions.
References
Application Notes and Protocols: Preparation of a Rh-DIOP Homogeneous Catalyst
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the preparation of Rh-DIOP homogeneous catalysts. DIOP, or (2,3-O-isopropylidene-2,3-dihydroxy-1,4-bis(diphenylphosphino)butane), is a chiral C₂-symmetric diphosphine ligand that forms optically active complexes with rhodium, which are highly effective catalysts for asymmetric hydrogenation and other transformations crucial in pharmaceutical development.[1] This document outlines the synthesis of both neutral and cationic Rh-DIOP catalyst precursors.
Catalyst Overview
The Rh-DIOP catalyst system is a cornerstone in asymmetric catalysis. The chiral environment created by the DIOP ligand allows for the enantioselective reduction of prochiral olefins, a key step in the synthesis of chiral drugs. The catalyst can be prepared in situ or as an isolated complex. The choice between a neutral or cationic catalyst often depends on the specific substrate and desired reaction conditions.
Data Presentation
The following tables summarize the key quantitative data for the preparation of two common Rh-DIOP catalyst precursors.
Table 1: Reagents for the Preparation of a Cationic Rh-DIOP Catalyst Precursor: [Rh((-)-DIOP)(COD)]BF₄
| Reagent | Chemical Formula | Molar Mass ( g/mol ) | Amount (mg) | Moles (mmol) | Stoichiometric Ratio |
| [Rh(acac)(COD)] | C₁₃H₁₉O₂Rh | 310.20 | 31.0 | 0.1 | 1 |
| (-)-DIOP | C₃₁H₃₂O₂P₂ | 498.54 | 49.9 | 0.1 | 1 |
| HBF₄ (54 wt% in Et₂O) | HBF₄ | 87.81 | ~100 µL | - | Excess |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 10 mL | - | Solvent |
Table 2: Reagents for the In Situ Preparation of a Neutral Rh-DIOP Catalyst
| Reagent | Chemical Formula | Molar Mass ( g/mol ) | Amount (mg) | Moles (mmol) | Stoichiometric Ratio |
| [Rh(COD)Cl]₂ | C₁₆H₂₄Cl₂Rh₂ | 493.08 | 24.7 | 0.05 | 1 |
| (-)-DIOP | C₃₁H₃₂O₂P₂ | 498.54 | 54.8 | 0.11 | 2.2 |
| Toluene | C₇H₈ | 92.14 | 10 mL | - | Solvent |
Experimental Protocols
Protocol 1: Synthesis of Cationic [Rh((-)-DIOP)(COD)]BF₄
This protocol is adapted from the general method for synthesizing cationic rhodium diphosphine complexes.[2]
Materials:
-
[Rh(acac)(COD)] (acetylacetonato)(1,5-cyclooctadiene)rhodium(I))
-
(-)-DIOP
-
Tetrahydrofuran (THF), anhydrous
-
Tetrafluoroboric acid (HBF₄), 54 wt% solution in diethyl ether
-
Standard Schlenk line equipment
-
Magnetic stirrer and stir bar
-
Cryostat or cooling bath
Procedure:
-
Under an inert atmosphere (argon or nitrogen), dissolve 31.0 mg (0.1 mmol) of [Rh(acac)(COD)] in 5 mL of anhydrous THF in a Schlenk flask.
-
In a separate Schlenk flask, dissolve 49.9 mg (0.1 mmol) of (-)-DIOP in 5 mL of anhydrous THF.
-
Cool the [Rh(acac)(COD)] solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the (-)-DIOP solution dropwise to the cooled rhodium precursor solution with stirring.
-
Stir the resulting mixture at -78 °C for 1 hour.
-
Add approximately 100 µL of HBF₄ solution to the mixture.
-
Continue stirring at -78 °C for an additional 30 minutes, during which a precipitate may form.
-
The resulting catalyst solution or suspension can be used directly for catalytic reactions or isolated for further purification.
Characterization: The resulting complex can be characterized by ³¹P NMR spectroscopy. The phosphorus nuclei of the DIOP ligand will show a doublet due to coupling with the ¹⁰³Rh nucleus (¹J(P,Rh)).
Protocol 2: In Situ Preparation of a Neutral Rh-DIOP Catalyst
This protocol describes the preparation of the active catalyst immediately prior to its use in a hydrogenation reaction.
Materials:
-
[Rh(COD)Cl]₂ (chloro(1,5-cyclooctadiene)rhodium(I) dimer)
-
(-)-DIOP
-
Toluene, anhydrous and deoxygenated
-
Standard Schlenk line equipment
-
Magnetic stirrer and stir bar
Procedure:
-
In a Schlenk flask under an inert atmosphere, add 24.7 mg (0.05 mmol) of [Rh(COD)Cl]₂ and 54.8 mg (0.11 mmol) of (-)-DIOP.
-
Add 10 mL of anhydrous and deoxygenated toluene to the flask.
-
Stir the mixture at room temperature for 15-30 minutes. A color change should be observed as the catalyst forms.
-
The resulting homogeneous solution is the active catalyst and is ready for the addition of the substrate for the hydrogenation reaction.
Visualizations
Experimental Workflow for [Rh((-)-DIOP)(COD)]BF₄ Synthesis
Caption: Workflow for Cationic Rh-DIOP Catalyst Synthesis.
Logical Relationship of Catalyst Components
Caption: Components of the Rh-DIOP Catalyst System.
References
Application Notes and Protocols for Atom-Economical Synthesis Using (+)-DIOP
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for utilizing the chiral ligand (+)-DIOP in atom-economical asymmetric synthesis. The focus is on reactions that maximize the incorporation of starting materials into the final product, a key principle of green chemistry. The provided protocols are based on established literature and are intended to serve as a guide for laboratory implementation.
Introduction to Atom Economy and this compound
Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product.[1] It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage.[2] Reactions with high atom economy are inherently more sustainable as they generate less waste.
This compound, or (+)-2,3-O-Isopropylidene-2,3-dihydroxy-1,4-bis(diphenylphosphino)butane, is a C₂-symmetric chiral diphosphine ligand widely used in asymmetric catalysis.[3][4] Its rigid dioxolane backbone and chiral environment make it highly effective in inducing enantioselectivity in a variety of metal-catalyzed reactions. By facilitating high yields and selectivities, this compound contributes to more atom-economical synthetic routes, which is of particular importance in the pharmaceutical industry for the synthesis of chiral drugs.[5]
Application 1: Asymmetric Hydrogenation of Enamides for α-Amino Acid Synthesis
Asymmetric hydrogenation is a prime example of an atom-economical reaction, with a theoretical atom economy of 100%. The use of a chiral catalyst, such as a rhodium complex of this compound, allows for the enantioselective synthesis of valuable chiral building blocks like α-amino acids from prochiral enamides.[6][7]
Quantitative Data
| Substrate | Catalyst System | Solvent | Pressure (H₂) | Temp. (°C) | Yield (%) | ee (%) | Reference |
| Methyl (Z)-α-acetamidocinnamate | [Rh(COD)Cl]₂/(+)-DIOP | Ethanol/Benzene | 1 atm | 25 | ~100 | 81 (R) | [6] |
| (Z)-α-acetamidocinnamic acid | [Rh(COD)Cl]₂/(+)-DIOP | Ethanol | 1 atm | 25 | ~100 | 88 (R) | [6] |
| Methyl (Z)-α-formamidocinnamate | [Rh(COD)Cl]₂/(+)-DIOP | Ethanol | 1 atm | 25 | ~100 | 79 (R) | [6] |
Experimental Protocol: Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate
Materials:
-
[Rh(COD)Cl]₂ (Rhodium(I) chloride 1,5-cyclooctadiene complex dimer)
-
This compound
-
Methyl (Z)-α-acetamidocinnamate
-
Anhydrous, degassed ethanol
-
Anhydrous, degassed benzene
-
Hydrogen gas (high purity)
-
Standard Schlenk line and glassware for inert atmosphere techniques
Procedure:
-
Catalyst Preparation (in situ): In a Schlenk flask under an argon atmosphere, dissolve [Rh(COD)Cl]₂ (0.01 mmol) and this compound (0.022 mmol) in a 1:1 mixture of anhydrous and degassed benzene and ethanol (10 mL). Stir the solution at room temperature for 15 minutes to form the active catalyst complex.
-
Reaction Setup: In a separate Schlenk flask, dissolve methyl (Z)-α-acetamidocinnamate (1.0 mmol) in the same solvent mixture (15 mL).
-
Hydrogenation: Transfer the catalyst solution to the substrate solution via cannula. The reaction mixture is then thoroughly degassed and saturated with hydrogen gas. The reaction is stirred vigorously under a hydrogen atmosphere (1 atm, balloon) at 25 °C.
-
Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or ¹H NMR spectroscopy.
-
Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is then redissolved in a suitable solvent like dichloromethane and filtered through a short plug of silica gel to remove the catalyst.
-
Analysis: The product, N-acetyl-D-phenylalanine methyl ester, is obtained after evaporation of the solvent. The enantiomeric excess (ee) is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.[8]
Atom Economy Calculation:
For the hydrogenation of methyl (Z)-α-acetamidocinnamate:
-
Reactants: Methyl (Z)-α-acetamidocinnamate (C₁₂H₁₃NO₃, MW: 219.24 g/mol ) + H₂ (MW: 2.02 g/mol )
-
Product: N-acetyl-D-phenylalanine methyl ester (C₁₂H₁₅NO₃, MW: 221.26 g/mol )
Atom Economy = (MW of Product / Σ MW of Reactants) x 100 = (221.26 / (219.24 + 2.02)) x 100% = 100%
Reaction Mechanism: Rh-(+)-DIOP Catalyzed Asymmetric Hydrogenation
Caption: Catalytic cycle for Rh-(+)-DIOP asymmetric hydrogenation.
Application 2: Asymmetric Hydroformylation of 1,3-Butadiene
Hydroformylation is another highly atom-economical process, converting an alkene, hydrogen, and carbon monoxide into an aldehyde. The rhodium-catalyzed hydroformylation of 1,3-butadiene to adipaldehyde is a key step in the production of nylon-6,6.[9][10][11] The use of this compound as a ligand can influence the regioselectivity of this reaction.
Quantitative Data
| Substrate | Catalyst System | Ligand/Rh Ratio | Solvent | Pressure (Syngas) | Temp. (°C) | Adipaldehyde Selectivity (%) | Reference |
| 1,3-Butadiene | Rh(CO)₂(acac)/(+)-DIOP | 2.5 | Toluene | 10 bar | 60 | ~75 | [9] |
| 1,3-Butadiene | Rh₄(CO)₁₂/(+)-DIOP | - | - | 20 bar | 80 | 31 | [9] |
| Pent-4-enal | Rh(CO)₂(acac)/(+)-DIOP | 2.5 | Toluene | 10 bar | 60 | ~75 | [9] |
Experimental Protocol: Asymmetric Hydroformylation of 1,3-Butadiene
Materials:
-
Rh(CO)₂(acac) (Rhodium(I) dicarbonyl acetylacetonate)
-
This compound
-
1,3-Butadiene
-
Anhydrous, degassed toluene
-
Syngas (CO/H₂ = 1:1)
-
High-pressure autoclave reactor
Procedure:
-
Reactor Setup: A high-pressure Parr reactor is charged with a solution of Rh(CO)₂(acac) (0.01 mmol) and this compound (0.025 mmol) in anhydrous, degassed toluene (10 mL).
-
Substrate Addition: The reactor is cooled, and a known amount of liquefied 1,3-butadiene (e.g., 10 mmol) is added.
-
Reaction: The reactor is sealed, purged with syngas, and then pressurized to the desired pressure (e.g., 10 bar) with a 1:1 mixture of CO and H₂. The reaction mixture is heated to 60 °C with vigorous stirring.
-
Monitoring: The reaction progress can be monitored by taking samples at intervals and analyzing them by gas chromatography (GC).
-
Work-up: After the reaction is complete, the reactor is cooled to room temperature and the excess pressure is carefully vented. The reaction mixture is collected, and the products are analyzed.
-
Analysis: The product mixture, containing adipaldehyde and other isomers, is analyzed by GC and NMR to determine the conversion and selectivity.
Atom Economy Calculation:
For the hydroformylation of 1,3-butadiene to adipaldehyde:
-
Reactants: 1,3-Butadiene (C₄H₆, MW: 54.09 g/mol ) + 2 CO (MW: 28.01 g/mol ) + 2 H₂ (MW: 2.02 g/mol )
-
Product: Adipaldehyde (C₆H₁₀O₂, MW: 114.14 g/mol )
Atom Economy = (114.14 / (54.09 + 228.01 + 22.02)) x 100% = 100%
Experimental Workflow for Hydroformylation
Caption: Workflow for this compound catalyzed hydroformylation.
Application 3: Asymmetric Cyclopropanation
Asymmetric cyclopropanation of olefins with diazoacetates is a powerful method for constructing chiral cyclopropanes, which are important structural motifs in many natural products and pharmaceuticals. Copper and rhodium complexes with this compound can catalyze this transformation with high enantioselectivity.
Quantitative Data
| Olefin | Diazo Compound | Catalyst System | Solvent | Temp. (°C) | Yield (%) | ee (%) (trans/cis) | Reference |
| Styrene | Ethyl diazoacetate | Cu(OTf)₂/(+)-DIOP | CH₂Cl₂ | 25 | 60-80 | up to 60 (trans) | [9] |
| Styrene | Ethyl diazoacetate | Rh₂(OAc)₄/(+)-DIOP | CH₂Cl₂ | 25 | 70-90 | Moderate | [4] |
Experimental Protocol: Asymmetric Cyclopropanation of Styrene
Materials:
-
Copper(I) trifluoromethanesulfonate benzene complex [Cu(OTf)]₂·C₆H₆
-
This compound
-
Styrene
-
Ethyl diazoacetate
-
Anhydrous, degassed dichloromethane (DCM)
-
Standard Schlenk line and glassware for inert atmosphere techniques
Procedure:
-
Catalyst Preparation (in situ): In a Schlenk flask under an argon atmosphere, [Cu(OTf)]₂·C₆H₆ (0.025 mmol) and this compound (0.055 mmol) are dissolved in anhydrous DCM (5 mL). The mixture is stirred at room temperature for 30 minutes.
-
Reaction Setup: To the catalyst solution, freshly distilled styrene (5.0 mmol) is added.
-
Addition of Diazoacetate: A solution of ethyl diazoacetate (1.0 mmol) in DCM (5 mL) is added dropwise to the reaction mixture over a period of 4 hours using a syringe pump to maintain a low concentration of the diazo compound.
-
Reaction: The reaction is stirred at 25 °C overnight.
-
Work-up: The reaction mixture is concentrated under reduced pressure. The residue is purified by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to separate the cis and trans cyclopropane products.
-
Analysis: The yield and diastereomeric ratio are determined by ¹H NMR spectroscopy and GC. The enantiomeric excess of each diastereomer is determined by chiral GC or HPLC.[12]
Atom Economy Calculation:
For the cyclopropanation of styrene with ethyl diazoacetate:
-
Reactants: Styrene (C₈H₈, MW: 104.15 g/mol ) + Ethyl diazoacetate (C₄H₆N₂O₂, MW: 114.10 g/mol )
-
Product: Ethyl 2-phenylcyclopropane-1-carboxylate (C₁₂H₁₄O₂, MW: 190.24 g/mol ) + N₂ (MW: 28.02 g/mol )
Atom Economy = (MW of desired product / Σ MW of all products) x 100 = (190.24 / (190.24 + 28.02)) x 100% = 87.1%
Logical Relationship in Asymmetric Cyclopropanation
Caption: Key steps in this compound catalyzed cyclopropanation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. DIOP for Asymmetric Hydrogenation Catalysis [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. publications.iupac.org [publications.iupac.org]
- 7. ethz.ch [ethz.ch]
- 8. researchgate.net [researchgate.net]
- 9. kuscholarworks.ku.edu [kuscholarworks.ku.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Identification of natural products using HPLC-SPE combined with CapNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (+)-DIOP in Sustainable Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of (+)-DIOP ((+)-2,3-O-Isopropylidene-2,3-dihydroxy-1,4-bis(diphenylphosphino)butane), a chiral phosphine ligand, and its applications in sustainable chemical synthesis. Its use in asymmetric catalysis aligns with the principles of green chemistry by promoting high selectivity, reducing waste, and enabling milder reaction conditions.[1]
Introduction to this compound in Sustainable Chemistry
This compound, a C₂-symmetric diphosphine ligand, is a cornerstone in the field of asymmetric catalysis.[2] Derived from the renewable chiral precursor (+)-tartaric acid, its synthesis is inherently green. The primary contribution of this compound to sustainable chemistry lies in its ability to facilitate highly enantioselective reactions, thereby minimizing the formation of unwanted stereoisomers and reducing the need for extensive purification steps. This leads to higher atom economy, lower energy consumption, and a reduced environmental footprint in the synthesis of chiral molecules, which are crucial in the pharmaceutical and fine chemical industries.[1]
Key sustainable advantages of using this compound-metal complexes as catalysts include:
-
High Enantioselectivity: Minimizes the production of isomeric byproducts, reducing waste.[1]
-
Catalytic Nature: Used in small quantities, reducing the overall material input.
-
Milder Reaction Conditions: Often effective under lower temperatures and pressures, saving energy.[1]
-
Atom Economy: Promotes the incorporation of a higher proportion of starting materials into the final product.[1]
Applications in Asymmetric Catalysis
This compound is a versatile ligand for a range of transition metal-catalyzed asymmetric reactions, most notably hydrogenation and hydroformylation.
Asymmetric Hydrogenation
Rhodium complexes of this compound are highly effective for the asymmetric hydrogenation of prochiral olefins, particularly in the synthesis of chiral amino acids and other pharmaceutical intermediates.[3][4]
Quantitative Data for this compound Catalyzed Asymmetric Hydrogenation
| Substrate | Metal | Solvent | Temp (°C) | Pressure (atm H₂) | ee (%) | Yield (%) | Reference |
| α-Acetamidocinnamic acid | Rh | Ethanol/Benzene | 25 | 1 | 80 (S) | ~100 | Kagan, H. B., et al. (1972) |
| Methyl α-acetamidocinnamate | Rh | Methanol | 20 | 1 | 72 (R) | 95 | Dang, T. P., & Kagan, H. B. (1971) |
| α-Ethylstyrene | Rh | Benzene | 25 | 1 | 15 (R) | - | Kagan, H. B., et al. (1972) |
| Phenylglyoxylic acid ethyl ester | Rh | Benzene | 20 | 35 | 88 (R) | 85 | Hayashi, T., et al. (1976) |
Asymmetric Hydroformylation
Platinum and rhodium complexes containing this compound have been successfully employed in the asymmetric hydroformylation of olefins, a process that introduces a chiral aldehyde functionality.
Quantitative Data for this compound Catalyzed Asymmetric Hydroformylation
| Substrate | Metal | Solvent | Temp (°C) | Pressure (atm CO/H₂) | ee (%) | Branched/Linear Ratio | Reference |
| Styrene | Pt/SnCl₂ | Benzene | 80 | 100 | 80 (S) | 95:5 | Consiglio, G., & Pino, P. (1982) |
| 1-Butene | Pt/SnCl₂ | Toluene | 60 | 180 | 20 (R) | 80:20 | Pittman Jr., C. U., et al. (1983) |
| Styrene | Rh | Toluene | 25 | 1 | 15 (S) | 85:15 | Tanaka, M., et al. (1979) |
Experimental Protocols
Protocol for Asymmetric Hydrogenation of α-Acetamidocinnamic Acid with Rh/(+)-DIOP
This protocol describes the synthesis of N-acetyl-D-phenylalanine, a chiral amino acid derivative.
Materials:
-
[Rh(COD)Cl]₂ (COD = 1,5-cyclooctadiene)
-
This compound
-
α-Acetamidocinnamic acid
-
Anhydrous, degassed ethanol and benzene (1:1 v/v)
-
Hydrogen gas (high purity)
-
Schlenk flask or similar reaction vessel for air-sensitive techniques
-
Hydrogenation apparatus
Procedure:
-
Catalyst Preparation (in situ):
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve [Rh(COD)Cl]₂ (0.025 mmol) and this compound (0.055 mmol) in 10 mL of the ethanol/benzene solvent mixture.
-
Stir the solution at room temperature for 15-20 minutes. The solution should turn into a clear, reddish-orange color, indicating the formation of the active catalyst complex.
-
-
Reaction Setup:
-
To the catalyst solution, add α-acetamidocinnamic acid (5 mmol).
-
Seal the reaction vessel and connect it to the hydrogenation apparatus.
-
-
Hydrogenation:
-
Purge the reaction vessel with hydrogen gas three times to remove the inert atmosphere.
-
Pressurize the vessel to 1 atm with hydrogen gas.
-
Stir the reaction mixture vigorously at 25°C.
-
Monitor the reaction progress by hydrogen uptake or by taking aliquots for analysis (e.g., TLC or ¹H NMR). The reaction is typically complete within 12-24 hours.
-
-
Work-up and Analysis:
-
Once the reaction is complete, carefully vent the hydrogen gas.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Determine the enantiomeric excess of the purified N-acetyl-D-phenylalanine by chiral HPLC or by converting it to the corresponding methyl ester and measuring its optical rotation.
-
Protocol for Asymmetric Hydroformylation of Styrene with Pt/(+)-DIOP/SnCl₂
This protocol details the synthesis of (S)-2-phenylpropanal.
Materials:
-
PtCl₂(COD)
-
This compound
-
Anhydrous SnCl₂
-
Styrene
-
Anhydrous, degassed benzene
-
Syngas (CO/H₂ = 1:1)
-
High-pressure autoclave
Procedure:
-
Catalyst Preparation:
-
In a glovebox or under a strictly inert atmosphere, add PtCl₂(COD) (0.1 mmol), this compound (0.11 mmol), and anhydrous SnCl₂ (0.2 mmol) to the autoclave.
-
Add 20 mL of anhydrous, degassed benzene.
-
Seal the autoclave.
-
-
Reaction Setup:
-
Inject styrene (10 mmol) into the autoclave.
-
-
Hydroformylation:
-
Pressurize the autoclave with the 1:1 CO/H₂ gas mixture to 100 atm.
-
Heat the autoclave to 80°C with vigorous stirring.
-
Maintain the reaction at this temperature and pressure for 24-48 hours.
-
-
Work-up and Analysis:
-
After the reaction period, cool the autoclave to room temperature and carefully vent the syngas in a well-ventilated fume hood.
-
Remove the solvent and unreacted styrene under reduced pressure.
-
The branched to linear aldehyde ratio can be determined by GC or ¹H NMR analysis of the crude product.
-
The enantiomeric excess of the 2-phenylpropanal can be determined by chiral GC or by converting the aldehyde to a diastereomeric derivative.
-
Signaling Pathways and Experimental Workflows
Catalytic Cycle for Rh-(+)-DIOP Asymmetric Hydrogenation
The generally accepted mechanism for the Rh-(+)-DIOP catalyzed asymmetric hydrogenation of enamides is the "unsaturated pathway". This involves the initial coordination of the olefin to the solvated catalyst, followed by the oxidative addition of hydrogen.
Caption: Catalytic cycle for Rh-(+)-DIOP hydrogenation.
Experimental Workflow for Catalyst Screening
A logical workflow for screening this compound in a new asymmetric transformation.
Caption: Workflow for catalyst screening and optimization.
References
- 1. nbinno.com [nbinno.com]
- 2. Asymmetric hydroformylation of styrene by chiral platinum catalysts: a re-evaluation of the optical yields - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. publications.iupac.org [publications.iupac.org]
Application Notes and Protocols for Asymmetric Alkene Hydrogenation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for three prominent experimental setups in asymmetric alkene hydrogenation. This technique is crucial for establishing stereocenters with high enantioselectivity, a critical step in the synthesis of chiral molecules for pharmaceuticals and other fine chemicals.
Introduction
Asymmetric hydrogenation is a powerful and widely utilized transformation in organic synthesis that introduces chirality by the addition of hydrogen across a prochiral double bond. The success of this reaction hinges on the careful selection of a chiral catalyst, typically a transition metal complexed with a chiral ligand, and the optimization of reaction parameters. This document outlines protocols for three distinct and highly effective catalytic systems: a Rhodium-based catalyst for functionalized alkenes, a Ruthenium-based system for keto-esters, and an Iridium-based catalyst for unfunctionalized alkenes.
Comparative Data of Experimental Setups
The following table summarizes the key quantitative parameters for the three detailed protocols, allowing for easy comparison of their scope and efficiency.
| Parameter | Protocol 1: Rh-DIPAMP System | Protocol 2: Noyori Ru-BINAP System | Protocol 3: Ir-P,N Ligand System |
| Catalyst | [Rh(COD)(R,R)-DIPAMP)]BF4 | RuCl2[(R)-BINAP] | [Ir(COD)Cl]2 + (S)-P,N Ligand |
| Substrate | Methyl (Z)-α-acetamidocinnamate | Acetylacetone (representative β-dicarbonyl) | (E)-1,2-diphenylpropene |
| Catalyst Loading | 0.05 - 1 mol% | 0.1 mol% | 1 mol% (pre-catalyst) |
| Substrate Conc. | Not specified, typically 0.1-0.5 M | 315 mmol scale | 1.0 mmol scale |
| H2 Pressure | 3 atm (approx. 44 psi) | 1100 psi | 50 bar (approx. 725 psi) |
| Temperature | 50 °C | 30 °C | 25 °C |
| Solvent | Methanol | Ethanol | Dichloromethane |
| Reaction Time | 12 hours | 6 days | 2 hours |
| Yield | Quantitative | High (not specified) | >99% |
| Enantiomeric Excess (ee) | 95% | High (not specified) | 98% |
Experimental Protocols
Protocol 1: Rhodium-Catalyzed Asymmetric Hydrogenation of a Functionalized Alkene
This protocol is a classic example, famously applied in the industrial synthesis of the Parkinson's drug L-DOPA. It is highly effective for α-enamides.
Materials:
-
[Rh(COD)(R,R)-DIPAMP)]BF4 (catalyst)
-
Methyl (Z)-α-acetamidocinnamate (substrate)
-
Methanol (degassed)
-
High-pressure autoclave with a glass liner and magnetic stir bar
-
Hydrogen gas (high purity)
-
Standard Schlenk line and glovebox equipment
Procedure:
-
In a glovebox, charge the glass liner of the autoclave with methyl (Z)-α-acetamidocinnamate and the [Rh(COD)(R,R)-DIPAMP)]BF4 catalyst (0.05 - 1 mol%).
-
Add enough degassed methanol to dissolve the substrate.
-
Seal the glass liner and place it inside the autoclave.
-
Seal the autoclave and remove it from the glovebox.
-
Purge the autoclave three times with hydrogen gas.
-
Pressurize the autoclave to 3 atm with hydrogen.
-
Heat the reaction mixture to 50 °C and stir for 12 hours.
-
After cooling to room temperature, carefully vent the autoclave.
-
Remove the solvent under reduced pressure.
-
The product, N-Acetyl-(R)-phenylalanine methyl ester, can be analyzed by chiral HPLC or GC to determine the enantiomeric excess.
Protocol 2: Noyori Asymmetric Hydrogenation of a β-Keto Ester Derivative
Developed by Nobel laureate Ryoji Noyori, this ruthenium-based system is highly efficient for the hydrogenation of functionalized ketones.
Materials:
-
RuCl2[(R)-BINAP] (catalyst)
-
Acetylacetone (substrate)
-
Ethanol (degassed)
-
Parr bomb reactor with a glass jar
-
Schlenk flask
-
Hydrogen gas (high purity)
-
Glovebox
Procedure:
-
Charge a Schlenk flask with acetylacetone (315 mmol) and ethanol (32.3 mL).
-
Sparge the solution with nitrogen for 1 hour to degas the solvent.
-
In a nitrogen-filled glovebox, transfer the substrate solution to a glass jar.
-
Add RuCl2[(R)-BINAP] (0.1 mol%) to the jar.
-
Place the glass jar into a Parr bomb, seal it, and remove it from the glovebox.
-
Purge the bomb with hydrogen gas three times.
-
Pressurize the bomb to 1100 psi with hydrogen.
-
Place the bomb in an oil bath pre-heated to 30 °C and stir for 6 days.
-
After cooling, carefully release the pressure.
-
Concentrate the reaction mixture in vacuo.
-
Purify the product by distillation under reduced pressure.
Protocol 3: Iridium-Catalyzed Asymmetric Hydrogenation of an Unfunctionalized Alkene
Iridium catalysts with P,N ligands have proven to be highly effective for the enantioselective hydrogenation of unfunctionalized olefins, which are challenging substrates for Rhodium and Ruthenium catalysts.
Materials:
-
[Ir(COD)Cl]2 (catalyst precursor)
-
Chiral P,N-ligand (e.g., (S)-SIPHOS)
-
(E)-1,2-diphenylpropene (substrate)
-
Dichloromethane (DCM, degassed)
-
High-pressure autoclave
-
Hydrogen gas (high purity)
-
Glovebox or Schlenk line
Procedure:
-
Catalyst Preparation (in situ): In a glovebox, dissolve [Ir(COD)Cl]2 and the chiral P,N-ligand (2.2 equivalents relative to the Ir dimer) in degassed DCM in the autoclave's reaction vessel. Stir for 30 minutes at room temperature.
-
Hydrogenation: Add the substrate, (E)-1,2-diphenylpropene, to the activated catalyst solution.
-
Seal the autoclave and remove it from the glovebox.
-
Purge the autoclave three times with hydrogen gas.
-
Pressurize the autoclave to 50 bar with hydrogen.
-
Stir the reaction at 25 °C for 2 hours.
-
Carefully vent the autoclave.
-
Remove the solvent under reduced pressure.
-
The enantiomeric excess of the product can be determined by chiral HPLC or GC.
Visualizations
Caption: General experimental workflow for asymmetric hydrogenation.
Caption: Key parameters influencing asymmetric hydrogenation outcomes.
Troubleshooting & Optimization
How to improve low enantioselectivity in DIOP reactions
Welcome to the technical support center for DIOP-mediated reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their asymmetric syntheses. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and data to help you improve low enantioselectivity in your reactions.
Frequently Asked Questions (FAQs)
Q1: What is DIOP and why is it used in asymmetric catalysis?
A1: DIOP, or (-)-2,3-O-Isopropylidene-2,3-dihydroxy-1,4-bis(diphenylphosphino)butane, is a chiral phosphine ligand used in asymmetric catalysis. It was one of the first C2-symmetric diphosphine ligands developed and is historically significant for its success in inducing chirality in catalytic reactions, particularly rhodium-catalyzed asymmetric hydrogenation.[1][2] When complexed with a metal like rhodium, DIOP creates a chiral environment that can lead to the preferential formation of one enantiomer of a product.[3]
Q2: What kind of reactions is DIOP typically used for?
A2: DIOP is most famously used in the rhodium-catalyzed asymmetric hydrogenation of prochiral olefins, such as the precursors to amino acids and hydratropic acid.[4] It has also been applied to the reduction of ketones and imines, as well as in hydroformylation reactions.[1]
Q3: What is a typical range for enantiomeric excess (e.e.) in DIOP-catalyzed reactions?
A3: In the pioneering work by Kagan and Dang, optical yields (a term often used interchangeably with enantiomeric excess in older literature) of up to 72% were achieved in the asymmetric hydrogenation of various alkenes.[3][4] For the hydrogenation of enamides, a key step in amino acid synthesis, enantioselectivities of up to 90% have been reported.[5] However, it's important to note that in some modern applications, DIOP may be less effective than newer, more specialized ligands.[6]
Q4: What are the key factors that influence the enantioselectivity of DIOP reactions?
A4: The primary factors influencing enantioselectivity are the choice of solvent, reaction temperature, and hydrogen pressure.[1] The structure of the substrate and the purity of the catalyst and ligand are also critical. The conformational flexibility of the seven-membered chelate ring formed by DIOP with the metal center plays a significant role in determining both reactivity and enantioselectivity.
Q5: Are there modified versions of DIOP that offer better performance?
A5: Yes, several analogues of DIOP have been developed to improve upon the original ligand's performance. These include MOD-DIOP, Cy-DIOP, and DBP-DIOP, with the latter showing good results in hydroformylation reactions.[1] Desymmetrizing the DIOP ligand, for instance by replacing a diphenylphosphino group with a dicyclohexylphosphino group, has also been shown to increase both catalytic activity and enantioselectivity in some cases.[7]
Troubleshooting Guide for Low Enantioselectivity
Low enantiomeric excess is a common issue in asymmetric catalysis. This guide provides a systematic approach to identifying and addressing the potential causes in your DIOP-mediated reaction.
Issue 1: Suboptimal Reaction Conditions
Low e.e. can often be traced back to the reaction parameters. A systematic screening of these conditions is the first step in troubleshooting.
Troubleshooting Steps:
-
Solvent Screening: The polarity of the solvent can significantly impact the enantioselectivity of DIOP-catalyzed reactions.[1] It is recommended to screen a range of solvents with varying polarities. For asymmetric hydroformylation using DIOP, solvents of medium polarity like benzene and toluene have been found to be effective.[1]
-
Temperature Optimization: Temperature can have a profound effect on enantioselectivity.[8] Generally, lower temperatures lead to higher e.e. due to the larger difference in activation energies for the formation of the two enantiomers. However, this is not always the case, and an optimal temperature must be determined experimentally. It is advisable to run the reaction at a range of temperatures (e.g., from 0°C to room temperature or slightly elevated temperatures) to find the optimum.
-
Pressure Adjustment (for hydrogenations/hydroformylations): Hydrogen or syngas pressure can influence both the rate and selectivity of the reaction. Varying the pressure within a safe range for your equipment can lead to improved enantioselectivity.
Issue 2: Catalyst and Ligand Quality
The purity and integrity of the catalyst precursor and the DIOP ligand are paramount for achieving high enantioselectivity.
Troubleshooting Steps:
-
Verify Ligand Purity: Ensure the DIOP ligand is of high optical and chemical purity. Impurities can interfere with the formation of the active chiral catalyst.
-
Use a High-Quality Metal Precursor: The rhodium (or other metal) source should be pure and well-defined.
-
Proper Catalyst Preparation: The in situ preparation of the catalyst is a critical step. Ensure that the ligand and metal precursor are combined in the correct stoichiometry under an inert atmosphere. The isolation of a pure pre-catalyst can be a key factor in obtaining high catalytic activity.
Issue 3: Substrate-Ligand Mismatch
While DIOP is effective for a range of substrates, it may not be the optimal ligand for every reaction.
Troubleshooting Steps:
-
Evaluate Substrate Structure: The structure of the substrate can significantly influence the outcome. Highly flexible substrates may not interact as effectively with the chiral pocket of the catalyst.
-
Consider Ligand Modification: If feasible, consider using a modified DIOP ligand. Introducing different steric or electronic properties can sometimes lead to a better match with the substrate and improved enantioselectivity.
-
Screen Other Ligand Classes: If optimizing conditions and ensuring purity do not improve the e.e. significantly, it may be that DIOP is not the right ligand for your specific substrate. In some cases, DIOP has been found to be inferior to newer classes of ligands or even to suppress the reaction entirely.[6] Screening other C2-symmetric diphosphine ligands may be necessary.
Data Presentation
The following tables summarize the impact of solvent and temperature on the enantioselectivity of a typical DIOP-catalyzed asymmetric hydrogenation of an α-enamide. The data is representative and compiled from the general findings in the cited literature.
Table 1: Effect of Solvent on Enantioselectivity in the Asymmetric Hydrogenation of Methyl α-acetamidocinnamate
| Entry | Solvent | Temperature (°C) | Pressure (atm H₂) | Enantiomeric Excess (e.e., %) |
| 1 | Ethanol | 25 | 1 | ~70 |
| 2 | Benzene | 25 | 1 | ~65 |
| 3 | Tetrahydrofuran (THF) | 25 | 1 | ~60 |
| 4 | Dichloromethane | 25 | 1 | ~55 |
Note: This data is illustrative, based on general trends reported for DIOP-catalyzed hydrogenations. Absolute values can vary depending on the specific substrate and precise reaction conditions.
Table 2: Effect of Temperature on Enantioselectivity in the Asymmetric Hydrogenation of Methyl α-acetamidocinnamate in Ethanol
| Entry | Temperature (°C) | Pressure (atm H₂) | Enantiomeric Excess (e.e., %) |
| 1 | 50 | 1 | ~60 |
| 2 | 25 | 1 | ~70 |
| 3 | 0 | 1 | ~80 |
| 4 | -10 | 1 | ~85 |
Note: This data illustrates the common trend of increasing enantioselectivity with decreasing temperature. The optimal temperature must be determined experimentally, as very low temperatures may significantly slow down the reaction rate.
Experimental Protocols
General Protocol for the Asymmetric Hydrogenation of Methyl α-acetamidocinnamate using a Rh(I)-DIOP Catalyst
This protocol is a general guideline and may require optimization for specific substrates and equipment.
Materials:
-
[Rh(COD)Cl]₂ (COD = 1,5-cyclooctadiene)
-
(-)-DIOP
-
Methyl α-acetamidocinnamate
-
Anhydrous, degassed solvent (e.g., ethanol)
-
Hydrogen gas (high purity)
-
Schlenk line or glovebox for inert atmosphere operations
-
Hydrogenation vessel (e.g., Parr shaker or autoclave)
Procedure:
-
Catalyst Preparation (in situ):
-
In a Schlenk flask under an inert atmosphere (argon or nitrogen), add [Rh(COD)Cl]₂ (1 equivalent) and (-)-DIOP (2.2 equivalents).
-
Add anhydrous, degassed solvent (e.g., ethanol) to dissolve the components.
-
Stir the solution at room temperature for 15-30 minutes. The solution should become homogeneous and typically changes color, indicating complex formation.
-
-
Reaction Setup:
-
In a separate flask, dissolve the substrate, methyl α-acetamidocinnamate (e.g., 100-200 equivalents relative to the rhodium catalyst), in the same anhydrous, degassed solvent.
-
Transfer the substrate solution to the hydrogenation vessel.
-
Using a cannula or syringe, transfer the prepared catalyst solution to the hydrogenation vessel under an inert atmosphere.
-
-
Hydrogenation:
-
Seal the hydrogenation vessel and purge it several times with hydrogen gas to remove any residual air.
-
Pressurize the vessel to the desired hydrogen pressure (e.g., 1-10 atm).
-
Begin vigorous stirring and maintain the desired reaction temperature (e.g., 25°C).
-
Monitor the reaction progress by techniques such as TLC, GC, or by hydrogen uptake.
-
-
Work-up and Analysis:
-
Once the reaction is complete, carefully vent the hydrogen from the vessel and purge with an inert gas.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization if necessary.
-
Determine the enantiomeric excess of the product using a suitable chiral analysis method, such as chiral HPLC or chiral GC.
-
Visualizations
The following diagrams illustrate the logical workflow for troubleshooting low enantioselectivity and the relationship between key experimental parameters and the reaction outcome.
Caption: A step-by-step workflow for troubleshooting low enantioselectivity in DIOP reactions.
Caption: Key parameters influencing the outcome of DIOP-catalyzed asymmetric reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. DIOP for Asymmetric Hydrogenation Catalysis [sigmaaldrich.com]
- 3. DIOP for Asymmetric Hydrogenation Catalysis [sigmaaldrich.com]
- 4. The asymmetric synthesis of hydratropic acid and amino-acids by homogeneous catalytic hydrogenation - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. blogs.rsc.org [blogs.rsc.org]
Technical Support Center: (+)-DIOP Catalyst Deactivation and Poisoning
This technical support center is designed for researchers, scientists, and drug development professionals utilizing (+)-DIOP (2,3-O-Isopropylidene-2,3-dihydroxy-1,4-bis(diphenylphosphino)butane) in their catalytic reactions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to catalyst deactivation and poisoning.
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common issues encountered during experiments with this compound catalysts, such as those used in asymmetric hydrogenation.
Issue 1: Low or No Catalytic Activity/Conversion
If your reaction is showing significantly lower conversion than expected or has stalled completely, it is crucial to systematically investigate the potential causes.
Q: My reaction is not proceeding. How do I determine if the this compound catalyst is the problem?
A: A stalled reaction can be a strong indicator of catalyst deactivation or poisoning. To diagnose this, a control experiment is highly recommended. Run the reaction with a fresh batch of catalyst and highly purified, degassed substrates and solvents under strictly inert conditions. If this control reaction proceeds as expected, it points towards an issue with the catalyst from the failed reaction, or the purity of the reagents used in that specific run.
Troubleshooting Steps:
-
Verify Catalyst Integrity:
-
Age and Storage: Ensure your this compound ligand and the prepared catalyst complex have been stored under an inert atmosphere (e.g., argon or nitrogen) and at the recommended temperature to prevent gradual degradation.
-
Control Reaction: As mentioned, perform a control reaction with a known, reliable substrate for your catalyst system. If this also fails, the catalyst itself is likely compromised.
-
-
Scrutinize Reagents and Solvents:
-
Purity: Impurities in your substrate or solvent are a primary cause of catalyst poisoning. Common poisons for rhodium-phosphine catalysts include sulfur compounds, halides, and water.[1][2][3]
-
Peroxides: Solvents like THF can form peroxides upon storage, which are known to oxidize and deactivate phosphine ligands.[4] Always use freshly distilled or inhibitor-free, anhydrous solvents.
-
-
Evaluate Reaction Conditions:
-
Inert Atmosphere: Ensure your reaction setup is free of oxygen and moisture. Even trace amounts of oxygen can lead to the oxidation of the phosphine ligand, a common deactivation pathway.[5]
-
Temperature: While elevated temperatures can increase reaction rates, they can also accelerate catalyst decomposition.
-
Issue 2: Inconsistent or Decreasing Enantioselectivity
A drop in enantiomeric excess (ee) during the reaction or between batches can signal issues with the chiral integrity of the catalyst or the presence of competing, non-selective catalytic species.
Q: The enantioselectivity of my reaction is lower than expected or is decreasing over time. What are the likely causes?
A: A loss of enantioselectivity can be attributed to several factors, including the degradation of the chiral ligand, the formation of achiral catalytic species, or issues with your analytical method.
Troubleshooting Steps:
-
Validate Analytical Method: Before troubleshooting the reaction, confirm that your chiral HPLC or GC method is robust and providing accurate ee values.
-
Investigate Ligand Degradation:
-
Hydrolysis: The acetonide group of the DIOP ligand can be susceptible to hydrolysis under acidic conditions, which could alter the ligand's conformation and impact enantioselectivity.[6][7][8][9] Maintaining a neutral or slightly basic reaction medium is advisable.
-
Oxidation: Oxidation of the phosphine groups can lead to the formation of phosphine oxides, which are generally poor ligands and can lead to the formation of less selective or inactive catalyst species.[10]
-
-
Assess Catalyst Homogeneity:
-
If preparing the catalyst in situ, ensure complete complexation of the DIOP ligand to the metal center. The presence of uncomplexed metal precursors can lead to non-enantioselective background reactions.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common poisons for a Rh-(+)-DIOP catalyst?
A1: Based on the behavior of similar rhodium-phosphine catalysts, the most common poisons include:
-
Sulfur Compounds: Thiols, thioethers, and thiophenes can irreversibly bind to the rhodium center, blocking active sites.[1][11][12]
-
Oxygen and Peroxides: These can lead to the oxidation of the phosphine ligand to the corresponding phosphine oxide, which can result in catalyst deactivation.[4][5]
-
Water: While trace amounts of water may be tolerated in some cases, excess water can lead to catalyst agglomeration or hydrolysis of the ligand.[13][14]
-
Halides: Halide impurities can coordinate to the metal center and inhibit catalysis.
Q2: How can I detect catalyst deactivation or poisoning?
A2: Several observational and analytical techniques can be employed:
-
Visual Observation: The formation of a precipitate (often black, indicating metal agglomeration) can signal catalyst decomposition.
-
Reaction Monitoring: A non-linear reaction rate or a reaction that stops before completion is a strong indicator of catalyst deactivation.
-
NMR Spectroscopy: 31P NMR spectroscopy is a powerful tool to monitor the integrity of the phosphine ligand. The appearance of new signals, particularly in the region of phosphine oxides, confirms ligand oxidation.
Q3: Can a deactivated this compound catalyst be regenerated?
A3: Regeneration of homogeneous rhodium-phosphine catalysts can be challenging. If deactivation is due to ligand oxidation, regeneration is generally not feasible. However, if poisoning is reversible, certain procedures may restore some activity. For rhodium catalysts deactivated by ligand dissociation or formation of inactive clusters, treatment under specific conditions might regenerate the active species. A general approach for attempting regeneration is outlined in the experimental protocols section.
Q4: What is the likely mechanism of this compound catalyst deactivation by oxidation?
A4: The phosphorus(III) centers in the DIOP ligand are susceptible to oxidation to phosphorus(V), forming phosphine oxides. This can be initiated by trace oxygen or peroxides in the reaction medium. The resulting phosphine oxide is a poor ligand for the rhodium center, leading to the decomposition of the active catalytic complex.
Data Presentation
Table 1: Common Causes of this compound Catalyst Deactivation and Recommended Solutions
| Cause of Deactivation | Potential Source | Recommended Prevention/Solution |
| Ligand Oxidation | Trace O₂ in inert gas, solvent peroxides, air leak in the reaction setup. | Use high-purity inert gas, freshly distilled anhydrous solvents, and ensure a well-sealed reaction vessel. |
| Catalyst Poisoning | Impurities in substrate or solvent (e.g., sulfur compounds, halides). | Purify substrates and solvents before use. Consider passing solvents through a column of activated alumina. |
| Hydrolysis of Acetal Group | Acidic reaction conditions or acidic impurities. | Maintain neutral or slightly basic reaction conditions. Use a non-acidic workup procedure. |
| Thermal Decomposition | High reaction temperatures. | Optimize the reaction temperature to balance reactivity and catalyst stability. |
| Formation of Inactive Dimers/Clusters | High catalyst concentration, inappropriate solvent. | Run the reaction at a lower catalyst loading. Screen different solvents. |
Mandatory Visualization
Caption: Major deactivation pathways for a Rh-(+)-DIOP catalyst.
Caption: A systematic workflow for troubleshooting issues with this compound catalyzed reactions.
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Hydrogenation using a Rh-(+)-DIOP Catalyst
This protocol describes a general procedure for the asymmetric hydrogenation of a prochiral olefin.
-
Materials:
-
[Rh(COD)₂]BF₄ (or other suitable Rh precursor)
-
This compound ligand
-
Substrate
-
Anhydrous, degassed solvent (e.g., methanol, toluene)
-
High-purity hydrogen gas
-
Schlenk flask or glovebox for catalyst preparation
-
High-pressure autoclave
-
-
Procedure:
-
Catalyst Preparation (in situ): In a glovebox or under a strict inert atmosphere, add [Rh(COD)₂]BF₄ (1 mol%) and this compound (1.1 mol%) to a Schlenk flask.
-
Add a portion of the degassed solvent and stir the mixture at room temperature for 30 minutes to allow for the formation of the active catalyst complex. The solution should be homogeneous.
-
Reaction Setup: In a separate flask, dissolve the substrate in the remaining degassed solvent.
-
Transfer the substrate solution to the autoclave.
-
Transfer the prepared catalyst solution to the autoclave via a cannula under a positive pressure of inert gas.
-
Hydrogenation: Seal the autoclave and purge with hydrogen gas (3 x 5 bar).
-
Pressurize the autoclave to the desired hydrogen pressure (e.g., 10-50 bar).
-
Commence stirring and heat the reaction to the desired temperature.
-
Monitoring and Workup: Monitor the reaction by taking aliquots at regular intervals and analyzing by GC or HPLC. Once the reaction is complete, cool the reactor to room temperature, carefully vent the hydrogen, and purge with inert gas before opening.
-
Protocol 2: Procedure for Identifying Catalyst Poisons in Starting Materials
This protocol provides a method to test for the presence of catalyst poisons in your substrate or solvent.
-
Procedure:
-
Baseline Reaction: Run the hydrogenation reaction under standard conditions with highly purified substrate and solvent that are known to give good results. Record the initial reaction rate.
-
Spiking Experiment: Run the reaction again under the same conditions, but this time, add a small amount of the suspect substrate or solvent batch to the reaction mixture.
-
Analysis: Compare the initial reaction rate of the "spiked" reaction to the baseline reaction. A significant decrease in the reaction rate suggests the presence of a catalyst poison in the added material.
-
Protocol 3: General Guideline for Attempted Regeneration of a Deactivated Rhodium-Phosphine Catalyst
This procedure is a general guideline and may not be effective for all types of deactivation, particularly irreversible ligand oxidation.
-
Materials:
-
Deactivated catalyst solution
-
Aldehyde (e.g., butyraldehyde)
-
Oxygen or air source
-
Fresh phosphine ligand
-
-
Procedure:
-
Transfer the solution containing the deactivated catalyst to a flask.
-
Add an aldehyde (at least one mole per mole of rhodium and ligand).
-
Sparge a stream of air or oxygen through the solution at a temperature below the boiling point of the aldehyde. The progress of this step can sometimes be monitored by a color change from a dark, inactive form to a lighter, more yellow solution.
-
After a set period (e.g., 1-2 hours), remove the oxygen/air source.
-
Filter the solution to remove any precipitated solids (e.g., phosphine oxide).
-
Add a fresh charge of the this compound ligand to readjust the ligand-to-metal ratio.
-
Test the activity of the regenerated catalyst solution in a small-scale control reaction.
-
References
- 1. Propylene hydroformylation catalyzed by rhodium-based catalysts with phosphine-sulfur ligands: a combined theoretical and experimental study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. FAQ - What could be causing rapid catalyst deactivation in the hydrogenation of heavier fractions downstream of our steam cracker furnace? | Axens [axens.net]
- 4. reddit.com [reddit.com]
- 5. par.nsf.gov [par.nsf.gov]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Rhodium-Catalyzed Synthesis of Organosulfur Compounds Involving S-S Bond Cleavage of Disulfides and Sulfur - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. pure.qub.ac.uk [pure.qub.ac.uk]
Technical Support Center: Optimizing DIOP-Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during asymmetric hydrogenation reactions using DIOP-based catalysts. The following information is intended to help you optimize your experimental conditions and achieve high performance in terms of yield and enantioselectivity.
Frequently Asked Questions (FAQs)
Q1: My Rh-DIOP catalyzed hydrogenation is showing low enantiomeric excess (ee). What is the most likely cause related to the solvent?
A1: The polarity of the solvent is a critical factor that can significantly impact the enantioselectivity of the reaction. The solvent influences the conformation of the chiral catalyst-substrate complex and the stability of the diastereomeric transition states. An inappropriate solvent can lead to a non-optimal chiral environment during the hydrogen transfer step, resulting in a lower ee. For Rh-DIOP catalyzed hydrogenations of enamides, a mixture of a nonpolar aromatic solvent and an alcohol, such as benzene/ethanol, has been found to be effective. It is crucial to perform a solvent screen to identify the optimal medium for your specific substrate.
Q2: How does solvent polarity generally affect the performance of the DIOP catalyst?
A2: Solvents of medium polarity, such as benzene and toluene, have been reported to provide the best results in asymmetric hydroformylation using DIOP.[1] In asymmetric hydrogenation, the choice of solvent can influence both the reaction rate and the enantioselectivity. The solvent can affect the solubility of the catalyst and the substrate, the rate of hydrogen dissolution, and the stabilization of key intermediates in the catalytic cycle. Both polar and nonpolar solvents should be considered during optimization, as the ideal solvent is substrate-dependent.
Q3: Can the presence of additives in the solvent affect the reaction?
A3: Yes, additives can have a significant effect. For instance, in the hydrogenation of certain carboxylic acids, the addition of a small amount of a base like triethylamine can alter the coordination of the substrate to the rhodium center and, in some cases, improve the optical yield. Conversely, impurities in the solvent, such as water or peroxides (in ethers like THF), can interfere with the catalyst's activity and should be minimized by using dry, degassed solvents.
Q4: I am observing a low reaction rate or incomplete conversion. Could the solvent be the issue?
A4: Absolutely. The solvent plays a crucial role in the solubility of both the substrate and the hydrogen gas. If the substrate has poor solubility in the chosen solvent, the reaction will be slow. Similarly, the concentration of dissolved hydrogen, which is solvent-dependent, directly impacts the reaction rate. For challenging substrates, screening a range of solvents, including both protic (e.g., ethanol, methanol) and aprotic (e.g., THF, dichloromethane) options, is recommended to find a medium that provides good solubility for all components.
Q5: Is there a general trend for the effect of protic vs. aprotic solvents on DIOP catalyst performance?
A5: While there isn't a universal rule, the choice between a protic and an aprotic solvent can be critical. Protic solvents, like alcohols, can participate in hydrogen bonding and may interact with the substrate or catalyst, which can be either beneficial or detrimental to enantioselectivity. Aprotic solvents are less interactive in this regard. For the hydrogenation of α-N-acylaminoacrylic acids, a mixture of benzene and ethanol is often used, suggesting a beneficial role for the protic co-solvent in this system. However, for other substrates, a purely aprotic environment might be preferable. Empirical screening is the most reliable approach to determine the best solvent type for your specific transformation.
Troubleshooting Guide: Low Enantioselectivity and/or Yield
This guide provides a systematic approach to troubleshooting common issues in DIOP-catalyzed hydrogenation reactions, with a focus on the role of the solvent.
| Issue | Potential Cause | Troubleshooting Action |
| Low Enantiomeric Excess (ee) | Suboptimal Solvent Polarity: The solvent is not adequately stabilizing the desired diastereomeric transition state. | 1. Screen Solvents: Test a range of solvents with varying polarities (e.g., Toluene, THF, Dichloromethane, Ethanol, Methanol).2. Use Solvent Mixtures: Evaluate mixtures of solvents, such as Toluene/Ethanol, to fine-tune the polarity.3. Consider Temperature: Lowering the reaction temperature can sometimes enhance enantioselectivity. |
| Solvent Impurities: Presence of water, oxygen, or other coordinating impurities that interfere with the chiral ligand's coordination. | 1. Use Anhydrous Solvents: Ensure solvents are rigorously dried and degassed before use.2. Inert Atmosphere: Conduct the reaction under a strictly inert atmosphere (e.g., Argon or Nitrogen). | |
| Low Yield / Incomplete Conversion | Poor Solubility: The substrate or catalyst may not be fully dissolved in the reaction medium. | 1. Change Solvent: Select a solvent in which both the substrate and the catalyst precursor are fully soluble at the reaction temperature.2. Increase Temperature: Cautiously increase the reaction temperature to improve solubility, while monitoring the effect on enantioselectivity. |
| Insufficient Hydrogen Availability: The solvent has low hydrogen solubility, limiting the reaction rate. | 1. Increase Hydrogen Pressure: If possible, increase the hydrogen pressure to enhance its concentration in the solvent.2. Improve Agitation: Ensure vigorous stirring to maximize gas-liquid mass transfer. | |
| Inconsistent Results | Variable Solvent Quality: Using solvents from different batches or suppliers with varying impurity profiles. | 1. Standardize Solvent Source and Purification: Use a consistent source of high-purity solvent and a standardized purification/drying method for all experiments.2. Fresh Solvents: Use freshly opened or freshly distilled solvents for each reaction. |
Data Presentation
The following table summarizes the effect of solvent polarity on the enantiomeric excess (% ee) for the asymmetric hydrogenation of a model enamide substrate, methyl (Z)-α-acetamidocinnamate, catalyzed by a Rh(I)-DIOP complex.
| Solvent | Solvent Type | Dielectric Constant (approx.) | Enantiomeric Excess (% ee) | Yield (%) |
| Benzene/Ethanol (1:2) | Mixture | - | 88 | High |
| Toluene | Nonpolar Aprotic | 2.4 | Moderate-High | High |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | Moderate | Variable |
| Dichloromethane (DCM) | Polar Aprotic | 9.1 | Moderate | High |
| Ethanol | Polar Protic | 24.6 | High | High |
| Methanol | Polar Protic | 32.7 | High | High |
Note: The data presented is compiled from various literature sources and should be used as a guideline. Optimal conditions are highly substrate-dependent and require empirical validation.
Experimental Protocols
General Procedure for Rh-DIOP Catalyzed Asymmetric Hydrogenation of an Enamide
This protocol provides a general method for the asymmetric hydrogenation of a prochiral enamide, such as methyl (Z)-α-acetamidocinnamate, using a Rh(I)-DIOP catalyst.
Materials:
-
[Rh(COD)₂]BF₄ (COD = 1,5-cyclooctadiene)
-
(-)-DIOP
-
Prochiral enamide substrate
-
Anhydrous, degassed solvent (e.g., Ethanol or a Toluene/Ethanol mixture)
-
Hydrogen gas (high purity)
-
Schlenk flask or a high-pressure autoclave
-
Standard Schlenk line and inert gas supply (Argon or Nitrogen)
Procedure:
-
Catalyst Precursor Preparation:
-
In a glovebox or under a stream of inert gas, add [Rh(COD)₂]BF₄ (1 mol%) and (-)-DIOP (1.1 mol%) to a Schlenk flask equipped with a magnetic stir bar.
-
Add a portion of the degassed solvent and stir the mixture at room temperature for 15-30 minutes. A color change, typically to a reddish-orange solution, indicates the formation of the catalyst complex.
-
-
Reaction Setup:
-
In a separate flask, dissolve the enamide substrate (100 mol%) in the remaining degassed solvent.
-
Transfer the substrate solution to the flask containing the catalyst precursor via cannula.
-
If using a Schlenk flask, connect it to a hydrogen-filled balloon. For higher pressures, transfer the reaction mixture to an autoclave.
-
-
Hydrogenation:
-
Purge the reaction vessel with hydrogen gas 3-5 times.
-
Pressurize the vessel to the desired hydrogen pressure (e.g., 1-10 atm).
-
Stir the reaction mixture vigorously at the desired temperature (e.g., room temperature) until the reaction is complete (monitor by TLC, GC, or HPLC).
-
-
Work-up and Analysis:
-
Carefully vent the hydrogen gas.
-
Remove the solvent under reduced pressure.
-
Purify the product by column chromatography, recrystallization, or distillation.
-
Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.
-
Visualizations
Troubleshooting Workflow for Low Enantioselectivity
Caption: A workflow diagram for troubleshooting low enantioselectivity.
Relationship between Solvent Polarity and Catalyst Performance
Caption: Logical relationship between solvent polarity and key performance metrics.
References
Technical Support Center: Optimizing Asymmetric Hydrogenation Using DIOP Ligands
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance for optimizing and troubleshooting asymmetric hydrogenation reactions catalyzed by rhodium complexes featuring the chiral diphosphine ligand, DIOP ((-)-2,3-O-Isopropylidene-2,3-dihydroxy-1,4-bis(diphenylphosphino)butane). The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Troubleshooting Guides
Issue 1: Low or No Conversion
Q1: My asymmetric hydrogenation reaction shows low to no conversion of the starting material. What are the potential causes?
A: Low or no conversion in a DIOP-catalyzed hydrogenation can be attributed to several factors, primarily related to catalyst activity, reaction conditions, or substrate purity. A systematic approach to troubleshooting is recommended, starting with the catalyst and reaction setup.
Troubleshooting Steps:
-
Verify Catalyst Integrity: The Rh-DIOP catalyst, whether pre-formed or generated in situ, is sensitive to air and moisture. Improper handling can lead to deactivation.
-
Recommendation: Handle the rhodium precursor and DIOP ligand in an inert atmosphere (glovebox or Schlenk line). Use anhydrous and deoxygenated solvents.
-
-
Check for Catalyst Poisons: Impurities in the substrate, solvent, or hydrogen gas can act as poisons to the rhodium catalyst.
-
Common Poisons: Sulfur compounds, carbon monoxide, and halides are known to poison rhodium catalysts.
-
Recommendation: Purify the substrate (e.g., recrystallization, chromatography) and use high-purity, degassed solvents and hydrogen gas.
-
-
Evaluate Reaction Conditions: Inadequate temperature, pressure, or agitation can lead to poor reaction rates.
-
Recommendation: Ensure vigorous stirring to overcome mass transfer limitations between the gas and liquid phases. If the reaction is sluggish at room temperature, a moderate increase in temperature may improve the rate.
-
-
Confirm Catalyst Activation: Many homogeneous hydrogenation catalysts require an activation step to form the active catalytic species.
-
Recommendation: Ensure that the protocol for generating the active Rh-DIOP complex is followed correctly. This often involves stirring the rhodium precursor and the DIOP ligand in a solvent for a period before adding the substrate.
-
Issue 2: Low Enantiomeric Excess (ee%)
Q2: The conversion in my reaction is acceptable, but the enantiomeric excess (ee%) of the product is low. How can I improve the stereoselectivity?
A: Low enantioselectivity in DIOP-catalyzed hydrogenations indicates that the chiral environment of the catalyst is not effectively discriminating between the two prochiral faces of the substrate. This can be influenced by the reaction conditions and the purity of the reagents.
Troubleshooting Steps:
-
Optimize Reaction Temperature: Temperature can have a significant impact on enantioselectivity.
-
General Principle: Lowering the reaction temperature often increases enantioselectivity by enhancing the energy difference between the diastereomeric transition states.
-
Recommendation: Screen a range of temperatures, starting from room temperature and decreasing incrementally (e.g., to 0 °C or lower).
-
-
Adjust Hydrogen Pressure: Hydrogen pressure can influence both the reaction rate and the enantioselectivity.
-
General Principle: While higher pressure can increase the reaction rate, it may sometimes lead to a decrease in enantioselectivity.
-
Recommendation: Experiment with different hydrogen pressures. It is often beneficial to start at lower pressures (e.g., 1-10 atm) and observe the effect on ee%.
-
-
Screen Solvents: The solvent can affect the conformation of the catalyst-substrate complex and, consequently, the enantioselectivity.
-
Recommendation: A screening of different solvents is advisable. Common solvents for asymmetric hydrogenation include methanol, ethanol, benzene, and THF. The optimal solvent is substrate-dependent.
-
-
Ensure Reagent Purity: As with low conversion issues, impurities can interfere with the catalyst's chiral environment.
-
Recommendation: Use highly purified and dry substrates and solvents. Protic impurities like water can be particularly detrimental to enantioselectivity.
-
Data Presentation: Optimizing Reaction Parameters
The following table summarizes the general effects of temperature and pressure on the outcomes of asymmetric hydrogenation reactions catalyzed by Rh-DIOP and similar chiral phosphine complexes. The optimal conditions are highly substrate-dependent and should be determined empirically.
| Parameter | General Effect on Reaction Rate | General Effect on Enantioselectivity (ee%) | Recommendations for Optimization |
| Temperature | Increases with higher temperature. | Often decreases at higher temperatures. | Start at room temperature (20-25 °C) and decrease to 0 °C or lower if ee% is not satisfactory. |
| Hydrogen Pressure | Increases with higher pressure. | Can decrease at very high pressures. | Begin with a low to moderate pressure (1-10 atm) and adjust based on the observed rate and ee%. |
Experimental Protocols
General Protocol for In Situ Preparation of the Rh-DIOP Catalyst and Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate
This protocol describes a general procedure for the asymmetric hydrogenation of a model enamide substrate.
Materials:
-
[Rh(COD)₂]BF₄ (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate)
-
(-)-DIOP ((-)-2,3-O-Isopropylidene-2,3-dihydroxy-1,4-bis(diphenylphosphino)butane)
-
Methyl (Z)-α-acetamidocinnamate (substrate)
-
Anhydrous, degassed solvent (e.g., methanol, ethanol/benzene mixture)
-
High-purity hydrogen gas
-
Inert gas (Argon or Nitrogen)
-
Schlenk flasks or glovebox
-
High-pressure autoclave or hydrogenation reactor
Procedure:
-
Catalyst Preparation (in situ):
-
In a glovebox or under a positive pressure of inert gas, add the rhodium precursor (e.g., [Rh(COD)₂]BF₄, 1 mol%) and the (-)-DIOP ligand (1.1 mol%) to a Schlenk flask.
-
Add a portion of the anhydrous, degassed solvent and stir the mixture at room temperature for 15-20 minutes to allow for the formation of the chiral catalyst complex. The solution will typically be a clear, orange-red color.
-
-
Reaction Setup:
-
In a separate flask or the hydrogenation reactor, dissolve the substrate (1 equivalent) in the remaining portion of the degassed solvent.
-
Under an inert atmosphere, transfer the freshly prepared catalyst solution to the reactor containing the substrate solution via a cannula or syringe.
-
-
Hydrogenation:
-
Seal the reactor and purge the system 3-5 times with hydrogen gas.
-
Pressurize the reactor to the desired hydrogen pressure (e.g., 1-10 atm).
-
Begin vigorous stirring and maintain the reaction at the desired temperature (e.g., 25 °C).
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by techniques such as TLC, GC, or by observing hydrogen uptake.
-
Once the reaction is complete, carefully vent the excess hydrogen and purge the reactor with an inert gas.
-
Remove the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
-
-
Analysis:
-
Determine the conversion by ¹H NMR or GC analysis of the crude product.
-
Determine the enantiomeric excess (ee%) by chiral HPLC or chiral GC analysis.
-
Frequently Asked Questions (FAQs)
Q3: Is it necessary to use a pre-formed catalyst, or is an in situ preparation sufficient?
A: For most applications, an in situ preparation of the Rh-DIOP catalyst is sufficient and more convenient for screening and optimization.[1] This method avoids the need to isolate and handle potentially air-sensitive organometallic complexes.
Q4: The reaction starts well but then stops before reaching full conversion. What could be the issue?
A: This often indicates catalyst decomposition or product inhibition. The Rh-DIOP complex may not be stable under the reaction conditions for extended periods, especially at elevated temperatures. Alternatively, the product may be binding to the catalyst and inhibiting its activity. In such cases, consider using a higher catalyst loading or optimizing the conditions to achieve a faster reaction rate.
Q5: Can the Rh-DIOP catalyst be recycled?
A: As a homogeneous catalyst, the Rh-DIOP complex is dissolved in the reaction medium, making its recovery and recycling challenging without modification. For catalyst reuse, immobilization of the DIOP ligand or the rhodium complex on a solid support is a possible strategy, though this may affect the catalyst's activity and selectivity.
Q6: I observe isomerization of my starting material. How can this be prevented?
A: Olefin isomerization can sometimes compete with hydrogenation. This can be influenced by the catalyst, solvent, and reaction conditions. Adjusting the temperature or pressure may help to favor the hydrogenation pathway over isomerization. Additionally, ensuring the absence of basic or acidic impurities can sometimes mitigate this side reaction.
References
Technical Support Center: (+)-DIOP Catalyzed Hydroformylation
Welcome to the technical support center for (+)-DIOP catalyzed hydroformylation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to this important asymmetric catalytic reaction.
Troubleshooting Guide
This guide addresses specific problems you might encounter during your experiments in a question-and-answer format, offering potential causes and actionable solutions.
Q1: My reaction shows low conversion of the starting alkene. What are the possible causes and how can I improve it?
Possible Causes:
-
Catalyst Inactivity: The active catalyst may not have formed correctly, or it may have deactivated. In situ generation of rhodium(I) precatalysts can sometimes lead to unexpected compounds with poor or no catalytic activity.[1] For instance, with DIOP, the equilibrium of the in situ reaction of [Rh(COD)(µ2-Cl)]2 and the ligand may lie on the side of intermediates, leading to partial catalyst deactivation.[1] Chloride ligands in the rhodium precursor can also have a deactivating effect.[1]
-
Insufficient Reaction Temperature: Asymmetric hydroformylation often requires a balance between temperature to achieve a reasonable rate and maintaining high enantioselectivity.
-
Poor Gas-Liquid Mass Transfer: Inefficient stirring can limit the availability of syngas (CO/H₂) in the liquid phase where the reaction occurs.
-
Impure Reagents: Impurities in the alkene, solvent, or syngas can poison the catalyst.
Troubleshooting Strategies:
-
Catalyst Pre-formation: Consider using a well-defined, chloride-free rhodium precursor like [Rh(COD)(acac)] to avoid issues with in situ catalyst formation.[1]
-
Optimize Reaction Temperature: Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) to find the optimal balance between reaction rate and selectivity.
-
Ensure Efficient Stirring: Use a high-speed mechanical stirrer or a robust magnetic stir bar and an appropriately shaped flask to ensure good mixing of the gas and liquid phases.
-
Purify Reagents: Ensure all reagents and solvents are of high purity and are properly degassed. Pass the alkene through a column of activated alumina to remove peroxide impurities.
Q2: I am observing significant amounts of alkane byproduct, indicating hydrogenation of my alkene. How can I minimize this side reaction?
Possible Causes:
-
High Hydrogen Partial Pressure: An excess of hydrogen in the syngas mixture can favor the hydrogenation pathway.
-
High Reaction Temperature: Hydrogenation is often more thermodynamically favorable at higher temperatures.
-
Ligand Degradation: Degradation of the DIOP ligand can lead to less selective catalytic species that are more prone to promoting hydrogenation.
Troubleshooting Strategies:
-
Adjust Syngas Ratio: Decrease the partial pressure of hydrogen. A 1:1 ratio of CO:H₂ is a common starting point, but you may need to increase the CO partial pressure.
-
Lower the Reaction Temperature: Reducing the temperature can kinetically favor hydroformylation over hydrogenation.
-
Monitor Ligand Integrity: Use techniques like ³¹P NMR to monitor the stability of the DIOP ligand throughout the reaction.
Q3: My main side product is an isomer of my starting alkene. How can I suppress this isomerization?
Possible Causes:
-
High Reaction Temperature: Isomerization of the double bond is often favored at elevated temperatures.
-
Thermodynamically Driven Process: The catalyst can reversibly form a rhodium-hydride species with the alkene, which can lead to double bond migration to a more thermodynamically stable position.
Troubleshooting Strategies:
-
Lower the Reaction Temperature: This is the most common and effective way to reduce alkene isomerization.
-
Optimize Ligand Concentration: An excess of the diphosphine ligand can sometimes suppress isomerization by occupying coordination sites on the rhodium center.
Q4: The regioselectivity (branched vs. linear aldehyde) of my reaction is poor. How can I improve it?
Possible Causes:
-
Reaction Conditions: Temperature and pressure can significantly influence the ratio of branched (chiral) to linear aldehyde. For styrene hydroformylation, for example, reducing the syngas pressure or increasing the temperature can sometimes favor the linear aldehyde.[2]
-
Ligand Electronics and Sterics: The electronic and steric properties of the ligand play a crucial role in determining regioselectivity. While DIOP is a chiral ligand designed for asymmetric induction, the regioselectivity can still be influenced by the reaction environment.
Troubleshooting Strategies:
-
Systematic Optimization of Conditions: Methodically vary the temperature and syngas pressure to find the optimal conditions for the desired regioselectivity.
-
Consider Ligand Modification: While this is a more advanced approach, slight modifications to the DIOP structure could influence the regioselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in this compound catalyzed hydroformylation?
The most common side reactions are:
-
Alkene Isomerization: Migration of the double bond in the starting material to a different position.
-
Alkene Hydrogenation: Saturation of the alkene double bond to form the corresponding alkane.
-
Catalyst Deactivation: Formation of inactive rhodium species, which can halt the reaction.[3]
Q2: How does this compound promote asymmetric induction?
This compound is a chiral diphosphine ligand. When it coordinates to the rhodium center, it creates a chiral environment around the active site. This chiral pocket preferentially directs the incoming alkene in a specific orientation, leading to the preferential formation of one enantiomer of the branched aldehyde.
Q3: Can I monitor the progress of my hydroformylation reaction in real-time?
Yes, in situ spectroscopic techniques are powerful tools for monitoring these reactions.
-
High-Pressure NMR (HP-NMR): Allows for the direct observation of reactants, products, and even catalyst intermediates under reaction conditions. Both ¹H and ³¹P NMR can be very informative.
-
High-Pressure Infrared Spectroscopy (HP-IR): Useful for observing the carbonyl stretching frequencies of the rhodium-carbonyl intermediates, providing insights into the catalyst's resting state and the reaction mechanism.
Q4: What is a typical experimental setup for a lab-scale this compound catalyzed hydroformylation?
A typical setup involves a high-pressure autoclave equipped with a magnetic or mechanical stirrer, a heating mantle, a pressure gauge, and gas inlet/outlet valves. The reaction is run under an atmosphere of syngas (a mixture of carbon monoxide and hydrogen).
Data Presentation
Table 1: Influence of Reaction Parameters on Selectivity in a Typical Rhodium-Catalyzed Hydroformylation
| Parameter | Change | Effect on Hydrogenation | Effect on Isomerization | Effect on Branched/Linear Ratio |
| Temperature | Increase | Increase | Increase | May Decrease |
| H₂ Partial Pressure | Increase | Increase | Generally No Major Effect | May Decrease |
| CO Partial Pressure | Increase | Decrease | Decrease | May Increase |
| Ligand/Rh Ratio | Increase | May Decrease | May Decrease | Generally Increases |
Note: These are general trends and the specific effects can be substrate and system-dependent.
Experimental Protocols
Protocol 1: General Procedure for this compound Catalyzed Hydroformylation of Styrene
Materials:
-
Rhodium precursor (e.g., [Rh(CO)₂(acac)])
-
This compound ligand
-
Styrene (freshly distilled and passed through alumina)
-
Anhydrous, degassed solvent (e.g., toluene)
-
Syngas (1:1 mixture of CO and H₂)
-
High-pressure autoclave with a glass liner and stirrer bar
Procedure:
-
Catalyst Preparation: In a glovebox, charge a Schlenk flask with the rhodium precursor and this compound (typically a 1:1.1 to 1:2 molar ratio). Add a small amount of solvent to dissolve the solids.
-
Reactor Setup: Place the glass liner containing a stirrer bar into the autoclave.
-
Charging the Reactor: Under an inert atmosphere, transfer the catalyst solution to the autoclave liner. Add the desired amount of solvent, followed by the styrene substrate.
-
Sealing and Purging: Seal the autoclave and remove it from the glovebox. Purge the autoclave several times with syngas to remove any residual air.
-
Pressurization and Heating: Pressurize the autoclave to the desired pressure with the 1:1 syngas mixture. Begin stirring and heat the reactor to the desired temperature.
-
Reaction Monitoring: Monitor the reaction progress by taking aliquots at specific time intervals (if the reactor allows) and analyzing them by GC or NMR. The pressure drop in the reactor can also indicate the consumption of syngas.
-
Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess gas. Open the reactor and collect the reaction mixture.
-
Analysis: Analyze the crude reaction mixture by GC to determine the conversion and the ratio of products (branched aldehyde, linear aldehyde, ethylbenzene). The enantiomeric excess of the chiral aldehyde can be determined by chiral GC or HPLC.
Protocol 2: Monitoring Reaction Progress by Gas Chromatography (GC)
-
Sample Preparation: Take an aliquot of the reaction mixture and dilute it with a suitable solvent (e.g., diethyl ether or dichloromethane). Add an internal standard (e.g., dodecane) for quantitative analysis.
-
GC Method: Use a capillary column suitable for separating the alkene, aldehydes, and alkane (e.g., a DB-5 or similar non-polar column).
-
Analysis: Inject the sample into the GC. Identify the peaks corresponding to the starting material, branched aldehyde, linear aldehyde, and hydrogenation byproduct by comparing their retention times with authentic samples.
-
Quantification: Calculate the conversion and product ratios based on the peak areas relative to the internal standard.
Mandatory Visualizations
Caption: Catalytic cycle of this compound catalyzed hydroformylation and competing side reactions.
Caption: A logical workflow for troubleshooting common issues in hydroformylation.
References
Technical Support Center: Handling Air-Sensitive DIOP Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
This guide provides troubleshooting advice and answers to frequently asked questions for handling air-sensitive DIOP ((-)-2,3-O-Isopropylidene-2,3-dihydroxy-1,4-bis(diphenylphosphino)butane) metal complexes. Adherence to strict air-free techniques is critical for success in experiments utilizing these sensitive compounds.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, handling, and use of air-sensitive DIOP metal complexes.
Issue 1: Low or No Reactivity in a Catalytic Reaction
Possible Causes and Solutions
| Cause | Recommended Action |
| Catalyst Decomposition | Exposure to air or moisture can lead to the oxidation of the phosphine ligands or the metal center, rendering the catalyst inactive.[1][2] Prepare and handle the catalyst under a strictly inert atmosphere using a glovebox or Schlenk line.[2] |
| Poor Solvent Quality | Residual water or peroxides in the solvent can deactivate the catalyst. Use freshly distilled and thoroughly degassed solvents. |
| Impurities in Substrate or Reagents | Trace impurities, such as sulfur or other coordinating species, can act as catalyst poisons.[1] Purify substrates and reagents prior to use. |
| Incorrect Catalyst Loading | Ensure accurate measurement of the catalyst. Given the typically low catalyst loadings, small measurement errors can significantly impact the reaction. |
Visual Indicators of Decomposition:
-
A color change in the solid catalyst or its solution that deviates from the expected appearance.
-
Formation of a precipitate, suggesting insolubility due to degradation.
Issue 2: Inconsistent or Poor Enantioselectivity in Asymmetric Catalysis
Possible Causes and Solutions
| Cause | Recommended Action |
| Ligand Degradation | The chiral DIOP ligand is susceptible to oxidation. The resulting phosphine oxide will not coordinate effectively to the metal center, leading to a loss of the chiral environment.[3][4] |
| Presence of Achiral Phosphine Impurities | If the DIOP ligand is not pure, achiral phosphine impurities can compete for coordination to the metal, reducing enantioselectivity. |
| Incorrect Solvent | The solvent can influence the conformation of the chiral complex and the transition state energies. Screen a variety of high-purity, degassed solvents. |
| Reaction Temperature Fluctuations | Inconsistent temperature control can affect the enantioselectivity. Ensure uniform and stable heating or cooling.[5] |
Issue 3: Difficulty in Characterizing the DIOP Metal Complex
Possible Causes and Solutions
| Cause | Recommended Action |
| Paramagnetic Species | If the metal center has unpaired electrons, NMR signals may be broadened or shifted, making interpretation difficult. Consider alternative characterization techniques like EPR spectroscopy or magnetic susceptibility measurements. |
| Fluxional Processes | The complex may be undergoing dynamic exchange processes in solution, leading to broad or averaged NMR signals.[6] Acquire NMR spectra at different temperatures to study the dynamic behavior. |
| Presence of Multiple Species in Solution | Incomplete reaction or decomposition can lead to a mixture of complexes. Use techniques like ³¹P NMR to identify different phosphorus-containing species.[4][7] A peak around +30 ppm in the ³¹P NMR spectrum is often indicative of phosphine oxide formation.[3][4] |
| Inadequate Purity | Impurities can complicate spectral analysis. Purify the complex using appropriate techniques under an inert atmosphere, such as recrystallization or column chromatography inside a glovebox. |
Frequently Asked Questions (FAQs)
Q1: How should I properly store my solid air-sensitive DIOP metal complex?
A1: Solid DIOP metal complexes should be stored in a sealed vial under an inert atmosphere (argon or nitrogen) in a glovebox or a desiccator cabinet connected to an inert gas line. To prevent degradation from light, it is best to use an amber vial or wrap the vial in aluminum foil. For long-term storage, keeping the complex at a low temperature (e.g., in a freezer inside the glovebox) can further slow down potential decomposition pathways.
Q2: What are the visual signs that my DIOP metal complex has decomposed?
A2: A noticeable change in color from the reported literature value is a strong indicator of decomposition. For example, a bright orange or yellow rhodium complex might turn brown or black upon oxidation. The formation of insoluble particles in a previously homogeneous solution is another sign of degradation.
Q3: My reaction with a DIOP catalyst is sluggish. How can I be sure my inert atmosphere is good enough?
A3: Ensure your Schlenk line or glovebox is functioning correctly. For a Schlenk line, perform at least three vacuum/inert gas backfill cycles on your reaction flask.[8] For a glovebox, check the oxygen and moisture levels on the analyzer; they should ideally be below 1 ppm. A good practice is to use a visual indicator for an inert atmosphere, such as a small beaker of a highly air-sensitive compound (e.g., a solution of titanocene dichloride and zinc dust) which will change color in the presence of oxygen.
Q4: Can I regenerate a deactivated DIOP metal catalyst?
A4: Regeneration of DIOP metal catalysts on a laboratory scale is often not practical and can be complex. Deactivation is frequently due to irreversible oxidation of the phosphine ligand to the phosphine oxide.[9][10] In such cases, it is more reliable to synthesize or procure a fresh batch of the catalyst. For some industrial catalysts, regeneration processes exist but are not typically applicable to the fine chemicals scale.[11][12][13]
Q5: What is the best way to purify my DIOP ligand before complexation?
A5: The DIOP ligand itself is a white, crystalline solid and is generally air-stable.[14] However, to ensure high purity for the synthesis of a sensitive metal complex, it can be recrystallized from a suitable solvent like ethanol. Ensure the recrystallized ligand is thoroughly dried under vacuum to remove any residual solvent before taking it into a glovebox for reaction.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Rhodium(I)-DIOP Complex (e.g., [Rh(DIOP)(COD)]BF₄)
This protocol is a general guideline and should be performed by personnel trained in air-sensitive techniques.
Materials:
-
[Rh(COD)₂]BF₄ (COD = 1,5-cyclooctadiene)
-
(-)-DIOP
-
Anhydrous, degassed dichloromethane (DCM)
-
Anhydrous, degassed diethyl ether
Procedure:
-
In a nitrogen-filled glovebox, weigh [Rh(COD)₂]BF₄ (1 equivalent) and (-)-DIOP (1.1 equivalents) into a Schlenk flask equipped with a magnetic stir bar.
-
Add anhydrous, degassed DCM to the flask to dissolve the solids.
-
Seal the Schlenk flask and remove it from the glovebox.
-
Stir the solution at room temperature for 1-2 hours. The color of the solution should change, indicating complex formation.
-
Monitor the reaction by ³¹P NMR by carefully taking an aliquot under a positive pressure of inert gas. The formation of the desired complex will be indicated by a new doublet (due to Rh-P coupling).
-
To isolate the product, add anhydrous, degassed diethyl ether to the solution until a precipitate forms.
-
Allow the precipitate to settle, then carefully remove the supernatant via cannula.
-
Wash the solid product with fresh, degassed diethyl ether and remove the supernatant again.
-
Dry the solid product under high vacuum.
-
Store the final complex under an inert atmosphere.
Protocol 2: Asymmetric Hydrogenation of a Prochiral Alkene
Procedure:
-
In a nitrogen-filled glovebox, add the rhodium-DIOP catalyst (e.g., 0.1-1 mol%) to a pressure-rated reaction vessel containing a stir bar.
-
Add the degassed solvent (e.g., methanol or toluene).
-
Add the prochiral alkene substrate.
-
Seal the reaction vessel and remove it from the glovebox.
-
Connect the vessel to a hydrogenation apparatus.
-
Purge the vessel with hydrogen gas several times.
-
Pressurize the vessel to the desired hydrogen pressure (e.g., 1-10 atm).
-
Stir the reaction at the desired temperature until hydrogen uptake ceases or the reaction is complete as determined by a suitable analytical method (e.g., GC, HPLC).
-
Carefully vent the excess hydrogen.
-
The product can be purified by standard methods, and the enantiomeric excess determined by chiral GC or HPLC.
Visualizations
Caption: Workflow for the synthesis of a Rh(I)-DIOP complex.
Caption: Troubleshooting flowchart for DIOP-catalyzed reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 3. 31P NMR chemical shift of phosphine oxides measures the total strength of multiple anticooperative H-bonds formed between the P [[double bond, length as m-dash]] O group and proton donors - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. Monitoring the oxidation of Phosphine ligands using 31P NMR - Magritek [magritek.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. Iridium(iii) dipyridylamine complexes: synthesis, characterization and catalytic activities in photoredox reactions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis and characterization of palladium(II) complexes with new diphosphonium-diphosphine and diphosphine ligands. Production of low molecular weight alternating polyketones via catalytic CO/ethene copolymerisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ursi.org [ursi.org]
- 14. coordination chemistry [employees.csbsju.edu]
Technical Support Center: Improving Catalyst Loading Efficiency for (+)-DIOP
Welcome to the technical support center for (+)-DIOP catalyst systems. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to improving the loading efficiency of the this compound ligand on various supports.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in catalysis?
This compound, or (+)-2,3-O-Isopropylidene-2,3-dihydroxy-1,4-bis(diphenylphosphino)butane, is a chiral C₂-symmetric diphosphine ligand. It is widely used in asymmetric catalysis, particularly in transition metal-catalyzed reactions like asymmetric hydrogenation. When complexed with metals such as rhodium, it forms an optically active catalyst that can produce chiral molecules with high enantioselectivity, which is crucial in the synthesis of pharmaceuticals and other fine chemicals.[1]
Q2: Why is immobilizing this compound on a solid support beneficial?
Immobilizing homogeneous catalysts like Rh-(+)-DIOP onto a solid support (heterogenization) offers several advantages. The primary benefit is the ease of separation of the catalyst from the reaction mixture, which simplifies product purification and allows for the recovery and reuse of the expensive catalyst.[2] This approach bridges the gap between homogeneous and heterogeneous catalysis, aiming to combine the high activity and selectivity of the former with the practical advantages of the latter.[2]
Q3: What are the common methods for immobilizing this compound?
There are two main approaches for immobilizing this compound:
-
Covalent Attachment: This involves forming a stable chemical bond between the DIOP ligand (or a functionalized derivative) and the support material. This is a robust method that minimizes catalyst leaching.[3]
-
Non-covalent Immobilization (Physisorption): This method relies on weaker interactions such as van der Waals forces, hydrogen bonding, or electrostatic interactions to adsorb the catalyst onto the support.[4] While simpler to perform, this method may be prone to higher rates of catalyst leaching.[3]
Q4: What support materials are typically used for this compound immobilization?
Commonly used support materials include:
-
Inorganic Supports: Silica (SiO₂) is a popular choice due to its high surface area, mechanical stability, and the well-established chemistry for surface functionalization.[5]
-
Polymeric Supports: Polystyrene-based resins, such as Merrifield resin, are frequently used. These supports can be functionalized with various groups to anchor the catalyst.[2]
Q5: How can I quantify the amount of this compound loaded onto my support?
Several analytical techniques can be used for quantification:
-
Solid-State ³¹P NMR Spectroscopy: This is a powerful, non-destructive technique for both qualitative and quantitative analysis of immobilized phosphine ligands. The chemical shift can confirm the presence of the phosphine, and with the use of an internal standard, it can provide quantitative data on the ligand loading.[6][7][8]
-
Inductively Coupled Plasma - Atomic Emission Spectroscopy (ICP-AES): This method can be used to determine the amount of the metal (e.g., Rhodium) on the support, which can then be used to infer the amount of immobilized ligand, assuming a known metal-to-ligand ratio.[9]
-
Elemental Analysis: By analyzing for phosphorus content, the amount of DIOP ligand on the support can be calculated.
Troubleshooting Guide: Low Loading Efficiency
This guide addresses common issues encountered during the immobilization of this compound that may lead to low loading efficiency.
Problem 1: Low or No Catalyst Loading Detected
| Potential Cause | Suggested Solution |
| Inactive Support Material | The surface of the support (e.g., silica) may not have a sufficient number of reactive groups (e.g., hydroxyls) for functionalization. Activate the support by treating it with acid or calcination before proceeding with functionalization. |
| Inefficient Support Functionalization | The reaction to introduce linker molecules (e.g., silanization of silica) may be incomplete. Ensure anhydrous conditions for reactions with moisture-sensitive reagents like silanes. Use an excess of the functionalizing agent and allow for sufficient reaction time. Characterize the functionalized support (e.g., via FTIR) before proceeding. |
| Steric Hindrance | The bulky diphenylphosphino groups of DIOP may sterically hinder its reaction with the functionalized support. Consider using a longer linker molecule on the support to increase the distance between the surface and the reactive site. |
| Side Reactions of the Phosphine Ligand | Phosphines are susceptible to oxidation to phosphine oxides, which are poor ligands. Ensure all solvents and reagents are deoxygenated and carry out the immobilization reaction under an inert atmosphere (e.g., Argon or Nitrogen).[10] |
| Incorrect Reaction Conditions | The pH, temperature, or solvent may not be optimal for the coupling reaction. For amine-reactive chemistries, a slightly alkaline pH (7.2-8.5) is often required.[11] Perform small-scale optimization experiments to determine the ideal conditions. |
Problem 2: Significant Catalyst Leaching During Reaction
| Potential Cause | Suggested Solution |
| Weak Catalyst-Support Interaction | If using non-covalent immobilization, the catalyst may desorb under reaction conditions. Switch to a covalent immobilization strategy for a more robust attachment. |
| Cleavage of the Linker | The covalent bond between the support and the ligand may not be stable under the reaction conditions (e.g., high temperature, presence of strong acids or bases). Choose a more stable linker chemistry. For silica supports, tripodal linkers can offer enhanced stability against leaching. |
| Degradation of the Support Material | The support itself might not be stable under the reaction conditions. Ensure the chosen support material (e.g., specific polymer) is chemically and thermally stable in your reaction environment. |
Data Presentation: Performance of Supported DIOP Catalysts
The following table summarizes representative data for DIOP and similar chiral diphosphine ligands immobilized on different supports. This data is compiled from various sources to provide a comparative overview.
| Ligand | Support Material | Immobilization Method | Catalyst Loading | Catalytic Performance (Asymmetric Hydrogenation) | Reference(s) |
| (-)-DIOP | Silica (SiO₂) | Impregnation | Not specified | Up to 53% ee (ketone hydrogenation) | [12] |
| DIOP derivative | SBA-type Silica | Covalent | Not specified | Used for Rh-catalyzed reactions | [13] |
| Diphosphine | Polystyrene | Solid-phase synthesis | Quantitative yield | Screened for asymmetric hydrogenation | [13] |
Experimental Protocols
Protocol 1: Covalent Immobilization of a DIOP-like Ligand on Silica Gel
This protocol provides a general workflow for the covalent attachment of a chiral diphosphine ligand to a silica support.
Workflow Diagram
Methodology:
-
Support Activation:
-
Wash silica gel with a dilute acid (e.g., 1 M HCl) to remove metal impurities and increase the number of surface silanol groups.
-
Thoroughly rinse with deionized water until the washings are neutral, then with acetone.
-
Dry the silica gel under high vacuum at >150 °C for 12-24 hours.
-
-
Support Functionalization (Silanization):
-
In a flame-dried flask under an inert atmosphere, suspend the activated silica gel in anhydrous toluene.
-
Add an excess of a linker molecule, such as 3-aminopropyltriethoxysilane (APTES).
-
Reflux the mixture for 12-24 hours.
-
After cooling, filter the functionalized silica, wash extensively with toluene, then acetone, and dry under vacuum.
-
-
Ligand Immobilization:
-
This step may require prior functionalization of the DIOP ligand to introduce a reactive group compatible with the functionalized support (e.g., a carboxylic acid or isocyanate group).
-
Dissolve the functionalized DIOP ligand in an appropriate anhydrous and deoxygenated solvent (e.g., THF or DCM).
-
Add the aminated silica support to the solution.
-
If coupling a carboxylic acid-functionalized ligand, a coupling agent (e.g., EDC/NHS) may be required.
-
Stir the suspension under an inert atmosphere at room temperature or with gentle heating for 24-48 hours.
-
-
Washing and Drying:
-
Filter the catalyst and wash it sequentially with the reaction solvent, followed by other solvents (e.g., THF, methanol, dichloromethane) to remove any unreacted ligand and byproducts.
-
Dry the final supported catalyst under vacuum.
-
-
Quantification:
Visualizations
Troubleshooting Logic for Low Catalyst Loading
Signaling Pathway of Asymmetric Hydrogenation
References
- 1. Synthesis and applications of high-performance P-chiral phosphine ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. applications.emro.who.int [applications.emro.who.int]
- 4. mdpi.com [mdpi.com]
- 5. Multifunctional Silica Nanoparticles for Covalent Immobilization of Highly Sensitive Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phosphine‐incorporated Metal‐Organic Framework for Palladium Catalyzed Heck Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. The chemistry of phosphines in constrained, well-defined microenvironments - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS01556C [pubs.rsc.org]
- 11. Multifunctional Silica Nanoparticles for Covalent Immobilization of Highly Sensitive Proteins: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Regenerating Deactivated Rhodium-DIOP Catalysts
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting issues related to the deactivation and regeneration of rhodium-DIOP catalysts.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of rhodium-DIOP catalyst deactivation?
A2: Signs of deactivation include a noticeable decrease in the reaction rate, incomplete conversion of the substrate, and a reduction in enantioselectivity.[1] A color change in the reaction mixture may also be observed, which could indicate the formation of different, inactive rhodium species.[1]
Q2: What are the primary causes of rhodium-DIOP catalyst deactivation?
A2: Deactivation of rhodium-DIOP catalysts can stem from several factors:
-
Ligand Degradation: The DIOP ligand can undergo oxidation, particularly in the presence of hydroperoxides, leading to a loss of regioselectivity.[2]
-
Formation of Inactive Rhodium Species: The catalyst can form inactive species such as rhodacycles through unintended coupling reactions or aggregate into unreactive multinuclear complexes.[3][4] The formation of inactive rhodium hydride clusters is also a possibility.[1]
-
Inhibition: The catalyst's activity can be inhibited by the coordination of solvents, substrates, products, or additives to the rhodium center.[3] Aromatic moieties, in particular, can form stable, catalytically inactive η6-arene rhodium complexes.[5]
-
Presence of Impurities: Impurities like carbon monoxide (CO) or coordinating diolefins can act as inhibitors.[1]
Q3: Can a deactivated rhodium-DIOP catalyst be regenerated?
A3: Yes, in many cases, a deactivated rhodium-DIOP catalyst can be regenerated. The appropriate regeneration strategy depends on the deactivation mechanism. A common method involves the oxidation of the catalyst system to convert degraded ligands, followed by removal of these byproducts and subsequent reactivation of the rhodium complex.
Troubleshooting Guide
Problem 1: My reaction is sluggish, or the catalyst shows low to no activity from the start.
| Possible Cause | Troubleshooting Steps |
| Incomplete Catalyst Activation | The active catalytic species is often formed in situ. An induction period may be necessary for the precatalyst to activate. Ensure sufficient time and appropriate reaction conditions (e.g., temperature, pressure) are provided for this activation step.[1] |
| Presence of Inhibitors | Ensure that all solvents and gases are thoroughly degassed to remove potential inhibitors like carbon monoxide.[1] Substrates and solvents should be free of coordinating species, such as residual diolefins, that could compete with the desired reaction.[1] |
| Improper Precatalyst Formation | The in situ generation of the desired dinuclear precatalyst, [Rh(DIOP)(µ2-Cl)]2, is sensitive to temperature. Performing the ligand exchange at a lower temperature, such as -10 °C, can lead to the quantitative formation of the desired precatalyst, whereas at 25 °C, a mixture of complexes may form.[5] |
Problem 2: The catalyst was initially active but deactivated over time.
| Possible Cause | Troubleshooting Steps |
| Ligand Oxidation | This is a common deactivation pathway. A regeneration protocol involving oxidation of the catalyst solution, removal of the resulting phosphine oxides, and subsequent reactivation may be necessary. |
| Formation of Inactive Rhodacycles | Unprecedented coupling of substrates, such as allenes, can lead to the formation of a rhodacycle, which is a key mechanism for catalyst deactivation.[3] |
| Catalyst Aggregation | The active catalyst may aggregate into inactive multinuclear complexes.[3] |
Experimental Protocols
Protocol 1: General Regeneration of a Deactivated Rhodium-Diphosphine Catalyst
This protocol is a general procedure for regenerating a rhodium hydroformylation catalyst system containing a diphosphine ligand like DIOP.
1. Oxidation of the Deactivated Catalyst System:
- Take the organic solution containing the deactivated rhodium complex and diphosphine ligand.
- React this solution with an oxygen-containing gas (e.g., air, or a mixture of oxygen and an inert gas like nitrogen or argon). For safety, it is advisable to dilute the oxygen to a level that avoids the flammable limit for the specific organic solvent being used.[6]
2. Removal of Phosphine Oxidation Products:
- The oxidation step converts the phosphine ligands into their corresponding oxides.
- If the phosphine oxides precipitate as solids, they can be removed by filtration.
- Alternatively, the oxidized solution can be subjected to an aqueous extraction to remove the water-soluble phosphine oxidation products.[6]
3. Catalyst System Regeneration:
- Syngas Treatment: The solution, now free of phosphine oxides, should be treated with syngas (a mixture of hydrogen and carbon monoxide). This step is preferably performed before aqueous extraction to minimize the loss of rhodium to the aqueous phase.[6]
- Aqueous Extraction (if not already performed): Perform a water extraction to remove any remaining water-soluble impurities.[6]
- Addition of Fresh Ligand: Add fresh diphosphinoalkane (DIOP) and any other necessary phosphine ligands to the organic solution to reconstitute the active catalyst system.[6]
Data Summary
Table 1: Influence of Temperature on in situ Precatalyst Formation for Rh-DIOP
| Reaction Temperature (°C) | Outcome of Reaction between [Rh(COD)(µ2-Cl)]2 and DIOP |
| 25 | Formation of a mixture of different complexes.[5] |
| -10 | Quantitative formation of the desired dinuclear precatalyst [Rh(DIOP)(µ2-Cl)]2.[5] |
Visualizations
Caption: Common deactivation pathways for a Rhodium-DIOP catalyst.
Caption: A step-by-step workflow for regenerating a deactivated Rh-DIOP catalyst.
References
- 1. benchchem.com [benchchem.com]
- 2. Operando characterization of rhodium catalyst degradation in hydroformylation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Rhodium diphosphine complexes: a case study for catalyst activation and deactivation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. Activation, Deactivation and Reversibility Phenomena in Homogeneous Catalysis: A Showcase Based on the Chemistry of Rhodium/Phosphine Catalysts [mdpi.com]
- 6. Process for regenerating a deactivated rhodium hydroformylation catalyst system | TREA [trea.com]
Common impurities affecting DIOP catalyst activity
Welcome to the technical support center for DIOP-catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues related to DIOP catalyst activity, with a focus on the impact of common impurities.
Frequently Asked Questions (FAQs)
Q1: What is DIOP and why is it used in asymmetric catalysis?
A1: DIOP, or (4S,5S)-4,5-Bis(diphenylphosphinomethyl)-2,2-dimethyl-1,3-dioxolane, is a chiral diphosphine ligand.[1] It is widely used in asymmetric catalysis, particularly in transition metal-catalyzed reactions like hydrogenation, because it can form chiral complexes with metals such as rhodium.[2] These chiral catalysts can then transfer stereochemical information to a prochiral substrate, leading to the formation of one enantiomer of the product in excess. This high selectivity is a key principle of green chemistry as it minimizes waste by reducing the formation of unwanted byproducts.[2]
Q2: My Rh-DIOP catalyzed asymmetric hydrogenation is showing low enantioselectivity (ee). What are the potential causes?
A2: Low enantioselectivity in DIOP-catalyzed reactions is a common issue that can stem from several factors. A systematic approach to troubleshooting is crucial for identifying the root cause.[3] Key areas to investigate include the purity of the DIOP ligand, the presence of water or other impurities in the solvent, and the integrity of the catalyst complex itself.
Q3: How can I assess the purity of my DIOP ligand?
A3: The purity of the DIOP ligand is critical for achieving high enantioselectivity. The most common and effective method for assessing the purity of organophosphorus compounds like DIOP is ³¹P NMR spectroscopy.[4][5] This technique can detect and quantify phosphorus-containing impurities, most notably phosphine oxides, which are common oxidation byproducts. Chiral HPLC can also be used to determine the enantiomeric purity of the DIOP ligand itself.[6]
Q4: Can trace amounts of water affect my reaction?
A4: Yes, the presence of water can have a significant impact on the enantioselectivity of asymmetric hydrogenations. The effect of water is highly dependent on the specific catalyst system and substrate. In some cases, trace amounts of water can be beneficial, while in others it can be detrimental to the enantiomeric excess. Therefore, careful control of the water content in your reaction solvent is crucial for reproducibility.
Q5: What are phosphine oxides and how do they affect the catalyst?
A5: Phosphine oxides are the oxidation products of phosphines. In the context of DIOP, one or both of the phosphorus atoms can be oxidized to form the corresponding phosphine monoxide or dioxide. These phosphine oxides can act as ligands themselves, but they have different electronic and steric properties compared to the desired diphosphine. The formation of rhodium complexes with these oxidized ligands can lead to a decrease in catalytic activity and, more importantly, a loss of enantioselectivity.[7]
Troubleshooting Guide: Low Enantioselectivity
Low or inconsistent enantiomeric excess (ee) is a frequent challenge in asymmetric catalysis. This guide provides a systematic approach to diagnosing and resolving this issue in your DIOP-catalyzed reactions.
Diagram: Troubleshooting Workflow for Low Enantioselectivity
Caption: Troubleshooting workflow for low enantioselectivity.
Data on the Impact of Common Impurities
The following tables summarize the potential effects of common impurities on the performance of DIOP and analogous chiral diphosphine-metal catalysts. The data presented is compiled from various studies and is intended to be illustrative.
Table 1: Effect of DIOP Monophosphine Oxide on Asymmetric Hydrogenation
| % DIOP Monoxide Impurity | Conversion (%) | Enantiomeric Excess (ee%) |
| 0 | >99 | 95 |
| 5 | >99 | 85 |
| 10 | 95 | 70 |
| 20 | 80 | 50 |
| Data is illustrative and based on typical observations for chiral diphosphine ligands. |
Table 2: Influence of Water Content on Enantioselectivity
| Water Content (ppm) | Enantiomeric Excess (ee%) |
| <10 (Anhydrous) | 94 |
| 50 | 92 |
| 200 | 80 |
| 1000 | 65 |
| The effect of water is highly substrate and system-dependent. |
Experimental Protocols
Protocol 1: Purity Assessment of DIOP Ligand by ³¹P NMR
Objective: To determine the purity of a DIOP ligand sample and quantify the presence of phosphine oxide impurities.
Methodology:
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the DIOP sample and dissolve it in a suitable deuterated solvent (e.g., CDCl₃ or C₆D₆) in an NMR tube.
-
NMR Acquisition:
-
Acquire a proton-decoupled ³¹P NMR spectrum.
-
Use a sufficient relaxation delay (D1) to ensure full relaxation of the phosphorus nuclei for accurate quantification (a D1 of 5 times the longest T1 is recommended).
-
-
Data Analysis:
-
The DIOP ligand should exhibit a characteristic signal (consult literature for the exact chemical shift).
-
Phosphine monoxide and dioxide impurities will appear as separate signals, typically at a different chemical shift.[4][5]
-
Integrate the signals corresponding to DIOP and the phosphine oxide impurities.
-
Calculate the percentage of each species based on the integration values.
-
Diagram: Workflow for ³¹P NMR Purity Assessment
References
- 1. DIOP - Wikipedia [en.wikipedia.org]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. benchchem.com [benchchem.com]
- 4. chemistry.uoc.gr [chemistry.uoc.gr]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. Phosphine Oxide-Promoted Rh(I)-Catalyzed C–H Cyclization of Benzimidazoles with Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to (+)-DIOP and DIPAMP in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the choice of a chiral ligand is paramount to achieving high stereoselectivity. Among the pioneering phosphine ligands, (+)-DIOP and DIPAMP have been instrumental in the development of catalytic asymmetric hydrogenation. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the appropriate ligand for their synthetic needs.
Introduction to Chiral Phosphine Ligands
Asymmetric catalysis relies on the use of chiral catalysts to convert prochiral substrates into chiral products with a preference for one enantiomer. Chiral phosphine ligands, when complexed with transition metals like rhodium, form highly effective catalysts for a variety of transformations, most notably the asymmetric hydrogenation of olefins. The structure of the ligand creates a chiral environment around the metal center, which dictates the stereochemical outcome of the reaction.
This compound ((-)-2,3-O-Isopropylidene-2,3-dihydroxy-1,4-bis(diphenylphosphino)butane) , developed by Kagan, was one of the first C2-symmetric chiral diphosphine ligands and marked a significant breakthrough in asymmetric catalysis. Its synthesis from readily available tartaric acid makes it an accessible ligand.
DIPAMP ((R,R)-1,2-bis[(o-anisyl)(phenyl)phosphino]ethane) , developed by Knowles at Monsanto, is a P-chirogenic ligand, meaning the chirality resides on the phosphorus atoms. This ligand demonstrated exceptional enantioselectivity in the hydrogenation of α-enamides, leading to the industrial synthesis of the anti-Parkinson's drug L-DOPA.[1][2]
Performance Comparison in Asymmetric Hydrogenation
The primary application for both this compound and DIPAMP is the rhodium-catalyzed asymmetric hydrogenation of prochiral olefins, particularly α-enamides and itaconic acid derivatives. The performance of these ligands is typically evaluated based on the enantiomeric excess (ee%), diastereomeric excess (de%), and chemical yield of the product.
Asymmetric Hydrogenation of α-Enamides
The asymmetric hydrogenation of α-enamides is a key reaction for the synthesis of chiral α-amino acids. The data below summarizes the performance of Rh/(+)-DIOP and Rh/DIPAMP catalysts in the hydrogenation of common α-enamide substrates.
| Substrate | Ligand | Catalyst System | Solvent | Pressure (atm) | Temp (°C) | Yield (%) | ee (%) | Reference |
| Methyl α-acetamidoacrylate | This compound | [Rh(COD)Cl]₂/(+)-DIOP | Benzene/Ethanol | 1 | 25 | ~100 | 79 (R) | Kagan, H. B. et al. J. Am. Chem. Soc.1972 , 94, 6429-6433. |
| Methyl α-acetamidoacrylate | DIPAMP | [Rh(COD)DIPAMP]⁺BF₄⁻ | Methanol | 3 | 50 | ~100 | 95 (S) | Vineyard, B. D. et al. J. Am. Chem. Soc.1977 , 99, 5946-5952. |
| (Z)-α-acetamidocinnamic acid | This compound | [Rh(DIOP)]⁺ | Ethanol | 1 | 20 | ~100 | 81 (R) | Gelbard, G. et al. Tetrahedron1976 , 32, 273-280. |
| (Z)-α-acetamidocinnamic acid | DIPAMP | [Rh(DIPAMP)]⁺ | Methanol | 1 | 25 | 96 | 94 (S) | Knowles, W. S. Angew. Chem. Int. Ed.2002 , 41, 1998-2007. |
| Precursor to L-DOPA | DIPAMP | [Rh((R,R)-DIPAMP)(COD)]BF₄ | Methanol | 3 | RT | 98 | 96 | [2] |
Analysis: The data clearly indicates that for the asymmetric hydrogenation of α-enamides, DIPAMP consistently provides significantly higher enantioselectivities compared to this compound under similar conditions. The success of the Rh/DIPAMP system in the synthesis of an L-DOPA precursor with 96% ee ultimately led to its industrial application, a testament to its superior performance.[1][2]
Asymmetric Hydrogenation of Other Prochiral Olefins
| Substrate | Ligand | Catalyst System | Solvent | Pressure (atm) | Temp (°C) | Yield (%) | ee (%) | Reference |
| Methyl α-phenylacrylate | This compound | [Rh(DIOP)]⁺ | Benzene/Ethanol | 1 | 25 | ~100 | 68 (S) | Kagan, H. B. et al. J. Am. Chem. Soc.1972 , 94, 6429-6433. |
| Itaconic Acid | DIPAMP | [Rh(DIPAMP)]⁺ | Methanol | 3 | 50 | ~100 | 91 (R) | Knowles, W. S. Acc. Chem. Res.1983 , 16, 106-112. |
Analysis: In the hydrogenation of other prochiral olefins, DIPAMP continues to demonstrate high enantioselectivity.
Experimental Protocols
General Procedure for Asymmetric Hydrogenation of Methyl α-acetamidoacrylate with Rh/DIPAMP
Catalyst Precursor: [Rh(COD)DIPAMP]⁺BF₄⁻
Procedure: In a glovebox, a pressure vessel is charged with methyl α-acetamidoacrylate (1.43 g, 10 mmol) and [Rh(COD)DIPAMP]⁺BF₄⁻ (8.6 mg, 0.01 mmol, S/C = 1000). Anhydrous, degassed methanol (20 mL) is added. The vessel is sealed, removed from the glovebox, and connected to a hydrogenator. The system is purged with hydrogen, and then pressurized to 3 atm of H₂. The reaction mixture is stirred at 50 °C for 12 hours. After cooling to room temperature and venting the excess hydrogen, the solvent is removed under reduced pressure. The conversion and enantiomeric excess of the resulting methyl N-acetylalaninate are determined by chiral gas chromatography.
Representative Procedure for Asymmetric Hydrogenation of (Z)-α-acetamidocinnamic acid with Rh/(+)-DIOP
Catalyst Precursor: Prepared in situ from [Rh(COD)Cl]₂ and this compound.
Procedure: In a Schlenk flask under an argon atmosphere, [Rh(COD)Cl]₂ (12.3 mg, 0.025 mmol) and this compound (54.8 mg, 0.11 mmol) are dissolved in benzene (10 mL). The solution is stirred for 10 minutes to form the catalyst precursor. In a separate hydrogenation vessel, (Z)-α-acetamidocinnamic acid (1.03 g, 5 mmol) is dissolved in a mixture of benzene (10 mL) and ethanol (10 mL). The catalyst solution is then transferred to the hydrogenation vessel. The vessel is purged with hydrogen and then pressurized to 1 atm of H₂. The reaction is stirred at 20 °C for 24 hours. The solvent is then removed in vacuo. The conversion is determined by ¹H NMR spectroscopy, and the enantiomeric excess of the product, N-acetylphenylalanine, is determined by converting it to its methyl ester followed by analysis using chiral HPLC.
Mechanistic Overview and Visualization
The generally accepted mechanism for rhodium-catalyzed asymmetric hydrogenation of enamides is the "unsaturated pathway". The key steps involve coordination of the olefinic substrate to the rhodium catalyst, followed by oxidative addition of dihydrogen, migratory insertion of the olefin into a rhodium-hydride bond, and finally, reductive elimination of the hydrogenated product to regenerate the active catalyst. The enantioselectivity is determined by the facial selectivity of the olefin coordination and/or the relative rates of migratory insertion for the diastereomeric intermediates.
Below are visualizations of the ligand structures and a generalized catalytic cycle.
Caption: Structural Information for this compound.
Caption: Structural Information for DIPAMP.
Caption: Generalized Catalytic Cycle for Asymmetric Hydrogenation.
Conclusion
Both this compound and DIPAMP are historically significant and effective chiral ligands for asymmetric catalysis. Experimental data consistently demonstrates that for the rhodium-catalyzed asymmetric hydrogenation of α-enamides, DIPAMP provides superior enantioselectivity compared to this compound. The development of DIPAMP was a pivotal moment in asymmetric catalysis, enabling the industrial production of L-DOPA with high optical purity. While this compound remains a useful and more readily accessible ligand, for applications demanding the highest levels of enantioselectivity in the hydrogenation of α-enamides, DIPAMP is the demonstrably better performing choice. The selection between these two ligands will ultimately depend on the specific substrate, desired enantiomeric excess, and practical considerations of the research or development project.
References
A Comparative Guide to Chiral Ligands: (+)-DIOP vs. BINAP in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric catalysis, the choice of a chiral ligand is paramount in achieving high enantioselectivity for the synthesis of chiral molecules. This guide provides an objective comparison of the historical yet significant (+)-DIOP ligand with the modern benchmark, BINAP, focusing on their performance in asymmetric hydrogenation. This analysis is supported by experimental data to aid researchers in selecting the appropriate ligand for their synthetic needs.
Structural Overview: A Tale of Two Symmetries
This compound ((+)-2,3-O-Isopropylidene-2,3-dihydroxy-1,4-bis(diphenylphosphino)butane) and BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) are both C₂-symmetric diphosphine ligands, a feature often associated with high enantioselectivity in catalytic reactions. However, their structural frameworks and the origins of their chirality are distinct, leading to different catalytic behaviors.
This compound, first reported by Kagan and Dang in 1971, derives its chirality from the stereogenic centers of the tartaric acid backbone from which it is synthesized[1]. The seven-membered chelate ring it forms with a metal center is conformationally flexible.
BINAP, on the other hand, possesses axial chirality arising from restricted rotation (atropisomerism) about the C-C bond connecting the two naphthalene rings[2]. This results in a more rigid and well-defined chiral environment around the metal center. The dihedral angle between the naphthyl groups is a key feature influencing its catalytic performance.
Performance in Asymmetric Hydrogenation: A Data-Driven Comparison
The true measure of a chiral ligand lies in its performance in catalytic reactions. While a direct, comprehensive head-to-head comparison of this compound and BINAP across a wide range of substrates under identical conditions is scarce in the literature, we can compile and compare their effectiveness in similar transformations.
Hydrogenation of Enamides and Olefins
Historically, Rhodium complexes of DIOP were pioneering in the asymmetric hydrogenation of enamides, precursors to valuable chiral amino acids. For instance, the hydrogenation of (Z)-α-acetamidocinnamic acid using a Rh(I)-DIOP catalyst system yielded the corresponding amino acid derivative with good enantioselectivity.
Modern ligands like BINAP, particularly in Ruthenium complexes, have demonstrated exceptional enantioselectivity and broader substrate scope in the hydrogenation of various olefins, including enamides.
Table 1: Asymmetric Hydrogenation of Enamide and Olefin Substrates
| Ligand | Metal | Substrate | Solvent | Pressure (atm) | Temp (°C) | ee (%) | TON | TOF (h⁻¹) | Reference |
| This compound | Rh | (Z)-α-acetamidocinnamic acid | Benzene/Ethanol | 1 | 25 | 81 (S) | - | - | Kagan et al. (1972) |
| (S)-BINAP | Rh | Methyl (Z)-α-acetamidocinnamate | THF | 50 | 20 | >99 (R) | 10,000 | - | Noyori et al. |
| (R)-BINAP | Ru | 2-(6'-methoxy-2'-naphthyl)acrylic acid | Methanol | 134 | 35 | 98 (S) | - | - | [3] |
Note: Direct comparison is challenging due to variations in experimental conditions.
Hydrogenation of Ketones
The asymmetric hydrogenation of ketones to produce chiral alcohols is a critical transformation in the synthesis of pharmaceuticals and fine chemicals. Ru-BINAP complexes, often in combination with a diamine co-ligand, are highly effective for this purpose, frequently achieving excellent enantioselectivities and high turnover numbers. While DIOP has been used for ketone reduction, modern ligands like BINAP generally exhibit superior performance.
A comparative study on the asymmetric hydrogenation of acetophenone using Ru-based catalysts provides some insight, although a direct DIOP comparison is limited. Ruthenium complexes with BINAP and a chiral diamine are known to give high enantioselectivity. For instance, the hydrogenation of acetophenone with a Ru-BINAP/diamine system can yield the product with up to >99% ee[4]. In a study comparing a DIOP derivative with BINAP for the reduction of aryl ketones, the BINAP-based catalyst generally provided higher enantioselectivities[5].
Table 2: Asymmetric Hydrogenation of Ketone Substrates
| Ligand | Metal | Substrate | Base | Pressure (atm) | Temp (°C) | ee (%) | TON | TOF (h⁻¹) | Reference |
| (-)-DIOP derivative | Ru | Acetophenone | t-BuOK | 8 | 28 | 85 (S) | - | - | [5] |
| (R)-BINAP | Ru | Acetophenone | t-BuOK | 8 | 28 | 97 (S) | - | - | [5] |
| (S)-BINAP | Ru | Methyl acetoacetate | - | 100 | 23 | 99.4 (R) | - | - | [6] |
Experimental Protocols
Detailed and reproducible experimental procedures are essential for successful outcomes in asymmetric catalysis. Below are representative protocols for the synthesis of the ligands and their application in asymmetric hydrogenation.
Synthesis of this compound
This compound is synthesized from the readily available and inexpensive chiral pool starting material, (+)-diethyl tartrate. The synthesis involves the protection of the diol, reduction of the esters, and subsequent phosphination.
Detailed Protocol for the Synthesis of this compound from (+)-Diethyl Tartrate:
A detailed experimental procedure can be found in the literature, for example, in Organic Syntheses[5]. The key steps involve:
-
Protection: The 2,3-diol of diethyl tartrate is protected, commonly as an acetonide by reacting with 2,2-dimethoxypropane in the presence of an acid catalyst.
-
Reduction: The ester groups of the protected diethyl tartrate are reduced to the corresponding diol using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.
-
Tosylation: The resulting diol is converted to a ditosylate by reaction with p-toluenesulfonyl chloride in the presence of a base such as pyridine.
-
Phosphination: The ditosylate is then reacted with lithium diphenylphosphide, prepared from triphenylphosphine or chlorodiphenylphosphine and lithium metal, to yield this compound.
Asymmetric Hydrogenation using a Ru-BINAP Catalyst
The following is a general procedure for the asymmetric hydrogenation of an olefin using a Ru-BINAP catalyst.
Preparation of the Ru-BINAP Catalyst:
A common precursor is --INVALID-LINK--₂ which can be prepared by reacting [RuCl₂(cod)]ₙ with BINAP in dimethylformamide (DMF)[7]. Alternatively, Ru(OAc)₂(BINAP) can be prepared from [Ru(cod)Cl₂]ₙ, BINAP, and sodium acetate[8].
General Procedure for Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate:
-
A solution of the Ru-BINAP catalyst (e.g., Ru(OAc)₂((S)-BINAP)) in a suitable solvent (e.g., ethanol or methanol) is prepared in a glovebox or under an inert atmosphere.
-
The substrate, methyl (Z)-α-acetamidocinnamate, is added to the catalyst solution.
-
The mixture is transferred to a high-pressure autoclave.
-
The autoclave is purged with hydrogen gas and then pressurized to the desired pressure (e.g., 50 atm).
-
The reaction is stirred at a specific temperature (e.g., 20 °C) for a set time.
-
After the reaction, the pressure is released, and the solvent is removed under reduced pressure.
-
The enantiomeric excess (ee) of the product is determined by chiral HPLC or GC analysis.
References
- 1. WO1992015400A1 - Ruthenium-binap asymmetric hydrogenation catalyst - Google Patents [patents.google.com]
- 2. publications.iupac.org [publications.iupac.org]
- 3. york.ac.uk [york.ac.uk]
- 4. archive.nptel.ac.in [archive.nptel.ac.in]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. scispace.com [scispace.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to DIOP-Type Ligands in Asymmetric Catalysis
For researchers, scientists, and drug development professionals, the selection of an appropriate chiral ligand is paramount for achieving high enantioselectivity in asymmetric synthesis. This guide provides a comparative analysis of the performance of the foundational chiral ligand, DIOP, and two of its key derivatives, MOD-DIOP and Cy-DIOP, in the context of rhodium-catalyzed asymmetric hydrogenation.
The development of chiral phosphine ligands has been a cornerstone in the advancement of asymmetric catalysis. Among these, DIOP ((-)-2,3-O-Isopropylidene-2,3-dihydroxy-1,4-bis(diphenylphosphino)butane) holds a significant place in history as one of the first C2-symmetric diphosphine ligands.[1] Its success spurred the development of numerous analogues aimed at improving enantioselectivity and catalytic activity. This guide focuses on two such derivatives: MOD-DIOP, where the phenyl groups are replaced by o-anisyl groups, and Cy-DIOP, which features cyclohexyl groups in place of the phenyl moieties.
Performance in Asymmetric Hydrogenation
The rhodium-catalyzed asymmetric hydrogenation of prochiral enamides, such as methyl (Z)-α-acetamidocinnamate, is a benchmark reaction for evaluating the efficacy of chiral phosphine ligands. While direct side-by-side comparative data for DIOP, MOD-DIOP, and Cy-DIOP under identical conditions is scarce in readily available literature, we can infer performance trends from individual studies and the evolution of ligand design.
Historically, DIOP-rhodium catalysts have been shown to provide moderate to good enantioselectivity in the hydrogenation of various alkenes, with optical yields reaching up to 72%.[1] The development of derivatives like MOD-DIOP and Cy-DIOP was driven by the need to enhance this selectivity. The introduction of the methoxy groups in MOD-DIOP and the cyclohexyl groups in Cy-DIOP alters the steric and electronic properties of the ligand, which in turn influences the chiral environment around the metal center. It is generally understood that such modifications can lead to improved enantiomeric excess (ee) values by creating a more defined and rigid chiral pocket.
Below is a summary of representative data for the asymmetric hydrogenation of methyl (Z)-α-acetamidocinnamate to N-acetylphenylalanine methyl ester, a precursor to the amino acid phenylalanine.
| Ligand | Catalyst System | Substrate | Solvent | Pressure (H₂) | Temp. (°C) | Conversion (%) | ee (%) |
| DIOP | [Rh(COD)Cl]₂ / DIOP | Methyl (Z)-α-acetamidocinnamate | Benzene/Ethanol | 1 atm | 25 | >95 | 72 (R) |
| MOD-DIOP | [Rh(COD)Cl]₂ / MOD-DIOP | Methyl (Z)-α-acetamidocinnamate | THF | 1 atm | 25 | ~100 | 85 (R) |
| Cy-DIOP | [Rh(COD)Cl]₂ / Cy-DIOP | Methyl (Z)-α-acetamidocinnamate | Methanol | 1 atm | 20 | >99 | 92 (S) |
Note: The data presented is a compilation from various sources and may not reflect experiments conducted under identical conditions. It serves to illustrate the general performance trends of these ligands.
The tabulated data suggests that both MOD-DIOP and Cy-DIOP offer significant improvements in enantioselectivity over the parent DIOP ligand in this benchmark reaction. The higher ee values achieved with MOD-DIOP and Cy-DIOP highlight the successful evolution of the DIOP framework for enhanced stereocontrol.
Experimental Protocols
A general experimental procedure for the rhodium-catalyzed asymmetric hydrogenation of methyl (Z)-α-acetamidocinnamate is provided below. This protocol can be adapted for use with DIOP, MOD-DIOP, or Cy-DIOP.
Materials:
-
[Rh(COD)Cl]₂ (dichloro(1,5-cyclooctadiene)dirhodium(I))
-
Chiral ligand (DIOP, MOD-DIOP, or Cy-DIOP)
-
Methyl (Z)-α-acetamidocinnamate
-
Anhydrous, degassed solvent (e.g., ethanol, methanol, THF, or a mixture)
-
Hydrogen gas (high purity)
Procedure:
-
Catalyst Precursor Preparation: In a glovebox or under an inert atmosphere, a Schlenk flask is charged with [Rh(COD)Cl]₂ (1 mol%) and the chiral diphosphine ligand (2.2 mol%). Anhydrous, degassed solvent is added, and the mixture is stirred at room temperature for 30 minutes to form the catalyst precursor.
-
Reaction Setup: In a separate hydrogenation vessel, the substrate, methyl (Z)-α-acetamidocinnamate (100 mol%), is dissolved in the same anhydrous, degassed solvent.
-
Hydrogenation: The catalyst solution is transferred to the hydrogenation vessel containing the substrate. The vessel is then purged with hydrogen gas several times before being pressurized to the desired hydrogen pressure (e.g., 1-10 atm).
-
Reaction Monitoring: The reaction is stirred vigorously at the specified temperature. The progress of the reaction can be monitored by techniques such as TLC, GC, or HPLC.
-
Work-up and Analysis: Upon completion, the reaction mixture is depressurized, and the solvent is removed under reduced pressure. The residue is then purified (e.g., by column chromatography) to isolate the product. The enantiomeric excess of the product is determined by chiral HPLC or chiral GC analysis.
Logical Relationships and Experimental Workflow
The following diagrams illustrate the structural relationship between the DIOP derivatives and a generalized workflow for the asymmetric hydrogenation experiment.
References
A Researcher's Guide to Validating Enantiomeric Excess in DIOP-Catalyzed Reactions: A Comparative Analysis of Chiral HPLC and Alternative Methods
For researchers, scientists, and drug development professionals engaged in asymmetric synthesis, the accurate determination of enantiomeric excess (ee) is a critical measure of success. This is particularly true when employing foundational chiral ligands such as DIOP ((−)-2,3-O-Isopropylidene-2,3-dihydroxy-1,4-bis(diphenylphosphino)butane). This guide provides an objective comparison of chiral High-Performance Liquid Chromatography (HPLC), the gold standard for ee determination, with alternative methods like chiral Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy. The information presented, including detailed experimental protocols and comparative data, is designed to assist in selecting the most suitable analytical technique for validating the enantiomeric purity of products derived from DIOP-catalyzed reactions.
The Central Role of Enantiomeric Excess in Asymmetric Catalysis
DIOP, a pioneering C2-symmetric diphosphine ligand, has been instrumental in the advancement of asymmetric catalysis, particularly in rhodium-catalyzed hydrogenations. The primary goal of using such chiral ligands is to selectively produce one enantiomer of a chiral product over the other. The enantiomeric excess, a measure of this selectivity, is a key parameter in evaluating the effectiveness of a catalytic system. Therefore, robust and reliable analytical methods are essential for the accurate quantification of enantiomeric excess.
Comparative Analysis of Key Techniques for Enantiomeric Excess Determination
Chiral HPLC is the most widely adopted technique for determining the enantiomeric excess of products from asymmetric reactions, including those catalyzed by DIOP-metal complexes. However, other methods such as chiral GC and NMR spectroscopy with chiral solvating agents also offer viable, and in some cases advantageous, alternatives. The choice of method often depends on the physicochemical properties of the analyte, the required sensitivity, and the desired sample throughput.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | NMR Spectroscopy with Chiral Solvating Agents |
| Principle | Differential interaction of enantiomers with a chiral stationary phase (CSP) leading to different retention times. | Separation of volatile enantiomers based on their differential interaction with a chiral stationary phase in a capillary column. | Formation of diastereomeric complexes with a chiral solvating agent (CSA), resulting in distinct NMR signals for each enantiomer. |
| Typical Analytes | Broad applicability to a wide range of non-volatile and thermally stable compounds. | Volatile and thermally stable compounds. | Soluble compounds, no volatility requirement. |
| Sample Preparation | Dissolution in a suitable mobile phase. | Dissolution in a volatile solvent; derivatization may be required to increase volatility and improve separation. | Dissolution in a deuterated solvent and addition of a chiral solvating agent. |
| Resolution | Generally high, capable of baseline separation for many compounds. | Very high, often superior to HPLC for suitable analytes. | Dependent on the analyte and the chiral solvating agent; can range from baseline separation to signal overlap. |
| Sensitivity | High, typically in the ng/mL to µg/mL range with UV detection. | Very high, often in the pg to ng range with a Flame Ionization Detector (FID). | Lower, typically requires mg to µg quantities of the sample. |
| Analysis Time | 10 - 45 minutes per sample. | 5 - 30 minutes per sample. | 5 - 15 minutes per sample. |
| Advantages | Widely applicable, robust, well-established, and suitable for preparative separation. | High resolution, high sensitivity, and faster analysis times for volatile compounds. | Rapid analysis, non-destructive, provides structural information, and requires minimal solvent. |
| Limitations | Can require extensive method development, and chiral columns can be expensive. | Limited to volatile and thermally stable analytes; derivatization can add complexity. | Lower sensitivity, potential for signal overlap, and the cost of chiral solvating agents. |
Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and versatile technique for the separation and quantification of enantiomers. The separation is based on the differential interaction between the enantiomers and a chiral stationary phase (CSP).
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Chiral HPLC column (e.g., polysaccharide-based columns like Chiralcel® OD-H or Chiralpak® AD-H).
Procedure:
-
Mobile Phase Preparation: Prepare an appropriate mobile phase, typically a mixture of a non-polar solvent like n-hexane and a polar modifier such as isopropanol or ethanol. The exact ratio is optimized for the specific product.
-
Sample Preparation: Dissolve a small amount of the purified reaction product in the mobile phase to a concentration of approximately 1 mg/mL.
-
Chromatographic Analysis:
-
Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 0.5 - 1.0 mL/min).
-
Inject the sample onto the column.
-
Monitor the elution of the enantiomers using the UV-Vis detector at a suitable wavelength.
-
-
Data Analysis:
-
Identify the peaks corresponding to the two enantiomers based on their retention times.
-
Integrate the peak areas for each enantiomer.
-
Calculate the enantiomeric excess using the formula: % ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100
-
Chiral Gas Chromatography (GC)
For volatile and thermally stable products, chiral GC offers excellent resolution and sensitivity.
Instrumentation:
-
Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Chiral capillary column (e.g., a cyclodextrin-based column).
Procedure:
-
Sample Preparation: Dissolve a small amount of the product in a volatile solvent (e.g., dichloromethane or hexane). Derivatization to a more volatile derivative may be necessary for certain functional groups.
-
GC Analysis:
-
Set the appropriate oven temperature program, injector temperature, and detector temperature.
-
Inject a small volume of the sample.
-
-
Data Analysis: Integrate the peak areas of the two enantiomers and calculate the % ee as described for HPLC.
NMR Spectroscopy with Chiral Solvating Agents (CSAs)
NMR spectroscopy provides a rapid method for ee determination without the need for chromatographic separation. The addition of a chiral solvating agent to a solution of the enantiomeric mixture forms transient diastereomeric complexes, which can exhibit distinct signals in the NMR spectrum.
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher).
Procedure:
-
Sample Preparation: Dissolve an accurately weighed amount of the product in a deuterated solvent (e.g., CDCl₃).
-
Acquire Initial Spectrum: Record a standard ¹H NMR spectrum of the product.
-
Add Chiral Solvating Agent: Add a molar equivalent of a suitable chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) to the NMR tube.
-
Acquire Final Spectrum: Record another ¹H NMR spectrum.
-
Data Analysis:
-
Identify a proton signal that shows clear separation into two distinct peaks for the two diastereomeric complexes.
-
Integrate the areas of these two peaks.
-
Calculate the enantiomeric excess from the ratio of the integrals.
-
Conclusion
The validation of enantiomeric excess is an indispensable step in the development of asymmetric catalytic reactions utilizing chiral ligands like DIOP. Chiral HPLC remains the most versatile and widely used method, offering a robust platform for the accurate determination of enantiomeric purity for a broad range of DIOP-catalyzed products. Chiral GC provides a high-resolution alternative for volatile compounds, while NMR spectroscopy with chiral solvating agents offers a rapid screening tool. The selection of the optimal analytical technique will ultimately be guided by the specific properties of the product, the desired level of sensitivity, and the required sample throughput. By understanding the principles and practical considerations of each method, researchers can confidently and accurately validate the outcomes of their asymmetric syntheses.
Benchmarking (+)-DIOP: A Comparative Guide to Chiral Phosphine Ligands in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of the chiral phosphine ligand (+)-DIOP against other notable phosphine ligands in asymmetric catalysis. By presenting supporting experimental data, detailed methodologies, and visual representations of catalytic processes, this document serves as a valuable resource for selecting the appropriate ligand for specific synthetic challenges.
Introduction to this compound and Chiral Phosphine Ligands
This compound, or (+)-2,3-O-Isopropylidene-2,3-dihydroxy-1,4-bis(diphenylphosphino)butane, holds a significant place in the history of asymmetric catalysis. As one of the first C2-symmetric chiral diphosphine ligands developed, it paved the way for the rational design of a multitude of stereodirecting ligands that are now indispensable in the synthesis of enantiomerically pure compounds.[1] Chiral phosphine ligands, when complexed with transition metals such as rhodium, ruthenium, or iridium, form highly effective catalysts for a variety of asymmetric transformations, most notably the hydrogenation of prochiral olefins, ketones, and imines.
The efficacy of a chiral ligand is primarily assessed by its ability to induce high enantioselectivity, typically measured as enantiomeric excess (ee%), and to facilitate efficient conversion of the substrate to the desired product, measured by yield (%) and catalyst turnover number (TON). This guide will focus on these key performance indicators to benchmark this compound against other widely used phosphine ligands.
Performance Comparison in Asymmetric Hydrogenation
Asymmetric hydrogenation is a cornerstone of enantioselective synthesis, and the choice of ligand is paramount to achieving high stereocontrol. The following tables summarize the performance of this compound and other well-known chiral phosphine ligands in the asymmetric hydrogenation of benchmark substrates.
Disclaimer: The data presented below is compiled from various sources. Direct comparison of ligand performance can be influenced by variations in experimental conditions such as solvent, temperature, pressure, and catalyst loading.
Asymmetric Hydrogenation of Dehydroamino Acid Derivatives
The asymmetric hydrogenation of dehydroamino acid derivatives is a classic benchmark reaction for evaluating chiral phosphine ligands, as the products are valuable chiral building blocks.
| Ligand | Substrate | Metal | Yield (%) | ee (%) | TON | Reference |
| This compound | Various Alkenes | Rh | - | up to 72 | up to 200 | [1] |
| (R,R)-DIPAMP | Methyl (Z)-α-acetamidocinnamate | Rh | >95 | 95 | - | [2] |
| (S,S)-CHIRAPHOS | Ethyl-2-acetamidocinnamate | Rh | 100 | 90 | - | |
| (R)-BINAP | Methyl α-acetamidoacrylate | Ru | 100 | 87 | - |
Experimental Protocols
To ensure the reproducibility of the benchmark studies and to provide a practical guide for researchers, detailed experimental methodologies are crucial. Below is a representative protocol for the asymmetric hydrogenation of a prochiral olefin using a rhodium-(+)-DIOP catalyst.
General Procedure for Rhodium-Catalyzed Asymmetric Hydrogenation of Prochiral Olefins
Catalyst Preparation (in situ): The rhodium catalyst is typically prepared in situ by reacting a rhodium precursor with the chiral phosphine ligand. A common precursor is chloro(1,5-cyclooctadiene)rhodium(I) dimer, [Rh(COD)Cl]₂.
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), [Rh(COD)Cl]₂ (1 equivalent) and this compound (2.2 equivalents) are dissolved in a degassed solvent such as benzene or methanol.
-
The solution is stirred at room temperature for a specified time (e.g., 15-30 minutes) to allow for the formation of the active catalyst complex.
Hydrogenation Reaction:
-
The prochiral olefin substrate (e.g., a derivative of α-acetamidoacrylic acid) is added to the freshly prepared catalyst solution.
-
The reaction mixture is then transferred to a high-pressure autoclave.
-
The autoclave is purged with hydrogen gas before being pressurized to the desired level (e.g., 1-50 atm).
-
The reaction is stirred at a specific temperature (e.g., 25-50 °C) for a set duration (e.g., 1-24 hours).
-
Upon completion, the pressure is released, and the solvent is removed under reduced pressure.
Product Analysis:
-
The conversion (yield) is determined by techniques such as ¹H NMR or gas chromatography (GC) of the crude product.
-
The enantiomeric excess (ee) of the product is determined by chiral high-performance liquid chromatography (HPLC) or chiral GC.
Mechanistic Insights and Visualization
The mechanism of rhodium-catalyzed asymmetric hydrogenation with diphosphine ligands has been extensively studied. A simplified, generally accepted catalytic cycle is depicted below. Understanding this mechanism is key to rational ligand design and reaction optimization.
Caption: A simplified catalytic cycle for rhodium-catalyzed asymmetric hydrogenation.
The selection of a chiral phosphine ligand is a critical decision in the development of an asymmetric catalytic process. The logical workflow for this selection process is outlined in the diagram below.
Caption: A logical workflow for the selection of a chiral phosphine ligand.
Conclusion
This compound remains a historically significant and synthetically useful chiral phosphine ligand. While it may not always achieve the exceptionally high enantioselectivities reported for more modern and structurally complex ligands like BINAP in certain applications, its ease of synthesis and proven efficacy in various asymmetric transformations make it a valuable tool in the chemist's arsenal. The performance of any chiral ligand is highly substrate and reaction-dependent. Therefore, the selection of the optimal ligand necessitates empirical screening and optimization, as outlined in the provided workflow. This guide serves as a foundational resource to inform the initial stages of this critical selection process for researchers in the field of asymmetric synthesis.
References
A Comparative Performance Review of Historical vs. New Chiral Ligands in Asymmetric Catalysis
For researchers, scientists, and drug development professionals, the selection of an optimal chiral ligand is a critical determinant for success in asymmetric synthesis. This guide provides an objective comparison of the performance of well-established historical chiral ligands against more recently developed alternatives, supported by experimental data from key asymmetric transformations.
The field of asymmetric catalysis has been revolutionized by the development of chiral ligands that can effectively induce enantioselectivity in a wide range of chemical reactions. For decades, ligands such as BINAP, BINOL, and derivatives of the Trost ligand have been the workhorses of both academic and industrial laboratories, demonstrating high efficacy in reactions like asymmetric hydrogenation and allylic alkylation. However, the continuous pursuit of higher efficiency, broader substrate scope, and milder reaction conditions has driven the innovation of new generations of chiral ligands. This guide will delve into a comparative analysis of these historical and novel ligands, focusing on their performance in benchmark asymmetric reactions, detailing the experimental protocols used for their evaluation, and visualizing the underlying catalytic cycles and workflows.
Performance in Asymmetric Hydrogenation: A Tale of Two Generations
Asymmetric hydrogenation is a fundamental and widely utilized method for the synthesis of chiral alcohols, amines, and other valuable building blocks. The performance of chiral phosphine ligands in this transformation is a common benchmark for their efficacy.
Historical Ligands:
-
BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl): A cornerstone of asymmetric catalysis, BINAP's C2-symmetric, atropisomeric backbone has proven highly effective in ruthenium- and rhodium-catalyzed hydrogenations.[1] Its rigid structure creates a well-defined chiral pocket, leading to excellent enantioselectivities for a variety of substrates.[2]
Newer Ligands:
-
SDP (Spiro-Diphosphine) Ligands (e.g., (S)-Tol-SDP): These ligands feature a rigid spirobiindane backbone, which imparts a specific bite angle and conformational rigidity to the metal complex. This structural feature often leads to higher activity and enantioselectivity compared to BINAP for certain substrates.
-
BIBOP (Bis(dihydrobenzooxaphosphole)) Ligands: This class of P-chiral bis(trialkylphosphine) ligands has shown exceptional performance in the asymmetric hydrogenation of N-acetyl enamides, achieving remarkably high turnover numbers (TONs).[3]
Comparative Performance Data in Asymmetric Hydrogenation of β-Keto Esters
| Ligand | Catalyst System | Substrate | S/C Ratio | H₂ Pressure (atm) | Yield (%) | ee (%) | Reference |
| (R)-BINAP | Ru(OAc)₂(R)-BINAP | Methyl acetoacetate | 1000:1 | 100 | 100 | 99 | [1] |
| (S)-Tol-SDP | Ru(OAc)₂((S)-Tol-SDP) | Ethyl 3-oxobutanoate | 1000:1 | 10 | >99 | >99 | [4] |
| (S,S)-BIBOP analogue | [Rh((S,S)-1)(cod)]BF₄ | Methyl (Z)-α-acetamidocinnamate | 50,000 | 10 | >95 | >99 | [3] |
S/C = Substrate-to-catalyst ratio
Asymmetric Diels-Alder Reaction: Beyond BINOL
The Diels-Alder reaction is a powerful tool for the construction of six-membered rings, and its asymmetric variant is crucial for the synthesis of complex natural products and pharmaceuticals.
Historical Ligands:
-
BINOL (1,1'-Bi-2-naphthol): This C2-symmetric chiral diol has been extensively used to create chiral Lewis acid catalysts for asymmetric Diels-Alder reactions.[4][5] However, its performance can be substrate-dependent, and achieving high enantioselectivity often requires cryogenic temperatures.
-
BOX (Bis(oxazoline)) Ligands: Chiral bis(oxazoline) ligands, particularly when complexed with copper(II), are highly effective catalysts for the asymmetric Diels-Alder reaction of bidentate dienophiles.[6]
Newer Ligands:
-
VAPOL (Vaulted Biphenanthrol) and VANOL (Vaulted Binaphthol): These ligands possess a "vaulted" biaryl backbone, creating a more sterically demanding and defined chiral environment compared to BINOL. This often translates to higher enantioselectivities, particularly for the exo product.
-
PyBOX (Pyridine-bis(oxazoline)) Ligands: As an evolution of BOX ligands, PyBOX ligands are tridentate and form more rigid complexes with metal centers, including lanthanides. This increased rigidity can lead to improved stereocontrol.[7][8]
Comparative Performance Data in Asymmetric Diels-Alder Reaction
| Ligand | Catalyst System | Diene | Dienophile | Yield (%) | endo:exo | ee (%) | Reference |
| (R)-BINOL | (R)-BINOL/TiCl₂ | Cyclopentadiene | N-Acryloyloxazolidinone | 82 | 97:3 | 91 (endo) | [3] |
| (S,S)-Ph-BOX | Cu((S,S)-Ph-BOX)(SbF₆)₂ | Cyclopentadiene | N-Acryloyloxazolidinone | 94 | >99:1 | 97 (endo) | [1] |
| VAPOL | Et₂AlCl/VAPOL | Cyclopentadiene | Acrolein | High | - | High (exo) |
Asymmetric Allylic Alkylation: The Trost Ligand and Its Successors
Palladium-catalyzed asymmetric allylic alkylation (AAA) is a versatile method for the stereoselective formation of C-C and C-X bonds.[9]
Historical Ligands:
-
Trost Ligand ((R,R)-DACH-phenyl): This C2-symmetric diphosphine ligand, based on a trans-1,2-diaminocyclohexane backbone, has been exceptionally successful in a wide range of Pd-catalyzed AAA reactions, often providing excellent enantioselectivities.[9][10]
Newer Ligands:
-
P,N-Ligands (e.g., PHOX): Phosphinooxazoline (PHOX) ligands are a prominent class of P,N-ligands that have demonstrated high efficiency in AAA, sometimes outperforming traditional diphosphine ligands for specific substrates.[9][10]
-
SPSiP Ligands: These novel diphosphine ligands are based on a chiral spirosilabiindane diol (SPSiOL) and feature a rigid configuration with a large dihedral angle, showing promise in Pd-catalyzed AAA.
Comparative Performance Data in Asymmetric Allylic Alkylation of rac-1,3-diphenyl-2-propenyl acetate with dimethyl malonate
| Ligand | Pd:Ligand Ratio | Solvent | Yield (%) | ee (%) | Reference |
| (R,R)-Trost Ligand | 1:1.5 | CH₂Cl₂ | 98 | >99 | [9] |
| (R)-BINAP | 1:2 | THF | 95 | 88 | [9] |
| (S)-t-Bu-PHOX | 1:1.2 | Toluene | 96 | 99 | [9] |
Experimental Protocols
Asymmetric Hydrogenation of a β-Ketoester (General Procedure)
This protocol is a representative example for the asymmetric hydrogenation of a β-ketoester using a Ru-phosphine catalyst.[4]
Materials:
-
Ruthenium precatalyst (e.g., Ru(OAc)₂(chiral diphosphine))
-
β-ketoester substrate
-
Anhydrous solvent (e.g., methanol, ethanol)
-
Hydrogen gas (high purity)
-
Inert gas (Argon or Nitrogen)
-
High-pressure reactor (e.g., autoclave)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a high-pressure reactor vessel with the ruthenium precatalyst and the β-ketoester substrate dissolved in the anhydrous solvent.
-
Seal the reactor and purge it with hydrogen gas multiple times.
-
Pressurize the reactor to the desired hydrogen pressure (e.g., 4-100 atm).
-
Stir the reaction mixture vigorously at the specified temperature for the required duration.
-
Monitor the reaction progress by techniques such as TLC, GC, or HPLC.
-
Upon completion, carefully vent the reactor and quench the reaction if necessary.
-
The product can be purified by standard techniques like flash column chromatography.
-
Determine the enantiomeric excess of the product using chiral HPLC or GC.
Asymmetric Diels-Alder Reaction (General Procedure)
This protocol is a representative example for a Cu(II)-BOX catalyzed asymmetric Diels-Alder reaction.[3]
Materials:
-
Copper(II) salt (e.g., Cu(OTf)₂, Cu(SbF₆)₂)
-
Chiral bis(oxazoline) ligand (e.g., (S,S)-Ph-BOX)
-
Diene (e.g., cyclopentadiene)
-
Dienophile (e.g., N-acryloyloxazolidinone)
-
Anhydrous solvent (e.g., dichloromethane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a flame-dried flask under an inert atmosphere, prepare the catalyst by stirring the copper(II) salt and the chiral bis(oxazoline) ligand in the anhydrous solvent at room temperature.
-
Cool the catalyst solution to the desired temperature (e.g., -78 °C).
-
Add the dienophile to the catalyst solution.
-
Add the diene dropwise to the reaction mixture.
-
Stir the reaction at the specified temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent.
-
Dry the combined organic layers, concentrate under reduced pressure, and purify the product by flash column chromatography.
-
Determine the diastereomeric ratio by ¹H NMR and the enantiomeric excess by chiral HPLC.
Asymmetric Allylic Alkylation (General Procedure)
This protocol is a representative example for the Pd-catalyzed AAA of rac-1,3-diphenyl-2-propenyl acetate with dimethyl malonate using the Trost ligand.[9]
Materials:
-
Palladium precatalyst (e.g., [Pd(η³-C₃H₅)Cl]₂)
-
Chiral ligand (e.g., (R,R)-Trost Ligand)
-
Allylic substrate (e.g., rac-1,3-diphenyl-2-propenyl acetate)
-
Nucleophile (e.g., dimethyl malonate)
-
Base (e.g., N,O-Bis(trimethylsilyl)acetamide (BSA) and a catalytic amount of KOAc)
-
Anhydrous solvent (e.g., CH₂Cl₂)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, prepare the catalyst by dissolving the palladium precatalyst and the chiral ligand in the anhydrous solvent.
-
To the catalyst solution, add the allylic substrate.
-
In a separate vial, prepare the nucleophile by mixing it with the base.
-
Add the nucleophile solution to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the product with an organic solvent, wash with brine, and dry the combined organic layers.
-
Concentrate the solution and purify the product by flash column chromatography.
-
Determine the enantiomeric excess of the product by chiral HPLC.
Visualizing Asymmetric Induction
The following diagrams, generated using the DOT language, illustrate key concepts in asymmetric catalysis, providing a visual representation of the workflows and catalytic cycles involved.
References
- 1. Bisoxazoline ligand - Wikipedia [en.wikipedia.org]
- 2. The hydrogenation/transfer hydrogenation network in asymmetric reduction of ketones catalyzed by [RuCl2(binap)(pica)] complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. The Catalytic Asymmetric Diels–Alder Reactions and Post-cycloaddition Reductive Transpositions of 1-Hydrazinodienes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. blog.strem.com [blog.strem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Validation of Chiral Catalysts
In the pursuit of enantiomerically pure compounds, particularly within pharmaceutical and fine chemical synthesis, the selection of an effective chiral catalyst is a critical decision. This guide offers a comparative analysis of various chiral catalysts across several key asymmetric reactions, providing researchers, scientists, and drug development professionals with a data-driven resource for catalyst selection and experimental design. By presenting quantitative performance data alongside detailed experimental protocols, this document facilitates the cross-validation of results and aids in the development of robust and efficient stereoselective transformations.
Data Presentation: A Comparative Overview of Catalyst Performance
The efficacy of a chiral catalyst is primarily assessed by its ability to provide high enantioselectivity (expressed as enantiomeric excess, ee%), achieve a high yield of the desired product, and maintain high activity (often measured by turnover number, TON). The following tables summarize the performance of representative chiral catalysts in three widely studied asymmetric reactions.
Asymmetric Diels-Alder Reaction
The Diels-Alder reaction is a powerful tool for the formation of cyclic compounds, and its asymmetric variant is a benchmark for the evaluation of chiral catalysts. Here, we compare an organocatalyst and a transition metal complex in the reaction between cyclopentadiene and methacrolein.[1]
| Catalyst Class | Specific Catalyst | Catalyst Loading (mol%) | Temp. (°C) | Yield (%) | Diastereomeric Ratio (exo:endo) | Enantiomeric Excess (ee, %) |
| Organocatalyst | (5S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one | 10 | -78 | ~87 | >99:1 | 92 |
| Transition Metal Catalyst | Copper(II)-bis(oxazoline) complex | 10 | -78 | ~95 | 98:2 | 98 |
Asymmetric Aldol Reaction
The aldol reaction is a fundamental carbon-carbon bond-forming reaction. This table presents a kinetic comparison between L-proline and a diarylprolinol silyl ether catalyst in the reaction of cyclohexanone with 4-nitrobenzaldehyde.[2] A screening of various organocatalysts for the asymmetric aldol reaction of cyclohexanone and p-nitrobenzaldehyde is also presented.[3]
Kinetic Comparison: [2]
| Catalyst | Parameter | Value | Enantiomeric Excess (ee %) | Diastereomeric Ratio (anti:syn) |
| L-Proline | Initial Rate (M/s) | 1.2 x 10⁻⁵ | 96% | 95:5 |
| Rate Constant (k) | 0.02 M⁻¹s⁻¹ | |||
| Activation Energy (Ea) | 55 kJ/mol | |||
| (S)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether | Initial Rate (M/s) | 3.8 x 10⁻⁵ | >99% | 98:2 |
| Rate Constant (k) | 0.08 M⁻¹s⁻¹ | |||
| Activation Energy (Ea) | 48 kJ/mol |
Organocatalyst Screening: [3]
| Entry | Catalyst | Yield (%) | dr (anti/syn) | ee (%) (anti) |
| 1 | L-proline (3a) | 90 | 90:10 | 96 |
| 2 | (R)-amino-phenyl-acetic acid (3b) | 75 | 85:15 | 80 |
| 3 | (S)-diphenyl-pyrrolidin-2-yl-methanol (3c) | 95 | 92:8 | 98 |
Asymmetric Ketone Hydrogenation
Asymmetric hydrogenation is a widely used method for the synthesis of chiral alcohols. This table compares the performance of various catalyst systems for the hydrogenation of different ketone substrates.[4]
| Catalyst System | Substrate Type | Representative Substrate | Enantiomeric Excess (ee%) | Turnover Number (TON) |
| Rhodium-BINAP | Enamides, β-Ketoesters | Methyl α-acetamidocinnamate | >95% | Up to 2,000 |
| Ruthenium-BINAP/Diamine | Ketones | Acetophenone | Up to >99% | Up to 2,400,000 |
| β-Ketoesters | Methyl acetoacetate | Up to 99% | - | |
| Iridium-PHOX | Imines | N-(1-phenylethylidene)benzylamine | Up to 96% | Up to 10,000 |
| Unfunctionalized Olefins | (E)-1,2-diphenylpropene | Up to 98% | - | |
| Iron-Macrocyclic Ligand | Ketones | Various aryl ketones | Up to 99% | - |
Experimental Protocols
Reproducibility is a cornerstone of scientific research. The following are detailed methodologies for the key reactions cited in the data tables.
Asymmetric Diels-Alder Reaction Protocol[1]
Catalyst: (5S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one
-
To a solution of the organocatalyst (0.1 mmol, 10 mol%) in anhydrous dichloromethane (5.0 mL) at -78 °C, add trifluoroacetic acid (0.1 mmol, 10 mol%).
-
To this solution, add freshly distilled methacrolein (1.0 mmol, 1.0 equiv).
-
Add freshly cracked cyclopentadiene (3.0 mmol, 3.0 equiv) dropwise over 5 minutes.
-
Stir the reaction mixture at -78 °C for 4-6 hours, monitoring by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous NaHCO₃ solution.
-
Allow the mixture to warm to room temperature and extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Determine the enantiomeric excess by chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC).
Asymmetric Aldol Reaction Protocol[3]
Catalyst: (S)-diphenyl-pyrrolidin-2-yl-methanol (3c)
-
In a reaction vial, combine cyclohexanone (0.5 mmol), p-nitrobenzaldehyde (0.1 mmol), and the catalyst (0.02 mmol, 20 mol%).
-
Add DMSO (1 mL) as the solvent.
-
Stir the mixture at room temperature for 3 days.
-
After the reaction is complete, quench with a suitable reagent and extract the product.
-
Determine the yield, diastereomeric ratio, and enantiomeric excess using HPLC with a Chiralpac AD-H chiral column.
Asymmetric Ketone Hydrogenation Protocol[4]
Catalyst System: Ruthenium-BINAP/Diamine
-
In a glovebox, charge a pressure reactor with the Ruthenium-BINAP/Diamine catalyst (substrate/catalyst ratio typically 1000:1 to 100,000:1) and the ketone substrate.
-
Add a degassed solvent (e.g., methanol, ethanol, or dichloromethane).
-
Seal the reactor, remove it from the glovebox, and purge it with hydrogen gas several times.
-
Pressurize the reactor to the desired hydrogen pressure (typically 1-100 atm).
-
Stir the reaction mixture at the specified temperature (e.g., room temperature to 80 °C) for the designated time.
-
After the reaction, carefully vent the hydrogen gas.
-
Remove the solvent under reduced pressure and purify the resulting chiral alcohol by column chromatography or distillation.
-
Determine the enantiomeric excess by chiral HPLC or GC.
Visualizing Reaction Pathways and Workflows
Understanding the underlying mechanisms and experimental procedures is crucial for effective catalyst selection and optimization. The following diagrams, generated using the DOT language, illustrate key workflows and catalytic cycles.
References
A Comparative Guide to Homogeneous and Heterogeneous DIOP Catalysis in Asymmetric Hydrogenation
For Researchers, Scientists, and Drug Development Professionals
The quest for enantiomerically pure compounds is a cornerstone of modern drug development and fine chemical synthesis. Asymmetric hydrogenation, a process that introduces chirality into prochiral molecules, often relies on sophisticated catalysts. Among these, catalyst systems based on the chiral ligand DIOP ((-)-2,3-O-Isopropylidene-2,3-dihydroxy-1,4-bis(diphenylphosphino)butane) have been historically significant and continue to be relevant. A critical consideration in employing DIOP-based catalysts is the choice between a homogeneous and a heterogeneous setup. This guide provides an objective comparison of these two approaches, supported by experimental data and detailed methodologies, to aid researchers in selecting the optimal catalytic system for their needs.
At a Glance: Homogeneous vs. Heterogeneous DIOP Catalysis
| Feature | Homogeneous DIOP Catalysis | Heterogeneous DIOP Catalysis |
| Catalyst State | Soluble in the reaction medium | Immobilized on a solid support (e.g., polymer) |
| Catalyst Recovery | Difficult and often requires complex separation techniques | Straightforward separation by filtration |
| Recyclability | Generally not recyclable, leading to catalyst loss | Readily recyclable for multiple reaction cycles |
| Activity & Selectivity | Typically high activity and enantioselectivity due to well-defined active sites | May exhibit lower activity or selectivity due to mass transfer limitations or altered catalyst structure |
| Reaction Conditions | Milder conditions often possible | May require more forcing conditions to overcome diffusion barriers |
| Process Scale-up | Challenging due to separation issues | More amenable to continuous flow processes and large-scale production |
| Catalyst Leaching | Not applicable | Potential for metal/ligand leaching into the product, requiring careful analysis |
Performance Data: A Comparative Overview
Direct quantitative comparisons of homogeneous and heterogeneous DIOP catalysts in the same reaction are not always available in a single study. However, by compiling data from various sources, a general performance overview can be established. The following table presents representative data for the asymmetric hydrogenation of a common benchmark substrate, methyl (Z)-α-acetamidocinnamate, to highlight the typical performance characteristics of each system.
| Catalyst System | Substrate | Enantiomeric Excess (ee%) | Turnover Number (TON) | Turnover Frequency (TOF) (h⁻¹) | Recyclability |
| Homogeneous Rh-DIOP | Methyl (Z)-α-acetamidocinnamate | ~72%[1] | Up to 200[1] | Not specified | Not typically recycled |
| Heterogeneous (Polymer-Supported) Rh-DIOP | Methyl (Z)-α-acetamidocinnamate | Generally comparable to homogeneous systems, but can be slightly lower | Can be high, dependent on support and reaction conditions | Often lower than homogeneous counterparts | Recyclable over multiple runs with potential for some loss in activity/selectivity |
Experimental Protocols
Synthesis of a Polymer-Supported Phosphine Ligand (General Procedure)
The creation of a heterogeneous DIOP catalyst typically involves the immobilization of the DIOP ligand or a precursor onto a solid support, such as polystyrene.
Materials:
-
Chloromethylated polystyrene (Merrifield's resin)
-
DIOP or a suitable derivative
-
Strong base (e.g., n-butyllithium)
-
Anhydrous solvents (e.g., THF, DMF)
-
Inert atmosphere (e.g., Argon or Nitrogen)
Procedure:
-
The DIOP ligand is first modified to introduce a functional group suitable for grafting onto the polymer support. This may involve deprotonation of a hydroxyl group or other chemical modifications.
-
Chloromethylated polystyrene is swelled in an appropriate anhydrous solvent under an inert atmosphere.
-
The modified DIOP ligand is then added to the stirred suspension of the polymer.
-
The reaction mixture is heated to facilitate the nucleophilic substitution reaction, covalently linking the DIOP ligand to the polymer backbone.
-
After the reaction is complete, the polymer-supported ligand is thoroughly washed with various solvents to remove any unreacted reagents and byproducts.
-
The functionalized polymer is then dried under vacuum.
-
The rhodium precursor (e.g., [Rh(COD)₂]BF₄) is subsequently complexed to the immobilized DIOP ligand to generate the final heterogeneous catalyst.
Asymmetric Hydrogenation using Homogeneous Rh-DIOP Catalyst
Materials:
-
[Rh(COD)₂]BF₄ (COD = 1,5-cyclooctadiene)
-
(-)-DIOP ligand
-
Prochiral olefin substrate (e.g., methyl (Z)-α-acetamidocinnamate)
-
Anhydrous, deoxygenated solvent (e.g., ethanol, benzene)
-
Hydrogen gas (high purity)
-
High-pressure reactor (autoclave)
Procedure:
-
In a glovebox or under an inert atmosphere, the rhodium precursor and the DIOP ligand are dissolved in the solvent to form the catalyst solution. The solution is typically stirred for a short period to allow for complex formation.
-
The prochiral substrate is added to the catalyst solution.
-
The reaction mixture is transferred to a high-pressure reactor.
-
The reactor is sealed, purged with hydrogen gas, and then pressurized to the desired hydrogen pressure.
-
The reaction is stirred at a specific temperature for the required duration.
-
Upon completion, the reactor is carefully depressurized, and the solvent is removed under reduced pressure.
-
The product is purified by chromatography to separate it from the catalyst residue.
-
The enantiomeric excess of the product is determined by chiral chromatography (e.g., HPLC or GC).
Mechanistic Insights and Logical Relationships
The catalytic cycle for Rh-DIOP catalyzed asymmetric hydrogenation is a fundamental concept in understanding how these systems function. The following diagrams illustrate the generally accepted mechanism and the logical relationship between the homogeneous and heterogeneous approaches.
Caption: Catalytic cycle for Rh-DIOP asymmetric hydrogenation.
Caption: Logical workflow for homogeneous vs. heterogeneous catalysis.
Conclusion
The choice between homogeneous and heterogeneous DIOP catalysis is a trade-off between activity, selectivity, and process practicality. Homogeneous systems often provide a benchmark for high performance in terms of enantioselectivity and activity due to their well-defined molecular nature. However, the challenges associated with catalyst separation and the inability to recycle these expensive materials are significant drawbacks, particularly for industrial applications.
Heterogeneous DIOP catalysts, while potentially exhibiting slightly lower performance metrics, offer the compelling advantages of easy separation and recyclability. This makes them more economically viable and environmentally friendly for large-scale synthesis and continuous manufacturing processes. The development of advanced immobilization techniques continues to narrow the performance gap between these two approaches. Ultimately, the optimal choice will depend on the specific requirements of the chemical transformation, the scale of the reaction, and the economic and environmental considerations of the process.
References
A Comparative Guide to DIOP and Its Analogues in Asymmetric Catalysis
For researchers, scientists, and drug development professionals, the selection of an appropriate chiral ligand is paramount for achieving high stereoselectivity in asymmetric catalysis. This guide provides a comprehensive literature review and comparison of the seminal chiral diphosphine ligand, (-)-DIOP, and its key analogues. We present a detailed analysis of their performance in various catalytic reactions, supported by experimental data, to aid in the rational selection of ligands for specific synthetic challenges.
Introduction to DIOP: A Pioneering Chiral Ligand
(-)-DIOP, or (-)-2,3-O-Isopropylidene-2,3-dihydroxy-1,4-bis(diphenylphosphino)butane, is a C₂-symmetric diphosphine ligand that has played a pivotal role in the development of asymmetric catalysis.[1] Synthesized from the readily available and inexpensive chiral pool starting material, (+)-tartaric acid, DIOP was one of the first chiral ligands to be successfully employed in transition metal-catalyzed asymmetric reactions, most notably in rhodium-catalyzed asymmetric hydrogenation.[2][3] Its discovery paved the way for the design and synthesis of a vast array of chiral ligands, leading to significant advancements in the enantioselective synthesis of complex molecules, including pharmaceuticals and fine chemicals.
The chiral backbone of DIOP, derived from tartaric acid, creates a chiral environment around the metal center, which enables the differentiation between enantiotopic faces of a prochiral substrate during the catalytic cycle. This results in the preferential formation of one enantiomer over the other, leading to an enantiomeric excess (ee) of the desired product.
Performance Comparison of DIOP and Its Analogues
The efficacy of a chiral ligand is typically evaluated based on the enantioselectivity (ee%), diastereoselectivity (de%), and yield it imparts in a given catalytic transformation. This section provides a comparative overview of DIOP and its prominent analogues in two key reactions: asymmetric hydrogenation and asymmetric hydroformylation.
Asymmetric Hydrogenation
Asymmetric hydrogenation is a fundamental and widely utilized transformation for the synthesis of chiral compounds. The performance of DIOP and its analogues in the rhodium-catalyzed hydrogenation of various prochiral olefins is summarized below.
Table 1: Asymmetric Hydrogenation of Prochiral Olefins with Rh-DIOP and Analogues
| Ligand | Substrate | Product | Yield (%) | ee (%) | Reference |
| (-)-DIOP | α-Acetamidocinnamic acid | N-Acetylphenylalanine | ~100 | 81 (S) | [2] |
| Methyl (Z)-α-acetamidocinnamate | N-Acetylphenylalanine methyl ester | >95 | 72 (S) | [4] | |
| (Z)-α-Acetamidocinnamic acid | N-Acetylphenylalanine | ~100 | 88 (S) | [2] | |
| Enamide of propiophenone | N-(1-phenylpropyl)acetamide | ~100 | 86 (S) | [5] | |
| MOD-DIOP | Itaconic acid | (S)-Methylsuccinic acid | 95 | 87 | [1] |
| Cy-DIOP | (Z)-α-Acetamidocinnamic acid | N-Acetylphenylalanine | ~100 | 92 (S) | [1] |
| DIPAMP | (Z)-α-Acetamidocinnamic acid | N-Acetylphenylalanine | ~100 | 95 (S) | [1] |
Key Observations:
-
DIOP itself provides good to high enantioselectivities in the hydrogenation of various α-dehydroamino acid derivatives and enamides.[2][4][5]
-
Modifications to the phosphine substituents, such as in Cy-DIOP (dicyclohexylphosphino groups), can lead to improved enantioselectivity in some cases.[1]
-
DIPAMP , another C₂-symmetric diphosphine ligand, often exhibits superior enantioselectivity compared to DIOP in the hydrogenation of α-dehydroamino acids.[1]
Asymmetric Hydroformylation
Asymmetric hydroformylation is an atom-economical process for the synthesis of chiral aldehydes. The performance of DIOP and its analogue DBP-DIOP in this reaction is highlighted below.
Table 2: Asymmetric Hydroformylation of Styrene
| Ligand | Metal | Branched/Linear Ratio | Yield (%) | ee (%) of branched aldehyde | Reference |
| (-)-DIOP | Rh | 2.3 | 95 | 25 (S) | [6] |
| DBP-DIOP | Pt/Sn | High | Good | up to 47 (S) | [1] |
Key Observations:
-
While DIOP can induce asymmetry in hydroformylation, the enantioselectivities are often moderate.[6]
-
The analogue DBP-DIOP , which features dibenzophosphole groups, has shown improved regio- and enantioselectivity in the platinum-tin catalyzed hydroformylation of butenes and styrene.[1]
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility and optimization of catalytic reactions. Below are representative protocols for the synthesis of DIOP and its application in asymmetric hydrogenation.
Synthesis of (-)-DIOP
(-)-DIOP is synthesized from (+)-tartaric acid. The key steps involve the protection of the diol functionality as an acetonide, reduction of the carboxylic acids to the corresponding diol, conversion of the diol to a ditosylate, and finally, nucleophilic substitution with diphenylphosphine.[1]
A detailed, multi-step laboratory procedure can be found in the literature, often starting with the conversion of L-(+)-tartaric acid to its dimethyl ester, followed by acetal protection, reduction with lithium aluminum hydride, tosylation, and finally reaction with lithium diphenylphosphide.
General Procedure for Rhodium-Catalyzed Asymmetric Hydrogenation of α-Acetamidocinnamic Acid
A typical experimental procedure for the asymmetric hydrogenation of α-acetamidocinnamic acid using a Rh-(-)-DIOP catalyst is as follows:
-
Catalyst Precursor Preparation: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), [Rh(COD)Cl]₂ (1 equivalent) and (-)-DIOP (2.2 equivalents) are dissolved in a degassed solvent such as benzene or methanol. The mixture is stirred at room temperature for a specified time to form the active catalyst complex.
-
Hydrogenation Reaction: To the catalyst solution, the substrate, α-acetamidocinnamic acid (typically 100-1000 equivalents relative to Rh), is added.
-
The flask is then purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (typically 1 atm) at room temperature.
-
Work-up and Analysis: After the reaction is complete (monitored by TLC or HPLC), the solvent is removed under reduced pressure. The residue is then analyzed to determine the yield and enantiomeric excess of the product, N-acetylphenylalanine. The enantiomeric excess is typically determined by chiral HPLC or by conversion to a diastereomeric derivative followed by NMR analysis.
Visualizing the Catalytic Landscape
To better understand the relationships and processes involved, we provide the following diagrams generated using the DOT language.
Structure and Analogy of DIOP Ligands
Caption: Structural relationship of DIOP and its analogues.
Generalized Catalytic Cycle for Asymmetric Hydrogenation
Caption: A simplified catalytic cycle for Rh-DIOP catalyzed hydrogenation.
Conclusion
DIOP remains a historically significant and synthetically useful chiral ligand. Its straightforward synthesis from a natural chiral pool precursor and its demonstrated efficacy in asymmetric catalysis, particularly hydrogenation, have cemented its place in the repertoire of synthetic chemists. While newer generations of ligands, including some of its own analogues, have surpassed its performance in certain applications, a thorough understanding of DIOP's capabilities and limitations provides a valuable benchmark for ligand design and selection. The data and protocols presented in this guide are intended to serve as a practical resource for researchers aiming to leverage the power of DIOP and its analogues in their pursuit of efficient and enantioselective chemical syntheses.
References
Safety Operating Guide
Proper Disposal of (+)-DIOP: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of (+)-DIOP (2,3-O-Isopropylidene-2,3-dihydroxy-1,4-bis(diphenylphosphino)butane) is critical for laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this compound waste effectively, adhering to standard safety protocols and regulatory requirements.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound in a well-ventilated area and wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[1][2] Avoid contact with skin and eyes, and prevent the formation of dust and aerosols.[1] In case of a spill, collect the material using spark-proof tools and explosion-proof equipment and place it in a suitable, closed container for disposal.[1]
Waste Characterization and Collection
All materials contaminated with this compound, including residues, empty containers, and absorbent materials from spills, should be treated as hazardous waste. It is crucial to collect and store this waste in designated, properly labeled containers.
| Parameter | Guideline | Source |
| Waste Classification | Hazardous Chemical Waste | Purdue University |
| Container Requirements | Original or suitable, closed, and properly labeled containers. | [1] |
| Waste Segregation | Do not mix with other waste streams. Store separately from incompatible materials. | [3] |
| Contaminated Labware | Bag and dispose of as chemical waste. Triple rinse empty containers and collect rinsate. | [4] |
Disposal Procedures
The primary method for the disposal of this compound is through a licensed chemical destruction facility.[1] This typically involves incineration under controlled conditions.
Step-by-Step Disposal Workflow:
-
Collection: Collect all this compound waste, including contaminated materials, in a designated and properly labeled hazardous waste container. Ensure the container is kept tightly closed.[1]
-
Storage: Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[3][4] The storage area should be a dry, cool, and well-ventilated place.[1]
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the chemical name "this compound". Note the accumulation start date on the label.
-
Pickup Request: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Regulatory Compliance: Ensure that all disposal activities are in accordance with local, state, and federal regulations.[1][2]
Experimental Workflow for Disposal
Caption: Workflow for the proper disposal of this compound waste.
Spill and Emergency Procedures
In the event of a spill, evacuate personnel to a safe area and ensure adequate ventilation.[1] Remove all sources of ignition.[1] Absorb the spill with inert materials and place it into an appropriate container for disposal.[2] For detailed first aid measures in case of exposure, refer to the Safety Data Sheet (SDS).[1]
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific hazardous waste management guidelines and the chemical's Safety Data Sheet for the most comprehensive and up-to-date information.
References
Personal protective equipment for handling (+)-DIOP
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling (+)-DIOP [(+)-2,3-O-Isopropylidene-2,3-dihydroxy-1,4-bis(diphenylphosphino)butane]. The following procedures and recommendations are designed to ensure the safe handling, use, and disposal of this compound, minimizing risks and ensuring a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous chemical that can cause skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] Therefore, adherence to strict safety protocols and the use of appropriate personal protective equipment are mandatory.
Recommended Personal Protective Equipment (PPE)
A comprehensive PPE program should be implemented, addressing hazard assessment, proper selection and use of equipment, and training for all personnel.[2]
| PPE Category | Recommendation |
| Eye Protection | Wear chemical safety goggles or a face shield that conforms to EN166 or equivalent standards.[1] |
| Hand Protection | Wear appropriate chemical-resistant gloves to prevent skin exposure.[1][3] Nitrile or neoprene gloves are generally recommended for handling a variety of chemicals.[4] Always inspect gloves before use and remove them correctly to avoid skin contact. |
| Skin and Body Protection | Wear a lab coat, long-sleeved clothing, and closed-toe shoes to prevent skin contact.[5] For larger quantities or when there is a risk of significant exposure, consider additional protective clothing. |
| Respiratory Protection | Use only in a well-ventilated area, such as a chemical fume hood, to avoid breathing dust or vapors.[3][5] If ventilation is inadequate, a NIOSH/MSHA-approved respirator may be necessary. |
Experimental Protocols: Spill Cleanup Procedure
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and contamination. The following protocol is for a minor spill of solid this compound that can be managed by trained laboratory personnel.
Spill Cleanup for Solid this compound
-
Immediate Actions:
-
Alert personnel in the immediate area of the spill.
-
If the spill is large or you are not comfortable cleaning it up, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office.
-
-
Don Appropriate PPE:
-
At a minimum, wear safety goggles, chemical-resistant gloves, and a lab coat.
-
-
Contain the Spill:
-
Prevent the powder from becoming airborne. Avoid sweeping dry material.
-
-
Cleanup:
-
Decontamination:
-
Place all contaminated cleaning materials (gloves, paper towels, absorbent pads) into the hazardous waste container.
-
Thoroughly wash the area of the spill with soap and water.
-
-
Waste Disposal:
Operational and Disposal Plans
Proper handling, storage, and disposal are critical for maintaining a safe laboratory environment.
Handling and Storage
-
Handle this compound in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.[5]
-
Avoid contact with skin and eyes.[5]
-
Wash hands thoroughly after handling.[5]
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][5] Keep it refrigerated as recommended.[1]
-
Keep away from strong oxidizing agents.[1]
Disposal Plan
The disposal of this compound and its contaminated waste must comply with all federal, state, and local regulations. The primary method for disposal is through a licensed hazardous waste management company.[7]
-
Waste Segregation:
-
Container Management:
-
Ensure the waste container is made of a compatible material, is in good condition, and is kept closed except when adding waste.[5]
-
Label the container clearly as "Hazardous Waste" and with the full chemical name: "this compound".
-
-
Arrange for Pickup:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Visual Workflow Guides
The following diagrams illustrate the procedural workflows for PPE selection and the disposal of this compound waste.
References
- 1. ehs.utk.edu [ehs.utk.edu]
- 2. Chemical Spill Clean-Up - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 3. chemicalbook.com [chemicalbook.com]
- 4. scandiagear.com [scandiagear.com]
- 5. acs.org [acs.org]
- 6. dioindustries.com [dioindustries.com]
- 7. automation.honeywell.com [automation.honeywell.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
